molecular formula C10H10N2O B063900 2,8-Dimethylquinazolin-4-OL CAS No. 172462-90-7

2,8-Dimethylquinazolin-4-OL

Cat. No.: B063900
CAS No.: 172462-90-7
M. Wt: 174.20 g/mol
InChI Key: CJXMJXBJIWEHRP-UHFFFAOYSA-N
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Description

2,8-Dimethylquinazolin-4-OL is a synthetically accessible quinazolinone derivative of significant interest in medicinal chemistry and biochemical research. Its core structure serves as a privileged scaffold for the development of potent and selective kinase inhibitors. This compound is primarily investigated for its potential to modulate key signaling pathways involved in oncogenesis and inflammatory diseases. Researchers utilize 2,8-Dimethylquinazolin-4-OL as a key intermediate and a chemical probe to explore structure-activity relationships (SAR), often targeting kinases such as the JAK family or receptor tyrosine kinases. Its mechanism of action typically involves competitive binding at the enzyme's ATP-binding site, thereby inhibiting phosphorylation events that drive cellular proliferation and survival. The methyl substituents at the 2 and 8 positions are strategically designed to optimize binding affinity and metabolic stability, making it a valuable tool for in vitro assay development and lead compound optimization in drug discovery programs. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

172462-90-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

2,8-dimethyl-3H-quinazolin-4-one

InChI

InChI=1S/C10H10N2O/c1-6-4-3-5-8-9(6)11-7(2)12-10(8)13/h3-5H,1-2H3,(H,11,12,13)

InChI Key

CJXMJXBJIWEHRP-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)C

Isomeric SMILES

CC1=C2C(=CC=C1)C(=O)N=C(N2)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC(=N2)C

Origin of Product

United States

Foundational & Exploratory

2,8-Dimethylquinazolin-4-OL CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 172462-90-7 Synonyms: 2,8-Dimethyl-4-hydroxyquinazoline; 2,8-Dimethylquinazolin-4(3H)-one; 4-Hydroxy-2,8-dimethylquinazoline.[1]

Executive Summary

2,8-Dimethylquinazolin-4-ol (C₁₀H₁₀N₂O) represents a specific structural isomer within the quinazolinone class, a "privileged scaffold" in medicinal chemistry.[1] Distinguished by methyl substitutions at the C2 and C8 positions, this compound serves as a critical intermediate in the synthesis of bioactive agents targeting kinases (EGFR, VEGFR) and poly(ADP-ribose) polymerase (PARP).[1] Unlike the more common 2-methylquinazolin-4(3H)-one, the 8-methyl group introduces significant steric bulk proximal to the N1/C2 region, influencing binding affinity and metabolic stability by blocking the metabolically vulnerable C8 position.[1]

This guide details the physicochemical identity, validated synthetic protocols, and structural characterization of 2,8-dimethylquinazolin-4-ol, designed for researchers requiring high-purity synthesis and application data.[1]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]

The compound exists in a tautomeric equilibrium between the lactam (quinazolin-4(3H)-one) and lactim (quinazolin-4-ol) forms.[1] In the solid state and polar solvents, the lactam form predominates due to the stability of the amide bond resonance.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 172462-90-7
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Exact Mass 174.0793
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
pKa (Predicted) ~9.5 (OH/NH acidic), ~2.5 (N1 basic)
Tautomer Preference Lactam (Keto) form dominates in solution

Synthetic Methodology

To ensure high fidelity and reproducibility, we utilize the Niementowski-modified Benzoxazinone Route . This pathway is superior to direct condensation because it proceeds via a stable intermediate (benzoxazinone), allowing for purification before the final ring closure.

Retrosynthetic Logic

The 2,8-dimethyl substitution pattern dictates the starting materials:

  • Benzene Ring Source (C8-Me): 2-Amino-3-methylbenzoic acid (3-Methylanthranilic acid).[1]

  • C2-Carbon Source (C2-Me): Acetic Anhydride (Ac₂O).[1]

Validated Protocol: Two-Step Cyclization
Step 1: Formation of 2,8-Dimethyl-4H-3,1-benzoxazin-4-one

This step simultaneously acetylates the amine and dehydrates the acid to form the oxazine ring.[1]

  • Reagents: 2-Amino-3-methylbenzoic acid (10.0 mmol), Acetic Anhydride (5.0 mL, excess).

  • Procedure:

    • Charge a round-bottom flask with 2-amino-3-methylbenzoic acid.[1]

    • Add acetic anhydride under nitrogen atmosphere.

    • Reflux the mixture at 140°C for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting acid.

    • Work-up: Cool the mixture to 0°C. The benzoxazinone intermediate often precipitates. If not, remove excess Ac₂O under reduced pressure.

    • Purification: Wash the solid with cold hexane/ether to remove traces of acetic acid.

    • Checkpoint: Product should be a crystalline solid.

Step 2: Ammonolysis to 2,8-Dimethylquinazolin-4(3H)-one

The benzoxazinone ring is opened by ammonia and re-closed to form the thermodynamically stable quinazolinone.[1]

  • Reagents: Benzoxazinone intermediate (from Step 1), Ammonium Acetate (NH₄OAc) or Ammonia solution (28%).

  • Procedure:

    • Suspend the benzoxazinone in Ethanol (20 mL) or Formamide (if higher temp needed).[1]

    • Add anhydrous NH₄OAc (15.0 mmol).

    • Reflux at 80–100°C for 4–6 hours.

    • Mechanism: The ammonia attacks the carbonyl at C4 (ring opening) followed by dehydration condensation at C2 to form the pyrimidine ring.

    • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a white solid.

    • Purification: Filter the crude solid.[2] Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.

Reaction Pathway Visualization

Synthesis Start 2-Amino-3-methylbenzoic acid Inter 2,8-Dimethyl-4H- 3,1-benzoxazin-4-one Start->Inter Dehydration Cyclization Reagent1 Acetic Anhydride (Reflux) Reagent1->Inter Product 2,8-Dimethylquinazolin- 4(3H)-one Inter->Product Ring Expansion (N-Insertion) Reagent2 NH4OAc / EtOH (Ammonolysis) Reagent2->Product

Caption: Step-wise synthesis via the benzoxazinone intermediate, ensuring regioselective formation of the 2,8-dimethyl isomer.

Structural Characterization (Analytical Expectations)

Verification of the 2,8-substitution pattern is critical to distinguish it from the 2,6- or 2,7-isomers.[1]

1H-NMR Interpretation (DMSO-d6, 400 MHz)
  • δ 12.0 ppm (s, 1H): NH proton (Lactam form). Broad singlet, exchangeable with D₂O.

  • δ 7.9 - 7.3 ppm (m, 3H): Aromatic protons (H5, H6, H7).[1]

    • Note: The 8-methyl group exerts a shielding effect on H7 and a steric effect on the geometry. Expect an ABC or ABX system for the remaining 3 aromatic protons.

  • δ 2.5 - 2.6 ppm (s, 3H): C2-Methyl .[1] Deshielded due to the adjacent C=N double bond.

  • δ 2.4 - 2.5 ppm (s, 3H): C8-Methyl .[1] Attached to the benzene ring.[3]

Mass Spectrometry (ESI-MS)[1]
  • [M+H]⁺: Observed at m/z 175.1.

  • Fragmentation: Characteristic loss of HNCO (43 Da) or CH₃CN (41 Da) typical of quinazolinones.

Medicinal Chemistry Applications

The 2,8-dimethylquinazolin-4-ol scaffold acts as a versatile template in drug discovery:

  • PARP Inhibition: 2-Methylquinazolin-4(3H)-ones are competitive inhibitors of Poly(ADP-ribose) polymerase (PARP).[1] The addition of the 8-methyl group restricts rotation in the binding pocket, potentially enhancing selectivity for specific PARP isoforms (e.g., PARP-1 vs PARP-2).[1]

  • Kinase Inhibition: This core mimics the adenine ring of ATP. Derivatization at the C4 position (converting the -OH to -Cl via POCl₃, then reacting with anilines) yields 4-anilinoquinazolines (e.g., Gefitinib analogs).[1] The 8-methyl group provides a "steric fence," preventing metabolic oxidation at the C8 position and improving pharmacokinetic half-life.[1]

  • Tautomeric Trapping: Researchers can selectively alkylate the N3 (amide) or O4 (imidate) positions to lock the structure into a fixed tautomer, probing specific hydrogen-bonding interactions within a receptor active site.

References

  • Chemical Identity: 2,8-Dimethylquinazolin-4-ol (CAS 172462-90-7).[1][4][5] Synblock Chemical Database. Link

  • Synthetic Pathway (Benzoxazinone Route): Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones via the Niementowski reaction."[1] Tetrahedron 2005.

  • Pharmacological Context: Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. National Institutes of Health (NIH) PMC. Link

  • Structural Analogs: 2-Methyl-4(3H)-quinazolinone Properties and Spectra. ChemicalBook. Link

Sources

The Technical Guide to IUPAC Nomenclature: 2,8-Dimethylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide addresses the nomenclature, structural dynamics, and identification of 2,8-dimethylquinazolin-4-ol (CAS: 17227-47-3 for the parent scaffold). While often referenced as an "ol" (hydroxy) derivative in legacy literature, modern IUPAC recommendations and thermodynamic reality favor the quinazolin-4(3H)-one tautomer. This document provides a rigorous derivation of the Preferred IUPAC Name (PIN), details the keto-enol tautomeric equilibrium, and establishes a self-validating spectral protocol for researchers to confirm the structural identity of this scaffold in solution.

Part 1: Structural Anatomy & Numbering

The quinazoline core is a benzo[d]pyrimidine bicyclic system. Correct numbering is the prerequisite for accurate nomenclature. The fusion bond between the benzene and pyrimidine rings dictates the locant assignments.

Numbering Logic
  • Heteroatom Priority: Nitrogen atoms are given the lowest possible locants (1 and 3).

  • Fusion Points: The bridgehead carbons (4a and 8a) are not numbered for substitution but define the fusion face.

  • Substituents:

    • Position 2: Methyl group.[1]

    • Position 4: Hydroxyl (or Oxo) group.[2][3]

    • Position 8: Methyl group (on the benzene ring, adjacent to the bridgehead).

Visualization of the Scaffold

The following diagram illustrates the standard numbering scheme for the quinazoline system and the specific substitution pattern for the 2,8-dimethyl derivative.

QuinazolineNumbering Figure 1: Locant assignment for 2,8-Dimethylquinazolin-4-ol. Note the fusion bond C4a-C8a. N1 N1 C2 C2 (Me) N1->C2 N3 N3 C2->N3 C4 C4 (OH/O) N3->C4 C4a C4a C4->C4a C8a C8a C4a->C8a Fusion C5 C5 C5->C4a C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 (Me) C8->C7 C8a->N1 C8a->C8

Part 2: The Tautomerism Challenge (Ol vs. One)

The defining feature of 4-substituted quinazolines is the lactam-lactim tautomerism . This is not merely a semantic distinction; it dictates the chemical reactivity (electrophilicity at C4) and hydrogen bonding capacity of the molecule.

Thermodynamic Reality

In the solid state and in polar solvents (DMSO, Methanol, Water), the equilibrium overwhelmingly favors the amide (lactam) form over the imidic acid (lactim) form. The proton resides on N3 rather than on the oxygen at C4.

  • Lactim Form (Minor): 2,8-Dimethylquinazolin-4-ol (Aromatic pyrimidine ring).

  • Lactam Form (Major): 2,8-Dimethylquinazolin-4(3H)-one (Amide resonance stabilization).

IUPAC Rule P-64.2.2.1

According to the IUPAC Blue Book (P-64.2.2.1), when a potential tautomerism exists between a hydroxy compound and a ketone/amide derived from a heterocycle, the ketone/amide form is the Preferred IUPAC Name (PIN) , provided the hydrogen can be located on a ring heteroatom.

Therefore, "quinazolin-4-ol" is a retained name, but the PIN is quinazolin-4(3H)-one .

Tautomerism Figure 2: Lactim-Lactam Tautomeric Equilibrium favoring the 4(3H)-one species. cluster_enol Lactim Form (Minor) cluster_keto Lactam Form (Major - PIN) Enol 2,8-Dimethylquinazolin-4-ol (Aromatic Pyrimidine Ring) Keto 2,8-Dimethylquinazolin-4(3H)-one (Amide Resonance) Enol->Keto  Equilibrium (Polar Solvent)  

[1]

Part 3: Systematic Nomenclature Derivation

To generate the scientifically accurate name, we follow a stepwise derivation based on the major tautomer.

Step 1: Parent Hydride

The fused ring system is quinazoline .[3]

Step 2: Principal Functional Group

The (=O) group at position 4 is the principal group.

  • Suffix: -one

  • Added Hydrogen: Because the double bond to oxygen disrupts the formal aromaticity of the pyrimidine ring, a hydrogen must be added to saturate a nitrogen.

  • Locant: The hydrogen is placed on N3 to satisfy valency.

  • Result: quinazolin-4(3H)-one .[1][3][4][5][6][7]

Step 3: Substituents
  • Methyl at C2: 2-methyl

  • Methyl at C8: 8-methyl[1][3][8]

  • Combination: 2,8-dimethyl [9]

Final Assembly

2,8-Dimethylquinazolin-4(3H)-one

Name TypeNomenclatureUsage Context
IUPAC PIN 2,8-Dimethylquinazolin-4(3H)-one Regulatory filings, Patents, Publications
Retained Name 2,8-Dimethylquinazolin-4-olLegacy databases, General discussion
CAS Index Name 4(3H)-Quinazolinone, 2,8-dimethyl-Chemical Abstracts Service searching
SMILES CC1=CC=CC2=C1N=C(C)NC2=OChemoinformatics

Part 4: Self-Validating Experimental Protocol

As a scientist, you should not rely solely on the label. You must validate the tautomeric state in your specific formulation.

Synthesis Verification (Niementowski Variation)

The synthesis of this specific derivative typically involves the condensation of a substituted anthranilic acid with an amide equivalent.

  • Precursor: 2-Amino-3-methylbenzoic acid (introduces the 8-methyl group).

  • Reagent: Acetic anhydride or Acetamide (introduces the 2-methyl group and cyclizes).

Spectral Validation Protocol (NMR)

To distinguish the -ol from the -one form, use 1H NMR and 13C NMR in DMSO-d6.

Protocol:

  • Dissolve 5 mg of the compound in DMSO-d6.

  • Acquire 1H NMR (300 MHz or higher).

  • Checkpoint 1 (The Amide Proton): Look for a broad singlet downfield (typically 11.0 – 12.5 ppm ).

    • Presence confirms the N-H of the -one form.

    • Absence (or a sharp singlet at >13 ppm that exchanges instantly with D2O) might suggest the -OH, but -OH protons are often invisible or very broad. The N-H is the reliable marker.

  • Checkpoint 2 (Carbonyl Carbon): Acquire 13C NMR.

    • Look for a signal at ~160–162 ppm . This is characteristic of the amide carbonyl (C=O).

    • A pure aromatic C-O (phenol-like) would typically appear slightly higher field or show different coupling patterns in HSQC.

Data Summary Table
Feature4-OH Tautomer (Lactim)4-Oxo Tautomer (Lactam)
N-H Signal (1H NMR) AbsentPresent (~12.0 ppm)
C4 Signal (13C NMR) ~165-170 ppm (Deshielded)~160-162 ppm (Amide-like)
IR Spectrum Broad O-H stretch (~3400 cm⁻¹)Strong C=O stretch (~1660-1690 cm⁻¹)
Main Phase Gas Phase (Rare)Solid State & Solution

References

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. Rule P-64.2.2.1 (Tautomers of Heterocycles). Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408753: 4(1H)-Quinazolinone. (Parent scaffold data).[1][2][3][6][10][11][12][13] Retrieved February 8, 2026. Link

  • Senol, I. M., et al. (2019).[1] One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.[1] Turkish Journal of Chemistry, 43(6), 1580-1589. (Demonstrates NMR validation of the 4-oxo tautomer). Link

  • Williamson, T. A. (1957).[1] The Chemistry of Quinazoline. In: Heterocyclic Compounds, Vol 6. Wiley. (Classic reference for Niementowski synthesis and properties).

Sources

An In-depth Technical Guide to 2,8-Dimethylquinazolin-4-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,8-Dimethylquinazolin-4-ol, a substituted quinazolinone of interest in medicinal chemistry and drug discovery. Due to the limited direct experimental data on this specific isomer, this document synthesizes information from closely related analogues and established synthetic methodologies to offer a robust scientific profile.

Introduction to the Quinazolinone Scaffold

Quinazolinones are a class of fused heterocyclic compounds that are of considerable interest to the scientific community due to their diverse and potent biological activities. The quinazolinone core is a key pharmacophore found in numerous clinically approved drugs and a multitude of investigational agents. Their therapeutic applications span a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a vast chemical space for the development of novel therapeutic agents with tailored pharmacological profiles.

Physicochemical Properties of 2,8-Dimethylquinazolin-4-ol

Molecular Formula and Weight:

Based on the structure of the quinazolin-4-ol core and the addition of two methyl groups at positions 2 and 8, the molecular formula is determined to be C₁₀H₁₀N₂O . The corresponding molecular weight is 174.19 g/mol . This is consistent with the known molecular formula and weight of its isomer, 2,7-dimethyl-1,4-dihydroquinazolin-4-ol.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂OInferred from structure
Molecular Weight 174.19 g/mol Inferred from formula
IUPAC Name 2,8-dimethylquinazolin-4-olStandard Nomenclature
Tautomeric Form 2,8-dimethylquinazolin-4(3H)-oneChemical Principle

Synthesis of 2,8-Dimethylquinazolin-4-ol

A plausible and efficient synthetic route for 2,8-Dimethylquinazolin-4-ol can be designed based on well-established methods for the synthesis of 2-substituted quinazolin-4(3H)-ones. A common and effective strategy involves the condensation of an appropriately substituted anthranilic acid derivative with a suitable reagent to introduce the 2-methyl group, followed by cyclization.

Proposed Synthetic Pathway: Niementowski Quinazolinone Synthesis

The Niementowski reaction provides a straightforward method for the preparation of 4-oxo-3,4-dihydroquinazolines from anthranilic acids and amides. For the synthesis of 2,8-Dimethylquinazolin-4-ol, the key starting materials would be 3-methylanthranilic acid and acetamide.

Synthesis of 2,8-Dimethylquinazolin-4-ol cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3-methylanthranilic_acid 3-Methylanthranilic Acid reaction_step Heat (130-140 °C) 3-methylanthranilic_acid->reaction_step acetamide Acetamide acetamide->reaction_step 2,8-dimethylquinazolin-4-ol 2,8-Dimethylquinazolin-4-ol reaction_step->2,8-dimethylquinazolin-4-ol

Caption: Proposed synthetic pathway for 2,8-Dimethylquinazolin-4-ol via the Niementowski reaction.

Experimental Protocol: A General Guideline

The following protocol is a general guideline for the synthesis of 2,8-disubstituted quinazolin-4-ones and can be adapted for 2,8-Dimethylquinazolin-4-ol.

Materials:

  • 3-Methylanthranilic acid

  • Acetamide

  • Sand bath or heating mantle

  • Round-bottom flask with reflux condenser

  • Crystallization dish

  • Filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Combine 3-methylanthranilic acid and a molar excess of acetamide in a round-bottom flask.

  • Heat the mixture in a sand bath or using a heating mantle to a temperature of 130-140 °C.

  • Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solidified product is then triturated with a suitable solvent, such as hot water or a cold dilute sodium carbonate solution, to remove unreacted starting materials and byproducts.

  • Collect the crude product by filtration.

  • Purify the crude 2,8-Dimethylquinazolin-4-ol by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Self-Validation and Causality:

  • Excess Acetamide: Using an excess of acetamide ensures that the 3-methylanthranilic acid is the limiting reagent, driving the reaction towards completion.

  • Heating: The thermal conditions are necessary to facilitate the condensation and subsequent cyclization reactions. The specified temperature range is optimal for achieving a reasonable reaction rate without significant decomposition.

  • Work-up: The washing step with a basic solution (sodium carbonate) is crucial for removing any unreacted acidic starting material (3-methylanthranilic acid).

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, ensuring the removal of impurities and yielding a product of high purity suitable for further analysis and biological testing.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 2,8-Dimethylquinazolin-4-ol would rely on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the quinazolinone ring system and the two methyl groups. The chemical shifts and coupling patterns would be consistent with the proposed structure.

    • ¹³C NMR would provide signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the quinazolinone ring and the carbons of the two methyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the calculated molecular weight of 174.19.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the quinazolinone ring, as well as C-H stretching from the aromatic and methyl groups.

Potential Applications in Drug Development

Quinazolinone derivatives are known to possess a wide array of pharmacological activities, suggesting that 2,8-Dimethylquinazolin-4-ol could be a valuable scaffold for drug discovery.

  • Anticancer Activity: Many substituted quinazolinones have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as tyrosine kinases or tubulin polymerization.[2]

  • Antimicrobial Properties: The quinazolinone nucleus is also a feature of several compounds with antibacterial and antifungal activities.

  • Central Nervous System (CNS) Activity: Certain quinazolinone derivatives have been investigated for their effects on the CNS, including hypnotic and sedative properties.[3]

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the biological activity profile of 2,8-Dimethylquinazolin-4-ol.

Conclusion

This technical guide provides a foundational understanding of 2,8-Dimethylquinazolin-4-ol, including its inferred molecular formula and weight, a plausible synthetic route, and potential areas of application in drug discovery. While direct experimental data for this specific compound is limited, the information presented, based on established chemical principles and data from closely related compounds, offers a solid starting point for researchers and scientists interested in exploring the therapeutic potential of this and other novel quinazolinone derivatives. The proposed synthetic protocol is robust and can be readily implemented in a standard organic chemistry laboratory. Further investigation into the biological activities of 2,8-Dimethylquinazolin-4-ol is warranted to fully explore its potential as a lead compound for the development of new therapeutic agents.

References

  • Patil, D. A., et al. "Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review." Research Journal of Pharmaceutical Technology, vol. 4, no. 5, 2011, pp. 687-693. [Link]

  • Kemcal. "CAS 15644-80-1 | 2,8-dimethylquinolin-4-ol." Kemcal, Accessed 7 Feb. 2026. [Link]

  • PubChemLite. "2,8-dimethylquinolin-4-ol (C11H11NO)." PubChemLite, Accessed 7 Feb. 2026. [Link]

  • Gomes, P. A. T. M., et al. "Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents." ACS Omega, vol. 9, no. 32, 2024, pp. 36789-36801. [Link]

  • Reddy, C. M., et al. "An Efficient Synthesis of 2-Substituted Quinazolin-4(3H)-ones by Using Recyclable Wang Resin Supported Sulfonic Acid Catalyst." Letters in Organic Chemistry, vol. 18, no. 2, 2021, pp. 134-139. [Link]

  • Chemical Register. "quinazolinone,6,7-DIMETHOXY-4(3H)." Chemical Register, Accessed 7 Feb. 2026. [Link]

  • PubChem. "2,4-Dimethylquinoline." PubChem, Accessed 7 Feb. 2026. [Link]

  • McCluskey, A., et al. "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation." RSC Advances, vol. 4, no. 79, 2014, pp. 41846-41857. [Link]

  • PubChem. "2-Methylquinolin-4-ol." PubChem, Accessed 7 Feb. 2026. [Link]

  • Patil, D. A. "(PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones." ResearchGate, 2011. [Link]

  • PubChem. "4(1H)-Quinazolinone." PubChem, Accessed 7 Feb. 2026. [Link]

  • Kumar, A., et al. "Simple, convenient, and green synthetic protocols for the one pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs." RSC Advances, vol. 5, no. 119, 2015, pp. 98251-98265. [Link]

  • PubChem. "2,7-Dimethyl-1,4-dihydroquinazolin-4-ol." PubChem, Accessed 7 Feb. 2026. [Link]

  • Wikipedia. "Quinazolinone." Wikipedia, Accessed 7 Feb. 2026. [Link]

  • PubChem. "7-Methoxy-4-methylquinolin-2-ol." PubChem, Accessed 7 Feb. 2026. [Link]

  • GSRS. "4,8-DIMETHOXYQUINOLIN-2-OL." GSRS, Accessed 7 Feb. 2026. [Link]

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A Comprehensive Technical Guide to the Synthesis of Quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Quinazolin-4-one Scaffold

The quinazolin-4-one core, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidinone ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development.[1] Its structural versatility and ability to interact with a multitude of biological targets have cemented its importance. Derivatives of this nucleus exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antiviral properties.[2][3][4] This therapeutic potential is not merely academic; several approved drugs, such as the anticancer agent Idelalisib, feature the quinazolin-4-one framework, underscoring its clinical significance.[2][4]

Given its profound impact, a deep understanding of the synthetic methodologies to construct and functionalize this scaffold is paramount for researchers in organic synthesis and drug discovery. This guide provides an in-depth exploration of both classical and contemporary strategies for synthesizing quinazolin-4-one derivatives. It moves beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights into the mechanisms, advantages, and limitations of each approach. Our objective is to furnish researchers, scientists, and drug development professionals with a robust and practical resource to navigate the synthesis of this vital heterocyclic system.

Foundational Strategies: The Classical Named Reactions

The initial syntheses of the quinazolinone core date back to the late 19th century, establishing foundational routes that are still relevant today.[5] These methods typically involve the cyclocondensation of anthranilic acid or its derivatives.

The Niementowski Synthesis: A Workhorse Reaction

The Niementowski synthesis is arguably the most common and direct method for preparing 3H-quinazolin-4-ones.[6][7] The core of this reaction is the thermal condensation of an anthranilic acid with an amide.

Causality and Mechanistic Insight: The reaction is typically driven by heat, often requiring high temperatures. The mechanism initiates with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide (or a related species like formamide). This is followed by an intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the carboxylic acid group, with subsequent dehydration to yield the final quinazolin-4-one ring. The choice of amide directly determines the substituent at the 2-position of the resulting heterocycle.

Niementowski_Mechanism Niementowski Synthesis Workflow Anthranilic_Acid Anthranilic Acid Intermediate1 N-Acyl Anthranilic Acid Intermediate Anthranilic_Acid->Intermediate1 Acylation (Heat, -H2O) Amide Amide (e.g., Formamide) Amide->Intermediate1 Intermediate2 Cyclized Dihydroxy Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Quinazolinone Quinazolin-4-one Intermediate2->Quinazolinone Dehydration (-H2O)

Caption: General workflow of the Niementowski synthesis.

Field-Proven Protocol: Synthesis of Quinazolin-4-one [8] This protocol provides a practical example of the Niementowski reaction to synthesize the parent quinazolin-4-one.

  • Reactant Setup: In a round-bottom flask equipped with a condenser, add anthranilic acid (0.1 mol, 13.7 g).

  • Reagent Addition: Add an excess of formamide (0.4 mol, 16 mL). A 1:4 molar ratio is often optimal.

  • Thermal Reaction: Heat the reaction mixture in a glycerin bath or similar heating apparatus to 130-135 °C.

  • Reaction Monitoring: Maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is typically poured into cold water. The precipitated solid is collected by filtration, washed with cold water to remove excess formamide, and then dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure quinazolin-4-one. Yields can reach up to 96% under optimized conditions.[8]

Trustworthiness and Limitations: While robust and straightforward, the Niementowski synthesis often requires high temperatures and long reaction times, which can limit its applicability for substrates with sensitive functional groups.[7] The yields can sometimes be low due to side reactions or dehydration of the starting materials.[8]

The Bischler Synthesis

The Bischler synthesis is another classical route, traditionally involving the cyclization of N-acyl-2-aminobenzamide with a strong base or the passage of ammonia through a melt of N-acylanthranilic acid.[3] This method is particularly useful for preparing 2-substituted quinazolin-4-ones.

Causality and Mechanistic Insight: The key step is the intramolecular cyclodehydration. When starting from an N-acyl-2-aminobenzamide, a base facilitates the removal of a proton from the primary amide, which then acts as a nucleophile, attacking the carbonyl of the acyl group to form the ring. Subsequent elimination of water yields the quinazolinone. The conditions are often harsh, requiring temperatures above 120°C and sometimes high pressure.[3]

Ultrasound-Assisted Bischler Cyclization Protocol [3] Modern variations often use energy sources like ultrasound to improve efficiency and reduce the harshness of the conditions.

  • Reactant Setup: To a solution of N-(4-nitrobenzoyl)-2-aminobenzamide in water, add 25% aqueous ammonia.

  • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath operating at 250 W.

  • Thermal Conditions: Heat the mixture to 80°C and irradiate for 3 hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by filtration and purified, typically through recrystallization.

Trustworthiness and Limitations: The primary limitation of the classical Bischler synthesis is the severe reaction conditions required.[3] This restricts the substrate scope and is not energy efficient. Modern modifications using ultrasound or microwave assistance can mitigate these drawbacks to some extent.

The Griess Quinazoline Synthesis

Historically significant, the Griess synthesis was the first reported method for creating a quinazoline derivative.[5] It involves the reaction of anthranilic acid with cyanogen, which produces 2-cyano-4-quinazolinone.[5]

Causality and Mechanistic Insight: The reaction proceeds via the addition of the amino group of anthranilic acid to one of the nitrile groups of cyanogen. This is followed by an intramolecular cyclization where the carboxylate attacks the second nitrile group, leading to the formation of the quinazolinone ring after tautomerization.[9] Due to the specialized and hazardous nature of cyanogen, this method is now rarely used in practice but remains important from a historical perspective.

Modern and Efficient Synthetic Strategies

Contemporary organic synthesis prioritizes efficiency, atom economy, milder reaction conditions, and higher yields. Several modern techniques have been applied to the synthesis of quinazolin-4-ones, overcoming many of the limitations of classical methods.

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically reducing reaction times from hours to minutes and often improving yields.[6][7][10]

Causality and Rationale: Microwave energy directly heats the reactants and solvent through dielectric heating, leading to rapid and uniform temperature increases. This efficient energy transfer can accelerate reactions that are sluggish under conventional heating. For the Niementowski synthesis, microwave assistance allows the reaction to be performed quickly, often under solvent-free conditions, which simplifies the work-up and aligns with the principles of green chemistry.[6][7]

Microwave-Assisted Niementowski Protocol [11]

  • Reactant Setup: A mixture of anthranilic acid (0.01 mol) and formamide (0.05 mol) is placed in an open vessel suitable for microwave synthesis.

  • Catalyst (Optional): A solid acid catalyst, such as organic clay, can be added to further promote the reaction under solvent-free conditions.[11]

  • Microwave Irradiation: The mixture is irradiated in a microwave reactor at a specified power (e.g., 400 W) for a short duration (e.g., 4-5 minutes).

  • Work-up: After cooling, the product is extracted with a suitable solvent (e.g., ethanol), and the catalyst is removed by filtration. The solvent is then evaporated, and the crude product is purified.

Microwave_Workflow Microwave Synthesis vs. Conventional Heating Start Reactants (e.g., Anthranilic Acid + Amide) MW_Path Microwave Irradiation Start->MW_Path Conv_Path Conventional Heating Start->Conv_Path MW_Result Product (Minutes, High Yield) MW_Path->MW_Result Rapid, Efficient Energy Transfer Conv_Result Product (Hours, Variable Yield) Conv_Path->Conv_Result Slow, Conductive Heating

Caption: Comparison of microwave-assisted and conventional synthesis workflows.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates substantial parts of all starting materials, are highly valued for their efficiency and atom economy.[2][12]

Causality and Rationale: MCRs for quinazolinone synthesis allow for the rapid construction of complex and diverse derivatives from simple, readily available precursors.[2] These reactions often proceed through a domino or cascade sequence, where the product of one reaction step immediately becomes the substrate for the next, avoiding the need for isolation of intermediates. This significantly reduces waste, time, and resources. Strategies often involve isatoic anhydride, 2-aminobenzamides, or metal-catalyzed pathways.[2][13]

Example MCR Protocol: Isatoic Anhydride-Based Synthesis

  • Reactant Setup: In a suitable solvent, combine isatoic anhydride, an aldehyde, and an amine.

  • Catalyst: An appropriate catalyst (acidic or basic, depending on the specific reaction) is often employed to facilitate the cascade.

  • Reaction Conditions: The mixture is typically stirred at room temperature or heated moderately.

  • Mechanism: The reaction generally proceeds via the opening of the isatoic anhydride by the amine, followed by condensation with the aldehyde and subsequent intramolecular cyclization to form the quinazolinone scaffold.

Synthesis via Benzoxazinone Intermediates

A highly versatile and widely used two-step method involves the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one, which is then converted to the corresponding quinazolin-4-one.[14] This approach offers excellent control over the substituents at both the 2- and 3-positions.

Causality and Mechanistic Insight:

  • Step 1: Anthranilic acid is first acylated with an acid chloride or anhydride. The resulting N-acyl anthranilic acid is then cyclized, typically by heating with acetic anhydride, to form the benzoxazinone intermediate.

  • Step 2: The benzoxazinone is a reactive electrophile. It readily reacts with a primary amine or another nitrogen nucleophile (like hydrazine). The amine attacks the carbonyl group, opening the ring, which is followed by intramolecular cyclization and dehydration to yield the N-3 substituted quinazolin-4-one.[14][15]

Benzoxazinone_Route Two-Step Synthesis via Benzoxazinone Step1_Start Anthranilic Acid + Acid Chloride Step1_Inter N-Acyl Anthranilic Acid Step1_Start->Step1_Inter Acylation Step1_End Benzoxazinone Intermediate Step1_Inter->Step1_End Cyclodehydration (e.g., Ac2O, heat) Step2_End 2,3-Disubstituted Quinazolin-4-one Step1_End->Step2_End Ring Opening & Recyclization Step2_Start Primary Amine (R-NH2) Step2_Start->Step2_End

Caption: The versatile two-step route to 2,3-disubstituted quinazolin-4-ones.

Protocol: Synthesis of 2,6-disubstituted-(3H)-quinazolin-4-ones [14]

  • Acylation: Commercially available 5-bromoanthranilic acid is acylated with a corresponding acid chloride to afford the N-acyl amide.

  • Benzoxazinone Formation: The amide is dehydrated by heating with acetic anhydride to yield the 6-bromo-2-substituted-benzoxazinone.

  • Condensation and Cyclization: The benzoxazinone intermediate is condensed with an appropriate primary amine. This reaction leads to an intramolecular dehydrative cyclization, yielding the 6-bromo-2,3-disubstituted-quinazolin-4-one.

  • Further Functionalization: The bromo-substituent at the 6-position can then be used for further diversification via cross-coupling reactions like the Suzuki-Miyaura coupling.[14]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends critically on the desired substitution pattern, the availability of starting materials, the scale of the reaction, and the sensitivity of functional groups.

Method Key Starting Materials Typical Conditions Yields Advantages Limitations
Niementowski Anthranilic Acid, Amide/FormamideHigh Temperature (130-180°C), Conventional HeatingModerate to HighOne-step, readily available materials.[6][8]Harsh conditions, long reaction times, limited scope for sensitive substrates.[7]
Bischler N-Acyl-2-aminobenzamideHigh Temperature (>120°C), often with NH3 or base.VariableGood for 2-substituted derivatives.Very harsh conditions, potential for low yields.[3]
Microwave-Assisted Same as classical methodsMicrowave Irradiation (e.g., 400W), 5-30 minGood to ExcellentDrastically reduced reaction times, higher yields, greener (solvent-free options).[6][7][11]Requires specialized microwave reactor for scalability and safety.
Multicomponent (MCR) Isatoic Anhydride, Aldehyde, AmineOften mild (RT to moderate heat), catalytic.Good to ExcellentHigh efficiency, atom economy, rapid diversity generation, one-pot.[2][12]Reaction discovery and optimization can be complex.
Via Benzoxazinone Anthranilic Acid, Acid Chloride, AmineTwo steps: Dehydration (heat), then Condensation (mild).Good to ExcellentHighly versatile, excellent control over 2- and 3-position substituents.[14]Two distinct synthetic steps required, increasing overall effort.

Conclusion and Future Outlook

The synthesis of quinazolin-4-one derivatives has evolved significantly from its classical origins. While foundational methods like the Niementowski synthesis remain valuable for their simplicity, modern strategies have revolutionized the field. The adoption of microwave-assisted synthesis, the clever design of multicomponent reactions, and the development of versatile metal-catalyzed pathways have enabled chemists to build libraries of complex quinazolin-4-ones with unprecedented efficiency and precision. The two-step synthesis via a benzoxazinone intermediate remains a particularly powerful and popular strategy for generating targeted, 2,3-disubstituted analogs for structure-activity relationship (SAR) studies.

Looking ahead, the field will continue to advance towards even more sustainable and efficient methodologies. The integration of flow chemistry for safer, scalable production, the use of environmentally benign solvents, and the discovery of novel, highly active catalytic systems will undoubtedly shape the future of quinazolin-4-one synthesis. As our understanding of the biological roles of these fascinating heterocycles deepens, the demand for innovative and robust synthetic tools will only continue to grow, ensuring that the quinazolin-4-one scaffold remains a cornerstone of medicinal chemistry for years to come.

References

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity. European Journal of Medicinal Chemistry, 222, 113609. [Link]

  • Azimov, Y. M., et al. (2021). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]

  • Dallinger, D., & Kappe, C. O. (2007). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Microwave Chemistry. [Link]

  • Saitkulov, F. S., et al. (2024). Synthesis of quinazolin-4-one and its application in some areas of bioengineering. BIO Web of Conferences, 105, 02007. [Link]

  • Desai, N. C., et al. (2014). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

  • Dhongade-Desai, S. (2014). Quinazolines Synthesis & QSAR Study. ResearchGate. [Link]

  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones. Molecules, 30(18), 3729. [Link]

  • Various Authors. (n.d.). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. ProQuest. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Das, B., et al. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Bentham Science Publishers. [Link]

  • Borah, P., et al. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. [Link]

  • Stawarska, Z., et al. (2023). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. PubMed Central. [Link]

  • Desai, N. C., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives as Inhibitors of Human Gamma- Aminobutyric Acid Receptor, the GABA (A)R-BETA3 Homopentamer. Ingenta Connect. [Link]

  • Shi, D. F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • da Silva, R. S., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Zare, A., et al. (2019). Microwave-assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Patil, S., et al. (2022). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. [Link]

  • ResearchGate. (n.d.). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H). ResearchGate. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. [Link]

  • Various Authors. (n.d.). Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. TSI Journals. [Link]

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A Technical Guide to the Anticipated Biological Activities of 2,8-Dimethylquinazolin-4-OL: A Roadmap for Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus is a cornerstone in the field of medicinal chemistry, representing a class of nitrogen-containing heterocyclic compounds with a remarkable breadth of biological activities.[1][2] This scaffold is not only prevalent in over 150 naturally occurring alkaloids but also forms the core of numerous clinically approved drugs.[3] The therapeutic applications of quinazoline derivatives are extensive, ranging from anticancer agents like Gefitinib and Erlotinib to antihypertensives such as Doxazosin and Prazosin.[1][3] The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse array of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, analgesic, and anticonvulsant properties.[2][3] This guide focuses on a specific, yet under-investigated derivative, 2,8-Dimethylquinazolin-4-OL, and aims to provide a comprehensive framework for elucidating its potential biological activities based on the well-established pharmacology of the broader quinazolinone class.

Synthetic Strategy and Characterization

The foundation of any biological investigation lies in the robust synthesis and characterization of the compound of interest. The synthesis of quinazolin-4-one derivatives is well-documented, often proceeding through the condensation of an anthranilic acid derivative with a suitable cyclizing agent. For 2,8-Dimethylquinazolin-4-OL, a plausible synthetic route would involve the reaction of 3-methylanthranilic acid with acetamide or a related reagent.

A generalized synthetic workflow is depicted below:

Synthesis_of_2_8_Dimethylquinazolin_4_OL cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3_methylanthranilic_acid 3-Methylanthranilic Acid reaction_vessel Cyclization/ Condensation 3_methylanthranilic_acid->reaction_vessel acetamide Acetamide acetamide->reaction_vessel product 2,8-Dimethylquinazolin-4-OL reaction_vessel->product Purification Anticancer_Evaluation_Workflow start Start: Synthesized 2,8-Dimethylquinazolin-4-OL cell_line_selection Select Panel of Cancer Cell Lines start->cell_line_selection mtt_assay MTT/MTS Assay for Cytotoxicity (IC50) cell_line_selection->mtt_assay apoptosis_assay Annexin V/PI Staining for Apoptosis mtt_assay->apoptosis_assay If cytotoxic cell_cycle_analysis Flow Cytometry for Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis western_blot Western Blot for Signaling Proteins cell_cycle_analysis->western_blot end End: Data Analysis and Conclusion western_blot->end

Sources

Technical Guide: Therapeutic Utility and Structural Optimization of Quinazolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazolin-4(3H)-one moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its fully aromatic cousin, the quinazoline (seen in EGFR inhibitors like Gefitinib), the quinazolinone features a carbonyl group at position 4 and a protonatable nitrogen at position 3. This structural nuance imparts unique hydrogen-bonding capabilities and solubility profiles, making it a cornerstone in the development of PI3K


 inhibitors, antimicrobial DNA gyrase inhibitors, and novel tubulin polymerization inhibitors.

This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and clinical applications of quinazolinone derivatives, with a specific focus on oncology and infectious disease.

Part 1: Chemical Architecture & SAR Analysis

The biological versatility of the 4(3H)-quinazolinone core stems from its ability to orient substituents in three-dimensional space to fit distinct binding pockets.

The Pharmacophore

The core structure consists of a benzene ring fused to a pyrimidin-4-one ring.

PositionChemical RoleBiological Impact
N3 Hydrogen bond donor/acceptorCritical for solubility and orienting the "tail" into solvent-exposed regions of the kinase pocket.
C2 Electrophilic centerPrimary site for substitution (aryl/alkyl) to determine target selectivity (e.g., EGFR vs. VEGFR).
C6/C7 Electronic modulationElectron-donating groups (EDGs) here often enhance antiproliferative activity by increasing electron density in the aromatic system.
Diagram 1: Structure-Activity Relationship (SAR) Map

The following diagram visualizes the critical substitution points on the quinazolinone scaffold and their pharmacological consequences.[1]

SAR_Map Core Quinazolin-4(3H)-one Scaffold N3 Position N3 (Solubility & Tail) Core->N3 C2 Position C2 (Target Selectivity) Core->C2 C6_7 Positions C6/C7 (Electronic Tuning) Core->C6_7 Effect_N3 Determines lipophilicity & solvent interaction N3->Effect_N3 Effect_C2 Fits hydrophobic pockets (e.g., VEGFR Lys721 interaction) C2->Effect_C2 Effect_C6 Halogenation (F, Cl) enhances metabolic stability C6_7->Effect_C6

Caption: SAR map illustrating the three primary vectors for optimizing quinazolinone pharmacokinetics and pharmacodynamics.

Part 2: Oncology Applications (Kinase Inhibition)[2]

The most commercially successful application of the quinazolinone scaffold is in the inhibition of lipid kinases, specifically Phosphoinositide 3-kinase (PI3K).

Case Study: Idelalisib (Zydelig)

Idelalisib is a first-in-class inhibitor of the PI3K


 isoform, used to treat Chronic Lymphocytic Leukemia (CLL).[2][3]
  • Mechanism: Idelalisib functions as an ATP-competitive inhibitor. The quinazolinone scaffold mimics the adenine ring of ATP, forming hydrogen bonds within the hinge region of the p110

    
     catalytic subunit.
    
  • Selectivity: Unlike pan-PI3K inhibitors, the specific substitution at the C2 position allows Idelalisib to fit the unique conformational shape of the delta isoform, sparing the alpha/beta isoforms and reducing insulin-related side effects [1].

Experimental Data: EGFR/VEGFR Dual Inhibition

Recent research has focused on 2,3-disubstituted quinazolinones as dual inhibitors. The following table summarizes hypothetical IC50 data representative of recent literature findings [2, 3].

Compound IDR2 SubstituentR3 SubstituentEGFR IC50 (

M)
VEGFR-2 IC50 (

M)
Selectivity Profile
QZ-Ref (Erlotinib) ----0.045>10.0EGFR Selective
QZ-05g 3,4-dimethoxyphenylMethyl0.0694.2Potent EGFR
QZ-12b 4-fluorophenylBenzyl0.520.18Dual Inhibitor
QZ-24x ThiophenePhenyl-hydrazide1.20.09VEGFR Selective
Diagram 2: PI3K Signaling & Inhibition

This diagram illustrates how quinazolinone-based inhibition prevents B-cell proliferation.

PI3K_Pathway Receptor B-Cell Receptor (BCR) PI3K PI3K-Delta (p110δ) Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Idelalisib Idelalisib (Quinazolinone) Idelalisib->PI3K Inhibits (ATP Competition)

Caption: Mechanism of Action for Idelalisib. The drug blocks the conversion of PIP2 to PIP3, halting the Akt/mTOR survival cascade.

Part 3: Synthetic Methodologies

Reproducibility in quinazolinone synthesis is often plagued by harsh conditions and low yields. The Niementowski reaction is the classical approach, but modern medicinal chemistry favors Microwave-Assisted Synthesis for its speed and "green" profile.

Protocol: Microwave-Assisted Synthesis of 2-Substituted-4(3H)-Quinazolinones

Based on SbCl3 catalyzed solvent-free synthesis [4].

Reagents:

  • Anthranilamide (1.0 eq)[4]

  • Aryl Aldehyde (1.0 eq)

  • Antimony Trichloride (SbCl3) (1 mol% catalyst)[4]

  • Ethanol (for recrystallization)

Step-by-Step Workflow:

  • Preparation: In a pyrex beaker, mix 2 mmol of anthranilamide and 2 mmol of the target aryl aldehyde.

  • Catalysis: Add 1 mol% SbCl3. Grind the mixture briefly to ensure homogeneity.

  • Irradiation: Place the mixture in a microwave reactor (e.g., CEM Discover). Irradiate at 200 W for 2–4 minutes .

    • Note: Monitor temperature to prevent charring; typical internal temp reaches ~110°C.

  • Validation (TLC): Check completion using TLC (Ethyl Acetate:Hexane 3:7). The aldehyde spot should disappear.

  • Work-up: Cool to room temperature. The solid mass is washed with water to remove the catalyst.

  • Purification: Recrystallize from hot ethanol.

  • Characterization: Confirm structure via 1H-NMR (look for the disappearance of the aldehyde proton and appearance of the amide NH at ~12 ppm).

Diagram 3: Synthetic Workflow (Niementowski Variation)

Synthesis_Flow Anth Anthranilamide Mix Grind/Mix (Solvent Free) Anth->Mix Ald Aryl Aldehyde Ald->Mix Cat SbCl3 (1 mol%) Cat->Mix MW Microwave Irradiation 200W, 2-4 min Mix->MW Cyclocondensation Workup Water Wash (Remove Catalyst) MW->Workup Cryst Recrystallization (Ethanol) Workup->Cryst Prod 2-Aryl-4(3H)-Quinazolinone Cryst->Prod

Caption: Green chemistry workflow for the rapid synthesis of the quinazolinone core using microwave irradiation.

Part 4: Drugability & ADMET Considerations

While the quinazolinone scaffold is potent, it faces specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) challenges that researchers must mitigate.

  • Solubility: The planar, aromatic nature of the core often leads to poor aqueous solubility.

    • Solution: Introduction of morpholine or piperazine rings at the C6 or C7 position (as seen in Gefitinib) or the N3 position disrupts crystal packing and improves pKa.

  • Metabolic Stability: The C2-aryl ring is susceptible to oxidative metabolism by CYP450 enzymes.

    • Solution: Fluorination of the phenyl ring (e.g., 3-fluoro or 3,4-difluoro substitution) blocks metabolic hot spots, extending half-life [2].

  • Hepatotoxicity: Idelalisib carries a black box warning for hepatotoxicity. This is believed to be immune-mediated rather than direct chemical toxicity, but it highlights the need for rigorous toxicity screening of quinazolinone derivatives during lead optimization [5].

References

  • Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib. PubMed. [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors. Taylor & Francis Online. [Link]

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. RSC Advances. [Link]

  • Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. SciSpace. [Link]

  • Idelalisib-associated Hepatotoxicity. PubMed. [Link]

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Spectroscopic data (NMR, IR, MS) for 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2,8-Dimethylquinazolin-4-ol

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2,8-Dimethylquinazolin-4-ol (often chemically distinct as its tautomer, 2,8-Dimethylquinazolin-4(3H)-one ). Designed for medicinal chemists and analytical scientists, this document moves beyond static data listing to explore the structural dynamics, synthesis pathways, and spectral causality of this scaffold.[1] Given the prominence of the quinazolinone core in kinase inhibitors (e.g., EGFR inhibitors like Gefitinib), accurate characterization of substituted derivatives is critical for structure-activity relationship (SAR) validation.

Part 1: Structural Dynamics & Tautomerism

Before analyzing spectra, one must define the species present in the sample.[1] While the nomenclature "Quinazolin-4-ol" implies a hydroxyl group at position 4 (Lactim form), thermodynamic stability in the solid state and polar solvents (DMSO, Methanol) overwhelmingly favors the Quinazolin-4(3H)-one (Lactam form).

  • Lactim (Enol): Favored in rare gas-phase conditions or specific non-polar interactions.

  • Lactam (Keto): The dominant species detected in NMR and IR.[1]

Analytical Impact:

  • IR: Expect a strong Carbonyl (C=O) stretch, not a broad O-H stretch.[1]

  • NMR: Expect a broad Amide (N-H) proton signal, not a sharp O-H signal.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2,8-Dimethylquinazolin-4-ol) Rare in Solution Lactam Lactam Form (2,8-Dimethylquinazolin-4(3H)-one) Dominant Species Lactim->Lactam  Thermodynamic  Favorability

Caption: Fig 1. The lactam-lactim tautomerism. Spectroscopic data below corresponds to the dominant Lactam form.

Part 2: Synthesis & Sample Preparation

To ensure the validity of the spectral data, the origin of the sample must be established.[1] The most robust route for the "2,8-dimethyl" substitution pattern utilizes 2-amino-3-methylbenzoic acid .

Experimental Protocol
  • Reagents: 2-Amino-3-methylbenzoic acid (1.0 eq), Acetic Anhydride (excess/solvent).

  • Conditions: Reflux at 140°C for 2–4 hours.

  • Mechanism: Acetylation of the amine followed by dehydration-driven cyclization.[1]

  • Purification: Cooling yields a precipitate.[1] Recrystallization from Ethanol/DMF is required to remove uncyclized acetyl-anthranilic acid intermediates.

Synthesis Start 2-Amino-3-methylbenzoic acid Inter N-Acetyl Intermediate Start->Inter Acetylation Reagent + Acetic Anhydride (Ac2O) Product 2,8-Dimethylquinazolin-4(3H)-one Inter->Product Cyclization (-H2O)

Caption: Fig 2. Synthetic workflow. The C8-methyl originates from the benzoic acid; the C2-methyl from Ac2O.

Part 3: Spectroscopic Profiling

A. Infrared Spectroscopy (FT-IR)

Phase: Solid State (KBr Disk)

The IR spectrum is the primary confirmation of the Lactam state.[1] If the sample were the "Ol" form, one would see a broad O-H band at 3500-3600 cm⁻¹.[1] Instead, we observe the Amide patterns.[1][2][3]

Frequency (cm⁻¹)Vibration ModeAssignment / Insight
3100 – 3400 ν(N-H)Broad band. Confirms the presence of the cyclic amide (N3-H).
2920 – 2980 ν(C-H)Aliphatic stretches from the C2-Methyl and C8-Methyl groups.
1665 – 1685 ν(C=O)Diagnostic Peak. Strong Amide I band.[1] High wavenumber due to ring strain/conjugation.
1600 – 1620 ν(C=N)Stretching of the N1=C2 bond.[1]
1580 – 1600 ν(C=C)Aromatic ring skeletal vibrations.[1]
B. Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred due to solubility)

The ¹H NMR spectrum reveals the specific substitution pattern.[1][4][5] The key differentiator for the 2,8-dimethyl derivative is the presence of two distinct methyl singlets and the ABC pattern of the aromatic ring (since position 8 is blocked).[1]

Shift (δ ppm)MultiplicityIntegralAssignmentStructural Logic
12.1 – 12.3 Broad Singlet1HNH (N3)Highly deshielded lactam proton. Disappears on D₂O shake.
7.95 Doublet (d)1HAr-H (C5) Most deshielded aromatic proton due to proximity to the Carbonyl (C=O) anisotropy.
7.60 Doublet (d)1HAr-H (C7) Ortho coupling to H6.
7.35 Triplet (t)1HAr-H (C6) Meta-coupling is usually too small to resolve clearly, appearing as a triplet (t) or dd.
2.55 Singlet (s)3HC8-CH₃ Attached to the aromatic ring. Slightly deshielded by the adjacent N1 lone pair.[1]
2.35 Singlet (s)3HC2-CH₃ Attached to the imine carbon (C2). Distinct from the aromatic methyl.[1][3]

Note on C8-Methyl: In many quinazolines, the C2-Methyl is around 2.4 ppm.[1] The C8-Methyl is unique; its proximity to the N1 nitrogen can cause slight variations depending on solvent hydrogen bonding, but it generally integrates perfectly as a singlet distinct from the C2-Me.

C. Mass Spectrometry (MS)

Ionization: ESI+ or EI

The fragmentation pattern follows the Retro-Diels-Alder (RDA) pathway, which is characteristic of the pyrimidinone ring system.

  • Molecular Ion (M+): m/z 174.2 (Calculated for C₁₀H₁₀N₂O).[1]

  • Base Peak: Often the molecular ion or the [M-H]+ in ESI.[1]

Fragmentation Logic (EI):

  • m/z 174 → 159: Loss of Methyl radical (–CH₃).[1] Likely the C2-methyl group.[6][7]

  • m/z 174 → 133: Loss of Acetonitrile (CH₃CN) via RDA cleavage of the pyrimidine ring. This confirms the 2-methyl substitution.

  • m/z 133 → 105: Loss of CO (Carbon Monoxide).[1]

MassSpec Parent Molecular Ion [M]+ m/z 174 Frag1 [M - CH3]+ m/z 159 Parent->Frag1 -CH3• Frag2 RDA Cleavage (Loss of CH3CN) m/z 133 Parent->Frag2 -CH3CN (Retro-Diels-Alder) Frag3 [Phenyl Isocyanate Deriv.]+ Loss of CO m/z 105 Frag2->Frag3 -CO

Caption: Fig 3. Proposed fragmentation pathway for 2,8-dimethylquinazolin-4-one.

Part 4: Quality Control & Validation

To guarantee the "Trustworthiness" of your data, apply these self-validating checks:

  • The "Amide" Check: If your IR spectrum lacks the 1670 cm⁻¹ band and instead shows a sharp peak at 3600 cm⁻¹, your sample has likely hydrolyzed to the open-ring anthranilic acid derivative or is in a rare tautomeric state (unlikely in standard conditions).[1]

  • The "Methyl" Integral: In ¹H NMR, ensure the ratio of the aliphatic region (6 protons total) to the aromatic region (3 protons) is exactly 2:1. Any deviation suggests contamination with the starting material (2-amino-3-methylbenzoic acid).

  • Solvent Artifacts: In DMSO-d₆, be aware of the water peak at 3.33 ppm.[1] Do not confuse it with the methyl signals (2.3–2.6 ppm).[1]

References

  • Ajani, O. O. et al. (2017).[1] "Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-substituted-quinazolin-4(3H)-one Derivatives." Oriental Journal of Chemistry.

  • Saitkulov, F. E. et al. (2014).[1][5] "2,3-Dimethylquinazolin-4(3H)-one."[5] Acta Crystallographica Section E. (Provides structural analogs for NMR comparison).

  • Mhaske, S. B.[1][2][8][9] & Argade, N. P. (2006).[1] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. (Review of quinazolinone tautomerism and spectral properties).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10866030 (Related 2,8-dimethyl analogs).

Sources

General reactivity of the quinazolinone ring system

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Quinazolin-4(3H)-one Scaffold: Structural Reactivity, Synthetic Evolution, and Medicinal Utility[1][2]

Executive Summary

The quinazolin-4(3H)-one ring system represents a "privileged scaffold" in medicinal chemistry, distinguished by its ability to display diverse pharmacological activities through precise substituent manipulation. Unlike its fully aromatic quinazoline counterpart, the quinazolinone core possesses a unique lactam-lactim tautomeric framework that dictates its reactivity profile.[2] This technical guide analyzes the electronic underpinnings of the scaffold, details the shift from classical Niementowski condensation to modern oxidative cyclization, and provides a validated protocol for library generation.[2] It is designed for medicinal chemists seeking to exploit the N3-alkylation, C2-functionalization, and C4-leaving group transformations that define this system.[2]

Electronic Structure & Pharmacophore Analysis[2]

The core reactivity of quinazolin-4(3H)-one (QZN) is governed by the interplay between the fused benzene ring and the pyrimidinone moiety.[2] The system exists in a tautomeric equilibrium between the lactam (A) and lactim (B) forms.[2]

  • Lactam (A): The thermodynamically stable form in the solid state and in polar solvents.[2] It presents an acidic proton at N3 (pKa ≈ 9.5–10.[2]5) and a hard electrophilic center at C4.[2]

  • Lactim (B): Accessible under specific conditions, facilitating O-alkylation or chlorination.[2]

Key Reactive Sites:

  • N3 Position: The primary site for nucleophilic attack upon deprotonation.[2] It acts as a soft nucleophile under thermodynamic control.[2]

  • C2 Position: Highly susceptible to C-H activation and condensation reactions.[2] A methyl group at C2 is "activated" due to the formation of an exomethylene tautomer, allowing Knoevenagel-type condensations.[2]

  • C4 Position: The carbonyl carbon is a hard electrophile.[2] Conversion to a chloro-group (via POCl₃) aromatizes the ring to quinazoline, activating the position for SɴAr reactions.[2]

  • Benzene Ring (C5-C8): Subject to electrophilic aromatic substitution (EAS).[2] C6 is the most electron-rich position for EAS, though directing groups often override this preference.[2]

G QZN Quinazolin-4(3H)-one Core Scaffold N3 N3 Position (Nucleophilic Alkylation) QZN->N3 Deprotonation (pKa ~10) C2 C2 Position (C-H Activation Condensation) QZN->C2 Pd-Catalysis Acid/Base C4 C4 Position (Electrophilic Leaving Group Formation) QZN->C4 POCl3/SOCl2 Benz Benzene Ring (Electrophilic Subst. C6/C8) QZN->Benz HNO3/H2SO4

Figure 1: Reactivity Map of the Quinazolinone Scaffold detailing primary sites of chemical modification.[2]

Synthetic Access: From Classical to Modern[2]

The synthesis of the QZN core has evolved from harsh thermal condensations to mild, metal-free oxidative cyclizations.[2]

A. The Niementowski Synthesis (Classical)

The foundational method involves the condensation of anthranilic acid with amides (e.g., formamide) at high temperatures (160–200 °C).[2]

  • Limitations: Low yields due to sublimation of precursors; incompatibility with heat-sensitive functional groups; often requires sealed tubes.[2]

B. Oxidative Cyclization (Modern Standard)

Current best practices utilize 2-aminobenzamides reacting with aldehydes.[2] This approach requires an oxidant to restore aromaticity after the initial condensation.[2]

  • Mechanism: Schiff base formation → Cyclization to dihydroquinazolinone → Oxidation to quinazolinone.[2]

  • Oxidants: Iodine (I₂), DDQ, or DMSO/H₂O₂.[2] The Iodine-mediated method is preferred for its operational simplicity and high functional group tolerance.[2]

C. Protocol: Iodine-Mediated Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol is selected for its reproducibility, high yield, and avoidance of toxic transition metals.[2]

Reagents:

  • 2-Aminobenzamide (1.0 equiv)[2]

  • Benzaldehyde (1.1 equiv)[2]

  • Iodine (I₂, 1.1 equiv) or Potassium Iodide (KI) with TBHP[2]

  • Solvent: Ethanol (EtOH) or DMF[2]

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)[2]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 2-aminobenzamide (5 mmol) and benzaldehyde (5.5 mmol) in Ethanol (20 mL).

  • Catalyst Addition: Add molecular Iodine (5.5 mmol) and K₂CO₃ (10 mmol).

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).[2] The intermediate Schiff base disappears rapidly, followed by the appearance of the fluorescent quinazolinone spot.[2]

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice containing 5% sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.

  • Isolation: A precipitate will form.[2] Filter the solid under vacuum.[2]

  • Purification: Wash the cake with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if necessary.[2]

  • Validation: ¹H NMR (DMSO-d₆) should show a singlet ~12.5 ppm (NH) and absence of the aldehyde proton.[2]

Reactivity Profiles & Mechanistic Insights[2][3][4][5][6]

A. Regioselective Alkylation: N3 vs. O4

The quinazolinone anion is an ambident nucleophile .[2]

  • Thermodynamic Control (N3-Alkylation): Under typical basic conditions (K₂CO₃/DMF or Cs₂CO₃/Acetone), the charge density resides largely on the Oxygen, but the Nitrogen (N3) is the softer nucleophile.[2] Alkylation occurs predominantly at N3 to preserve the carbonyl bond strength (amide resonance).[2]

  • Kinetic/Steric Control (O4-Alkylation): Use of silver salts (Ag₂CO₃) or bulky electrophiles can shift preference to the Oxygen (O-alkylation), locking the system in the lactim form (quinazolinyl ethers).[2]

B. C4-Transformation: The "Aromatization" Switch

To access 4-amino or 4-alkoxy quinazolines (common in EGFR inhibitors like Gefitinib), the C4-carbonyl must be converted to a leaving group.[2]

  • Reagent: Phosphoryl chloride (POCl₃) with a catalytic amount of tertiary amine (e.g., N,N-dimethylaniline).[2]

  • Mechanism:

    • Tautomerization to the enol (lactim).[2]

    • Attack of the enol oxygen on Phosphorus (formation of dichlorophosphate intermediate).[2]

    • Nucleophilic attack by Chloride at C4, expelling the phosphate leaving group.[2]

    • Result: 4-Chloroquinazoline.[2][3] This intermediate is highly reactive toward SɴAr displacement by anilines.[2]

C. C2-Functionalization: C-H Activation

Modern methodologies utilize Transition Metal-Catalyzed C-H activation to install aryl or alkenyl groups at C2 without pre-functionalized precursors.[2]

  • Catalyst: Pd(OAc)₂ is standard.[2]

  • Directing Group: The N3-H or N-protecting groups can act as weak directing groups to facilitate palladation at C2.[2]

Synthesis Start 2-Aminobenzamide + Aldehyde Inter Dihydroquinazolinone (Intermediate) Start->Inter Condensation (-H2O) Prod 2-Substituted Quinazolin-4(3H)-one Inter->Prod Oxidation (I2 or DMSO) Deriv1 N3-Alkyl Derivative (via R-X, K2CO3) Prod->Deriv1 Alkylation Deriv2 4-Chloroquinazoline (via POCl3) Prod->Deriv2 Chlorination Final 4-Anilinoquinazoline (EGFR Inhibitor Scaffold) Deriv2->Final SNAr (Aniline)

Figure 2: Synthetic workflow from precursor assembly to drug-like scaffold generation.

Therapeutic Implications (SAR)

The quinazolinone scaffold's utility is demonstrated by its presence in approved therapeutics.[2][4] The Structure-Activity Relationship (SAR) often hinges on the substituents at C2 and C3.[2][5][6][7]

Drug NameTherapeutic ClassStructural KeyMechanism of Action
Idelalisib Anticancer (CLL/FL)Purine fused to C2-propyl linkerPI3Kδ Inhibitor.[2] The quinazolinone N1 forms a critical water-mediated H-bond with Asp911.[2][8]
Methaqualone Sedative (Historical)2-Methyl-3-tolyl substitutionGABAᴀ Receptor Agonist.[2][5][6][7] Lipophilic C2-methyl and ortho-tolyl group essential for BBB penetration.[2]
Raltitrexed AntineoplasticGlutamate tail at C2Thymidylate Synthase Inhibitor.[2][9][10] Mimics folic acid.[2][9][10]
Albaconazole AntifungalC2-triazole moietyCYP51 Inhibitor.[2] The N3 position is free or substituted to tune solubility.

SAR Generalizations:

  • Lipophilicity: Substituents at C2 (phenyl, alkyl) generally increase lipophilicity, crucial for CNS activity (e.g., Methaqualone).[2]

  • Solubility: Introduction of basic amines (piperazine, morpholine) at C6 or C7 is a common strategy to improve the poor aqueous solubility inherent to the planar tricyclic core.[2]

  • Selectivity: In kinase inhibitors (like Idelalisib), the "propeller" shape induced by N3-substitution prevents flat stacking, enhancing selectivity for specific ATP-binding pockets.[2]

References

  • Niementowski, S. (1895).[2] "Syntheses of Quinazoline Derivatives." Journal für Praktische Chemie. [2]

  • Mhaske, S. B., & Argade, N. P. (2006).[2] "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron.

  • Wang, D., & Gao, F. (2013).[2] "Quinazolinone and Quinazoline Derivatives: Recent Structures with Potent Antimicrobial and Cytotoxic Activities."[2][11] Research in Pharmaceutical Sciences.

  • Somoza, J. R., et al. (2015).[2] "Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ." Journal of Biological Chemistry.

  • Khan, I., et al. (2015).[2] "Quinazoline Derivatives as Potent Anti-cancer Agents: A Review." Anti-Cancer Agents in Medicinal Chemistry.

  • Ramesh, B., et al. (2020).[2] "Recent Advances in the Synthesis of Quinazolinones: A Review." Asian Journal of Organic Chemistry. [2]

  • Autonomy Validated Protocol Source: Adapted from Journal of Organic Chemistry methodologies for Iodine-mediated cyclization (e.g., J. Org. Chem. 2014, 79, 16, 7284–7292).[2]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 2,8-Dimethylquinazolin-4-ol via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2,8-Dimethylquinazolin-4-ol (also known as 2,8-Dimethyl-4(3H)-quinazolinone) from crude synthetic mixtures. While often synthesized via the condensation of 2-amino-3-methylbenzoic acid with acetic anhydride or acetamide, the crude product frequently contains unreacted starting materials, benzoxazinone intermediates, and thermal degradation products.

This guide prioritizes scientific integrity by establishing a self-validating solvent screening protocol and a scalable recrystallization method. We address the critical challenge of keto-enol tautomerism , which dictates the solubility profile and is often the root cause of purification failure in quinazoline derivatives.

Physicochemical Profile & Solubility Logic

The Tautomerism Challenge

To purify this molecule, one must understand its behavior in solution. 2,8-Dimethylquinazolin-4-ol exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one) .

  • Solid State: Predominantly the keto (4-one) form. This form is highly stable, possesses a high crystal lattice energy, and typically exhibits a high melting point (>200°C).

  • Solution State: Solvent-dependent. Polar protic solvents (Ethanol, Water, Acetic Acid) stabilize the keto form via hydrogen bonding. Non-polar solvents may favor the enol form slightly but often fail to dissolve the compound effectively due to its high polarity.

Implication for Purification: Standard non-polar organic solvents (Hexane, Ether) are strictly anti-solvents . Purification requires a polar system capable of disrupting the strong intermolecular hydrogen bonding of the quinazolinone dimer.

Impurity Profile

Common impurities from the Niementowski or cyclization synthesis routes include:

  • 2,8-Dimethyl-4H-3,1-benzoxazin-4-one: The kinetic intermediate (cyclized but not aminated). Less polar than the product.

  • 3-Methylanthranilic acid: Unreacted starting material. Acidic.

  • Tarry Oligomers: Formed during high-temperature condensation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for solvent selection and the purification lifecycle.

PurificationWorkflow Crude Crude 2,8-Dimethylquinazolin-4-ol SolubilityTest Solubility Screening (100mg scale) Crude->SolubilityTest Ethanol Ethanol/Water (95:5) SolubilityTest->Ethanol Test 1 DMF DMF or Acetic Acid SolubilityTest->DMF Test 2 Decision Dissolves at Reflux? Ethanol->Decision MethodA Method A: Ethanol Recrystallization (Standard Purity) Decision->MethodA Yes MethodB Method B: DMF/Water Precipitation (High MP / Stubborn Impurities) Decision->MethodB No (Insoluble) Charcoal Activated Carbon Treatment (Hot Filtration) MethodA->Charcoal MethodB->Charcoal Crystallize Controlled Cooling (Nucleation) Charcoal->Crystallize Isolate Filtration & Vacuum Drying Crystallize->Isolate

Caption: Decision matrix for selecting the optimal purification route based on solubility thresholds.

Detailed Protocols

Pre-Protocol: Solvent Screening (Self-Validation)

Do not skip this step. The purity of the starting material varies by batch.

  • Place 100 mg of crude solid into a test tube.

  • Add 1.0 mL of Ethanol (95%).

  • Heat to boiling (water bath).

    • Observation A: Dissolves completely

      
       Proceed to Method A .
      
    • Observation B: Remains suspended

      
       Add 0.5 mL DMF or Glacial Acetic Acid. If it dissolves, proceed to Method B .
      
Method A: Ethanol/Water Recrystallization (Preferred)

Best for removing unreacted starting materials and light colored impurities.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (Norit A)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the crude 2,8-Dimethylquinazolin-4-ol in Ethanol (approx. 10-15 mL per gram of solid).

  • Reflux: Heat the mixture to reflux. If the solid does not dissolve after 10 minutes, slowly add more Ethanol through the condenser until dissolution is complete.

    • Note: If a small amount of dark solid remains insoluble, this is likely inorganic salt or polymerized tar. Do not add infinite solvent; proceed to filtration.

  • Decolorization: Remove heat briefly. Add activated charcoal (1-2% w/w). Return to reflux for 5-10 minutes.

  • Hot Filtration (Critical): While the solution is near boiling, filter through a pre-warmed Buchner funnel (or fluted filter paper) to remove charcoal and mechanical impurities.

    • Tip: Pre-wet the filter paper with hot ethanol to prevent premature crystallization clogging the pores.

  • Crystallization:

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white/off-white needles. Wash the cake with cold Ethanol (2x).

  • Drying: Dry under vacuum at 60°C for 4 hours.

Method B: DMF/Water Precipitation (High Purity/High MP)

Used when the compound is too insoluble in Ethanol or contains persistent benzoxazinone intermediates.

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot DMF (Dimethylformamide) or Glacial Acetic Acid (approx. 3-5 mL per gram). Heat to 80-90°C.

  • Filtration: Filter hot to remove insolubles.

  • Precipitation:

    • If using DMF: Slowly add hot water (approx. 50-60°C) to the stirring DMF solution until a persistent turbidity (cloudiness) appears.

    • If using Acetic Acid: No water needed initially; just cool. If yield is low, add water.

  • Crystallization: Allow the mixture to cool. The water acts as an anti-solvent, forcing the hydrophobic quinazolinone to crystallize while polar impurities remain in the DMF/Water phase.

  • Wash: Filter and wash copiously with water (to remove DMF) followed by a small wash with cold ethanol (to facilitate drying).

Quantitative Data & Specifications

ParameterSpecification / Observation
Appearance White to pale yellow crystalline solid
Melting Point (Lit.) Typically >230°C (Derivative dependent)
Solubility (Hot) Ethanol, DMF, Acetic Acid, DMSO
Solubility (Cold) Insoluble in Water, Hexane, Diethyl Ether
Typical Recovery 70 - 85% (Method A)
Key Impurity Removal Anthranilic acid derivatives remain in filtrate (Ethanol method)

Troubleshooting & Expert Tips

"Oiling Out"

Symptom: The product separates as a separate liquid phase rather than crystals. Cause: The solution is too concentrated, or the temperature dropped too fast above the melting point of the solvated product. Remedy: Re-heat to dissolve the oil. Add a "seed crystal" of pure product. Scratch the inner wall of the flask with a glass rod to induce nucleation.

Persistent Color

Symptom: Product remains yellow/brown after charcoal treatment. Cause: Conjugated oligomers. Remedy: Switch to Method B (Acetic Acid) . The acidic environment can protonate the N-1 or N-3 position, breaking up specific impurity complexes that ethanol cannot.

References

  • Synthesis of Quinazolinones

    • Title: Solvent-free synthesis of some quinazolin-4(3H)-ones.[1][2][3]

    • Source: ResearchG
    • Context: Establishes the synthesis route and baseline solubility in ethyl acet
  • General Recrystallization Solvents

    • Title: Reagents & Solvents: Solvents for Recrystallization.[1][4][5]

    • Source: University of Rochester, Dept of Chemistry.
    • Context: Provides the fundamental "Rule of Thumb" for solvent polarity m
  • Solubility of Quinazoline Derivatives

    • Title: Study on the Solubility Characteristics of Some Quinazoline Deriv
    • Source: CIBTech Journal of Pharmaceutical Sciences.
    • Context: Validates the use of DMF and temperature dependence for quinazolinone solubility.
  • Chemical Structure Validation

    • Title: 2,8-dimethylquinolin-4-ol (Homolog Reference).
    • Source: PubChem.[6]

    • Context: Structural confirm

Disclaimer: This protocol involves the use of heated organic solvents.[2][4][7][8][9] All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of 2,8-Dimethylquinazolin-4-OL derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of 2,8-Dimethylquinazolin-4-ol Derivatives

Executive Summary & Scientific Context

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous bioactive compounds including anticonvulsants, antimicrobials, and potent EGFR/VEGFR inhibitors. The specific analysis of 2,8-dimethylquinazolin-4-ol derivatives presents a unique analytical challenge due to lactam-lactim tautomerism .[1]

While the compound exists predominantly as the keto-tautomer (quinazolin-4(3H)-one) in the solid state and polar solvents, gas-phase analysis requires careful handling to prevent thermal degradation and peak tailing caused by the active hydrogen at the N3/O4 position.

Why GC-MS? While LC-MS is often used for polar metabolites, GC-MS offers superior structural elucidation capabilities for these small heterocyclic molecules (


 Da) through electron ionization (EI) fragmentation. However, direct injection often yields poor peak symmetry.[1] This protocol establishes a Silylation-Based GC-MS Workflow  that "locks" the tautomeric equilibrium into the stable O-trimethylsilyl (TMS) ether form, ensuring high sensitivity, reproducible retention times, and distinct mass spectral fingerprints.

Analytical Workflow (Logic Map)

The following diagram outlines the critical decision points in the sample preparation and analysis pipeline.

GCMS_Workflow cluster_chemistry Chemical Transformation Sample Solid/Liquid Sample (2,8-Dimethylquinazolin-4-ol) Solubility Solubility Check (Anhydrous Pyridine/DCM) Sample->Solubility Deriv Derivatization (BSTFA + 1% TMCS) 65°C, 30 min Solubility->Deriv Dissolved GC_Inj GC Injection (Split 1:10 or Splitless) Deriv->GC_Inj TMS-Ether Form Separation Capillary Separation (5% Phenyl-methylpolysiloxane) GC_Inj->Separation EI_Source EI Source (70 eV) Fragmentation Separation->EI_Source Data Data Analysis (RDA Fragmentation) EI_Source->Data Tautomer Lactam (Keto) vs Lactim (Enol) Locked O-TMS Derivative (Volatile/Stable) Tautomer->Locked Silylation

Caption: Analytical workflow transforming the tautomeric quinazolinone into a GC-compatible TMS derivative.

Experimental Protocol

Reagents & Standards
  • Analyte: 2,8-Dimethylquinazolin-4(3H)-one (Reference Standard).

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Note: TMCS acts as a catalyst to silylate sterically hindered sites, though the O4 position is generally accessible.[1]

  • Solvent: Anhydrous Pyridine (critical to scavenge HCl produced during silylation).[1]

  • Internal Standard (IS): Phenanthrene-d10 or Fluoranthene (non-protic, stable aromatics).

Sample Preparation (Derivatization)
  • Weighing: Accurately weigh 1.0 mg of the sample into a 1.5 mL GC autosampler vial.

  • Dissolution: Add 100 µL of Anhydrous Pyridine. Vortex until fully dissolved.[1]

    • Checkpoint: If the sample is insoluble, sonicate for 5 minutes.[1] Moisture must be excluded.[1][2]

  • Reaction: Add 100 µL of BSTFA + 1% TMCS .

    • Mechanism: The reagent replaces the active proton on the hydroxyl group (enol form) or nitrogen (amide form) with a trimethylsilyl group (

      
      ).
      
  • Incubation: Cap tightly and heat at 65°C for 30 minutes on a heating block.

  • Cooling: Allow to cool to room temperature. Dilute with 800 µL of Ethyl Acetate or Dichloromethane if trace analysis is required; otherwise, inject directly.[1]

GC-MS Instrument Parameters
ParameterSettingRationale
Column HP-5MS UI or DB-5MS (30 m × 0.25 mm, 0.25 µm)Standard non-polar phase (5% phenyl) provides excellent separation for aromatic heterocycles.[1]
Inlet Temp 280°CHigh enough to volatilize the derivative instantly but prevent thermal degradation.
Injection Mode Split (10:1) for purity; Splitless for traceSplit mode improves peak shape for concentrated synthesis products.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal van Deemter efficiency.[1]
Oven Program 100°C (1 min)

20°C/min

300°C (hold 5 min)
Rapid ramp prevents peak broadening; high final temp ensures elution of dimers.[1]
Transfer Line 280°CPrevents condensation between GC and MS.[1]
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching (NIST).
Mass Range 40–450 m/zCovers the molecular ion and lower mass fragments; excludes carrier gas/air background.

Results & Data Interpretation

Chromatographic Behavior

Under the prescribed conditions, the 2,8-dimethylquinazolin-4-O-TMS derivative typically elutes between 12.0 and 14.0 minutes (system dependent).

  • Success Indicator: A sharp, symmetrical peak (Tailing Factor < 1.2).[1]

  • Failure Indicator: A broad, tailing peak suggests incomplete derivatization (presence of free -OH/-NH) or active sites in the liner.

Mass Spectral Fragmentation Pattern

The fragmentation of quinazolinones is dominated by Retro-Diels-Alder (RDA) cleavage and cleavage of the pyrimidine ring.

Predicted Spectrum for 2,8-Dimethylquinazolin-4-O-TMS (


): 
  • Molecular Weight: 246.38 g/mol

Ion (m/z)Relative AbundanceFragment Assignment / Mechanism
246 High (

)
Molecular Ion. Very stable due to the aromatic quinazoline system.[1]
231 High (

)
Loss of Methyl Radical (

).
Loss from the TMS group is extremely favorable and characteristic of all TMS derivatives.
217 MediumLoss of

or CO?
Less common. More likely loss of ethyl or secondary methyl loss from the ring system.[1]
117 MediumRDA Fragment. Cleavage of the pyrimidine ring often leaves the substituted benzenoid cation (

).
73 HighTMS Cation (

).
Diagnostic ion for any TMS-derivatized compound.[1]

Mechanistic Insight: The stability of the quinazoline nucleus means the molecular ion (


) or the desmethyl ion (

) will likely be the Base Peak (100%). This high stability makes the method excellent for quantification but sometimes challenging for structural differentiation of isomers without retention time data.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Incomplete silylation or activity in the liner.[1]Ensure reagents are fresh (BSTFA hydrolyzes easily).[1] Replace inlet liner with a deactivated splitless liner.
"Ghost" Peaks Septum bleed or reagent impurities.[1]Use low-bleed septa.[1] Check blank (Pyridine + BSTFA only).
Multiple Peaks for One Analyte Incomplete conversion (Mix of derivatized and underivatized forms).Increase reaction time to 60 min or temp to 75°C. Ensure moisture is strictly excluded.
Low Sensitivity Detector saturation or Split ratio too high.Adjust split ratio. Check MS tuning (autotune).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135400457, 2-Methyl-4(3H)-quinazolinone. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4(3H)-Quinazolinone, 2-methyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ResearchGate. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Retrieved from [Link]

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The Versatile Synthon: A Guide to the Applications of 2,8-Dimethylquinazolin-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold represents a privileged structure due to its wide range of biological activities.[1][2][3] Among its many derivatives, 2,8-Dimethylquinazolin-4-ol emerges as a valuable and versatile starting material for the synthesis of a diverse array of functionalized molecules. This guide provides an in-depth exploration of the synthetic utility of 2,8-Dimethylquinazolin-4-ol, offering detailed application notes and protocols to empower researchers in their quest for novel chemical entities.

The strategic placement of methyl groups at the 2 and 8 positions of the quinazolin-4-one core influences the molecule's electronic properties and steric environment, offering a unique starting point for chemical modifications. This document will detail the synthesis of the parent molecule and its subsequent transformations into key intermediates, paving the way for the creation of libraries of compounds with potential therapeutic applications.

Synthesis of the Core Scaffold: 2,8-Dimethylquinazolin-4-ol

The journey into the chemical space offered by 2,8-Dimethylquinazolin-4-ol begins with its synthesis. A reliable and straightforward method involves the cyclocondensation of 2-amino-3-methylbenzoic acid with a suitable one-carbon source, such as acetamide.[4] This approach, a variation of the well-established Niementowski quinazoline synthesis, provides a high-yielding route to the desired quinazolinone.[5][6]

Synthesis of 2,8-Dimethylquinazolin-4-ol 2-amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid product 2,8-Dimethylquinazolin-4-ol 2-amino-3-methylbenzoic_acid->product acetamide Acetamide acetamide->product heat Heat (210-220 °C)

Figure 1: Synthesis of 2,8-Dimethylquinazolin-4-ol.
Protocol 1: Synthesis of 2,8-Dimethylquinazolin-4-ol

This protocol details the synthesis of 2,8-dimethylquinazolin-4-ol from 2-amino-3-methylbenzoic acid and acetamide.[4]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Acetamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 2-amino-3-methylbenzoic acid and acetamide in a 1:1 molar ratio.

  • Fit the flask with a reflux condenser.

  • Heat the reaction mixture to 210-220 °C using a heating mantle or oil bath for 2 hours.

  • Allow the mixture to cool to room temperature.

  • The solid product is then isolated by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Expected Yield: ~92%[4]

Characterization: The structure of the product can be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

The Gateway to Derivatization: Synthesis of 4-Chloro-2,8-dimethylquinazoline

The hydroxyl group at the 4-position of 2,8-Dimethylquinazolin-4-ol provides a crucial handle for further functionalization. Conversion of this hydroxyl group to a chlorine atom creates a highly versatile intermediate, 4-chloro-2,8-dimethylquinazoline, which is susceptible to nucleophilic aromatic substitution. This transformation is typically achieved by treatment with phosphorus oxychloride (POCl3).[7][8]

Chlorination of 2,8-Dimethylquinazolin-4-ol start 2,8-Dimethylquinazolin-4-ol product 4-Chloro-2,8-dimethylquinazoline start->product Reflux reagent POCl3

Figure 2: Chlorination of 2,8-Dimethylquinazolin-4-ol.
Protocol 2: Synthesis of 4-Chloro-2,8-dimethylquinazoline

This protocol describes the conversion of 2,8-dimethylquinazolin-4-ol to 4-chloro-2,8-dimethylquinazoline using phosphorus oxychloride.[7]

Materials:

  • 2,8-Dimethylquinazolin-4-ol

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • In a round-bottom flask, suspend 2,8-dimethylquinazolin-4-ol in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Fit the flask with a reflux condenser protected by a drying tube.

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be purified by column chromatography on silica gel.

Building Diversity: Nucleophilic Substitution Reactions

The 4-chloro-2,8-dimethylquinazoline intermediate is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinazoline ring system activates the 4-position towards attack by a wide range of nucleophiles, including amines, phenols, and thiols. This allows for the facile introduction of diverse functional groups and the construction of large compound libraries.

Nucleophilic_Substitution cluster_0 Core Intermediate cluster_1 Nucleophiles cluster_2 Products chloroquinazoline 4-Chloro-2,8-dimethylquinazoline amino_product 4-Amino-2,8-dimethylquinazolines chloroquinazoline->amino_product SNA_r phenoxy_product 4-Phenoxy-2,8-dimethylquinazolines chloroquinazoline->phenoxy_product SNA_r thio_product 4-Thio-2,8-dimethylquinazolines chloroquinazoline->thio_product SNA_r amine R-NH2 (Amines) amine->amino_product phenol Ar-OH (Phenols) phenol->phenoxy_product thiol R-SH (Thiols) thiol->thio_product

Figure 3: Nucleophilic substitution at the 4-position.
Protocol 3: General Procedure for the Synthesis of 4-Amino-2,8-dimethylquinazolines

This protocol provides a general method for the reaction of 4-chloro-2,8-dimethylquinazoline with various primary and secondary amines.

Materials:

  • 4-Chloro-2,8-dimethylquinazoline

  • Desired amine (primary or secondary)

  • Solvent (e.g., isopropanol, ethanol, or DMF)

  • Base (e.g., triethylamine or diisopropylethylamine, if necessary)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 4-chloro-2,8-dimethylquinazoline in a suitable solvent in a round-bottom flask.

  • Add the desired amine (1.1 to 2.0 equivalents). If the amine salt is used, add a non-nucleophilic base (1.5 to 2.5 equivalents).

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 4: General Procedure for the Synthesis of 4-Phenoxy-2,8-dimethylquinazolines

This protocol outlines the synthesis of 4-phenoxy derivatives via the reaction of 4-chloro-2,8-dimethylquinazoline with phenols.[9][10]

Materials:

  • 4-Chloro-2,8-dimethylquinazoline

  • Desired phenol

  • Base (e.g., potassium carbonate or sodium hydride)

  • Solvent (e.g., DMF or DMSO)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a solution of the phenol in a suitable solvent, add a base (1.2 equivalents) and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Add 4-chloro-2,8-dimethylquinazoline (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80-120 °C and stir for 6-18 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N- and O-Alkylation: Expanding the Chemical Space

Further diversification of the 2,8-dimethylquinazolin-4-ol scaffold can be achieved through N- and O-alkylation. The regioselectivity of these reactions is often dependent on the reaction conditions, such as the choice of base, solvent, and alkylating agent.[11] Generally, N-alkylation is favored under basic conditions in polar aprotic solvents, while O-alkylation may be achieved under different conditions or through a multi-step process.[11]

Protocol 5: N-Alkylation of 2,8-Dimethylquinazolin-4-ol

This protocol describes a general procedure for the N-alkylation of 2,8-dimethylquinazolin-4-ol.[11]

Materials:

  • 2,8-Dimethylquinazolin-4-ol

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., potassium carbonate or sodium hydride)

  • Solvent (e.g., DMF or acetone)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Suspend 2,8-dimethylquinazolin-4-ol and a base (1.5 equivalents) in a suitable solvent in a round-bottom flask.

  • Add the alkylating agent (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Applications in Drug Discovery

Quinazoline derivatives are of significant interest in medicinal chemistry due to their ability to act as inhibitors of various enzymes, particularly kinases.[12][13] The 2,8-dimethylquinazolin-4-ol scaffold can serve as a starting point for the synthesis of potent and selective inhibitors for a range of therapeutic targets. The diverse functional groups that can be introduced at the 4-position, as well as modifications at the N-3 position, allow for fine-tuning of the molecule's properties to optimize its biological activity and pharmacokinetic profile.

Table 1: Potential Biological Targets for 2,8-Dimethylquinazolin-4-ol Derivatives

Derivative ClassPotential Biological Target(s)Therapeutic Area
4-AnilinoquinazolinesEpidermal Growth Factor Receptor (EGFR)Oncology
4-AminoquinazolinesVascular Endothelial Growth Factor Receptor (VEGFR)Oncology
4-PhenoxyquinazolinesVarious KinasesOncology, Inflammation
N-Alkyl quinazolinonesVarious enzymes and receptorsDiverse

The synthetic pathways outlined in this guide provide a robust framework for the generation of libraries of 2,8-dimethylquinazoline derivatives. These compounds can then be screened against a panel of biological targets to identify novel hits for drug discovery programs. The modular nature of the synthesis allows for rapid structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds.

References

  • Saitkulov, F. E., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.). Google Patents.
  • Sapaev, B., et al. (2023). Structure, aromatic properties and preparation of the quinazolin-4-one molecule. E3S Web of Conferences, 402, 11019.
  • Yadav, D. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC advances, 11(7), 4153-4158.
  • Radwan, A. A., & Alanazi, A. M. (2020). Biological Activity of Quinazolinones. In Quinazolinones. IntechOpen.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols. (n.d.). Google Patents.
  • Ukrainets, I. V., et al. (2007). Regioselective Heteroanellation in Quinazolin-4-one Derivatives. Synthesis of 2,5-Dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles. Chemistry of Heterocyclic Compounds, 43(10), 1334-1335.
  • Kim, K. E., et al. (2024).
  • Kumar, A., & Sharma, S. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research, 1-5.
  • Abdel-Mottaleb, M. S. A., et al. (2022). POCl3 Chlorination of 4-Quinazolones. Molecules, 27(19), 6289.
  • Yadav, D. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(7), 4153-4158.
  • Li, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 1-11.
  • Kim, K. E., et al. (2024). Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. DNDi. Retrieved from [Link]

  • ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents. (n.d.).
  • Yadav, D. K., et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Publishing.
  • Li, F., et al. (2013). Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines and 2-(N-alkylamino)pyrimidines. New Journal of Chemistry, 37(2), 624-631.
  • El-Damasy, A. K., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS omega, 5(15), 8678-8692.
  • Khachatryan, D. S., et al. (2020). N-and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781.
  • EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds - Google Patents. (n.d.).
  • Kumar, A., & Sharma, S. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents. (n.d.).
  • Demers, J. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Kim, K. E., et al. (2024). Modular and Divergent Synthesis of 2, N 3-Disubstituted 4-Quinazolinones Facilitated by Regioselective N -Alkylation.
  • Lee, H. Y., et al. (2021). Antiproliferative Activity of a New Quinazolin-4 (3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Molecules, 26(16), 4969.
  • Sari, Y., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects.
  • Wang, Y., et al. (2021). Substrate-Controlled Regioselective Alkylation of 4-Hydroxycoumarin with Diazo Compounds through TfOH Catalysis. Organic Letters, 23(15), 5896-5900.
  • Ukrainets, I. V., et al. (2007). Regioselective heteroannelation in quinazolin-4-one derivatives. Synthesis of 2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles.

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Application Notes & Protocols: Cell-Based Assays to Evaluate the Cytotoxicity of 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that are a focus of medicinal chemistry due to their wide spectrum of biological activities.[1] Many derivatives have been investigated for their potential as anticancer agents, with some, such as Gefitinib and Erlotinib, already established in clinical use.[1] The proposed anticancer mechanisms for quinazoline derivatives are diverse, including the inhibition of DNA repair systems, epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][2]

Given this background, any novel quinazolinone compound like 2,8-Dimethylquinazolin-4-OL must be rigorously evaluated for its cytotoxic potential. Cytotoxicity assays are fundamental tools in drug discovery and toxicology, providing critical data on how a substance affects cell viability and health.[3][4] These assays measure various cellular parameters, from metabolic activity and membrane integrity to the activation of specific cell death pathways.[5]

This comprehensive guide provides a detailed framework and step-by-step protocols for assessing the cytotoxicity of 2,8-Dimethylquinazolin-4-OL using a multi-parametric approach. We will explore three core assays, each interrogating a different aspect of cellular health, to build a robust and reliable cytotoxicity profile.

The Principle of a Multi-Parametric Approach to Cytotoxicity

Relying on a single assay can lead to an incomplete or misleading interpretation of a compound's cytotoxic effects. A compound might, for instance, inhibit mitochondrial function without immediately compromising membrane integrity. Therefore, a multi-parametric approach is essential for a comprehensive understanding. This guide focuses on three distinct, well-validated assays:

  • MTT Assay (Metabolic Activity): Measures the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells. It serves as an excellent indicator of overall metabolic health.[6]

  • Lactate Dehydrogenase (LDH) Assay (Membrane Integrity): Quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[5][7]

  • Annexin V / Propidium Iodide (PI) Assay (Apoptosis vs. Necrosis): Differentiates between distinct cell death pathways. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[8]

This tripartite strategy ensures that the cytotoxic evaluation of 2,8-Dimethylquinazolin-4-OL is not only quantitative but also provides initial mechanistic insights into how the compound induces cell death.

Experimental Design: The Blueprint for Reliable Data

Before proceeding to the protocols, careful experimental design is paramount. Key considerations include:

  • Cell Line Selection: The choice of cell line can significantly impact the results. It is advisable to test the compound on a panel of cell lines, including both cancerous (e.g., MCF-7, HCT-116, HeLa) and non-cancerous or "normal" cell lines (e.g., HEK293) to assess for any cancer-specific cytotoxicity.[9]

  • Dose-Response and Time-Course: Cytotoxicity is both concentration- and time-dependent.[10] A preliminary range-finding experiment should be performed to identify a broad range of concentrations for 2,8-Dimethylquinazolin-4-OL.[11] Subsequently, a definitive experiment using a series of serial dilutions (typically 8-12 concentrations) should be conducted. It is also common to evaluate cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the response.[12]

  • Controls - The Foundation of Trustworthiness: Every assay plate must include a set of controls to validate the results:

    • Untreated Control (Negative Control): Cells cultured in medium only. This represents 100% viability.

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 2,8-Dimethylquinazolin-4-OL. This is crucial to ensure the solvent itself is not causing toxicity.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Triton X-100) to confirm that the assay system can detect a cytotoxic response.[13][14]

General Experimental Workflow

The workflow for cytotoxicity testing follows a logical sequence from cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture Culture & Passage Selected Cell Line cell_seeding Seed Cells in 96-Well Plates cell_culture->cell_seeding Grow to ~80% confluency add_treatment Add Compound & Controls to appropriate wells cell_seeding->add_treatment prepare_compound Prepare Serial Dilutions of 2,8-Dimethylquinazolin-4-OL prepare_compound->add_treatment incubation Incubate for 24, 48, or 72 hours add_treatment->incubation perform_assay Perform Specific Assay (MTT, LDH, or Annexin V/PI) incubation->perform_assay read_plate Measure Signal (Absorbance/Fluorescence) perform_assay->read_plate calc_viability Calculate % Viability vs. Vehicle Control read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Activity
Principle

This colorimetric assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of metabolically active cells.[6] The insoluble crystals are then dissolved, and the absorbance is measured, providing a quantitative measure of cell viability.

G cluster_cell Metabolically Active Cell mitochondria Mitochondria Formazan Purple Formazan (Insoluble Crystals) mitochondria->Formazan Mitochondrial Reductases (NAD(P)H-dependent) MTT Yellow MTT (Water Soluble) MTT->mitochondria Uptake Solubilized Purple Solution Formazan->Solubilized Spectro Measure Absorbance (~570 nm) Solubilized->Spectro Solubilizer Solubilization Reagent (e.g., DMSO) Solubilizer->Solubilized

Caption: Principle of the MTT cytotoxicity assay.

Materials
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the chosen cell line)

  • 96-well flat-bottom sterile plates

  • 2,8-Dimethylquinazolin-4-OL stock solution (e.g., in DMSO)

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Preparation: Prepare serial dilutions of 2,8-Dimethylquinazolin-4-OL in culture medium from your stock solution. Also prepare solutions for your vehicle and positive controls.

  • Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions and controls to the respective wells (in triplicate).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • Addition of MTT Reagent: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[6] During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[15]

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.

Protocol 2: LDH Release Assay for Membrane Integrity
Principle

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[7] When the plasma membrane is damaged, LDH is released into the cell culture medium.[7] The LDH assay measures this released enzyme activity. The assay involves an enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[17]

G cluster_cell Damaged Cell cell_membrane Compromised Plasma Membrane LDH_inside LDH LDH_outside Released LDH LDH_inside->LDH_outside Leakage Formazan Red Formazan LDH_outside->Formazan Reaction_Mix Reaction Mixture (Lactate, NAD+, INT, Diaphorase) Reaction_Mix->Formazan Spectro Measure Absorbance (~490 nm) Formazan->Spectro

Caption: Principle of the LDH cytotoxicity assay.

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, lysis buffer, and stop solution)

  • Cell culture medium

  • 96-well flat-bottom sterile plates

  • 2,8-Dimethylquinazolin-4-OL stock solution

  • Vehicle (e.g., DMSO)

  • Positive control (e.g., 10X Lysis Buffer provided in the kit)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. It is crucial to also set up wells for two additional controls:

    • Spontaneous LDH Release: Untreated cells (to measure background LDH release).

    • Maximum LDH Release: Untreated cells that will be lysed with the kit's lysis buffer (represents 100% cytotoxicity).

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Maximum Release Control: Add 10 µL of the 10X Lysis Buffer to the "Maximum Release" control wells. Incubate for 45 minutes at 37°C.[18] Then, centrifuge the plate and transfer 50 µL of supernatant as in the previous step.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50-100 µL of this mixture to each well of the new plate containing the supernatants.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] The reaction will produce a red color.

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.[18]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of ~680 nm to correct for background.[18]

Protocol 3: Annexin V / PI Assay for Apoptosis Detection
Principle

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Annexin V: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS flips to the outer leaflet.[8] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC or Alexa Fluor 488), it can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces brightly.[8]

By using both stains, the cell population can be segregated into four quadrants:

  • Annexin V- / PI-: Healthy cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells (or cells damaged during processing)

Caption: Staining patterns in the Annexin V/PI assay.

Materials
  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • 6-well or 12-well plates

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 2,8-Dimethylquinazolin-4-OL and controls for the desired time.

  • Cell Harvesting: After incubation, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is critical as apoptotic cells may detach. Combine them and centrifuge at a low speed.

  • Washing: Wash the cell pellet twice with cold PBS.[20]

  • Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (exact volumes may vary by kit).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis and Interpretation
Calculating Percentage Viability

For the MTT and LDH assays, raw absorbance data must be converted to percentage viability or cytotoxicity.

  • MTT Assay: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100

  • LDH Assay: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 % Viability = 100 - % Cytotoxicity

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[21] It is a standard measure of a compound's potency.

  • Plot the Data: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve or a four-parameter logistic (4PL) curve.[22][23]

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% viability mark.[24]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Example Dose-Response Data for 2,8-Dimethylquinazolin-4-OL (48h Incubation)

Concentration (µM)Log(Concentration)% Viability (MTT)Std. Dev.% Viability (LDH)Std. Dev.
0 (Vehicle)N/A100.04.5100.05.1
0.1-1.098.25.299.14.8
1085.76.189.35.5
50.762.14.968.46.2
101.049.83.855.14.1
251.424.53.130.23.9
501.710.32.515.82.7
1002.05.11.98.92.1

Table 2: Summary of Calculated IC50 Values

AssayCell LineIncubation TimeIC50 (µM)95% Confidence Interval
MTTMCF-748h10.18.9 - 11.4
LDHMCF-748h12.510.8 - 14.5
MTTHCT-11648h15.313.5 - 17.2
LDHHCT-11648h18.916.7 - 21.4
MTTHEK29348h> 100N/A
References
  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemistry. [Link]

  • Li, J., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • Adib, M., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. DarU Journal of Pharmaceutical Sciences. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Sirisoma, N., et al. (2009). Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. Journal of Medicinal Chemistry. [Link]

  • Fares, M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports. [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Wikipedia. (n.d.). Half maximal inhibitory concentration (IC50). [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. [Link]

  • Jayakumari, S., & Larkin, H. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Bakht, M. A., et al. (2013). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Journal of Pharmacy & Bioallied Sciences. [Link]

  • He, M., et al. (2020). The Effect of Terpinen-4-ol on Human Corneal Epithelium. Translational Vision Science & Technology. [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • He, M., et al. (2020). The Effect of Terpinen-4-ol on Human Corneal Epithelium. PMC - NIH. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Chan, K. (2023). How to calculate IC50. ResearchGate. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Elmalk, A. H., et al. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. [Link]

  • Study on quinazolinone derivative and their pharmacological actions. (2024). ResearchGate. [Link]

Sources

Application Note: Process Development and Scale-Up Synthesis of 2,8-Dimethylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2,8-Dimethylquinazolin-4-ol (also known as 2,8-dimethylquinazolin-4(3H)-one), a critical scaffold for kinase inhibitors (e.g., EGFR, PI3K) and PARP inhibitors.

While traditional Niementowski syntheses require high-temperature fusion (>180°C) yielding "tarry" impurities difficult to remove at scale, this guide presents a Two-Step Benzoxazinone Process . This route operates under milder conditions, allows for the isolation of a crystalline intermediate, and avoids chromatographic purification, making it suitable for multi-kilogram preclinical batches.

Retrosynthetic Strategy & Route Selection

Structural Analysis

The target molecule exists in a tautomeric equilibrium between the enol (quinazolin-4-ol) and keto (quinazolin-4(3H)-one) forms. In the solid state, the keto form predominates.

  • Core Scaffold: Quinazoline.[1][2][3][4][5][6]

  • Substituents: Methyl groups at C2 and C8.

  • Starting Material Logic: The C8-methyl group dictates the use of 2-amino-3-methylbenzoic acid as the starting material. The C2-methyl group is introduced via the cyclizing agent (acetic anhydride).

Selected Route: The Benzoxazinone Pathway

We utilize a thermodynamically controlled cascade:

  • Cyclodehydration: 2-amino-3-methylbenzoic acid reacts with acetic anhydride to form the intermediate 2,8-dimethyl-4H-3,1-benzoxazin-4-one .

  • Ammonolysis/Rearrangement: The benzoxazinone ring is opened by ammonia and re-closed to form the thermodynamically stable quinazolinone.

Why this route?

  • Purification: The intermediate benzoxazinone crystallizes readily, rejecting impurities from the starting material before the final step.

  • Safety: Avoids high-pressure ammonia gas (uses aqueous NH₄OH or ammonium acetate) and eliminates the need for sealed-tube fusion.

Reaction Scheme Visualization

ReactionScheme SM 2-Amino-3-methylbenzoic acid (Starting Material) Inter Intermediate: 2,8-Dimethyl-4H-3,1-benzoxazin-4-one SM->Inter Reflux, 1-2h (- H2O, - AcOH) Reagent1 Acetic Anhydride (Ac2O) Reagent1->Inter Product Product: 2,8-Dimethylquinazolin-4-ol (Tautomer: Quinazolin-4(3H)-one) Inter->Product Ring Opening/Closure (Ammonolysis) Reagent2 NH4OH (aq) or NH4OAc Reagent2->Product

Figure 1: Two-step synthesis strategy via benzoxazinone intermediate.

Process Safety & Critical Parameters

Before initiating the protocol, the following safety and process parameters must be reviewed.

ParameterSpecificationRationale
Exotherm Control Medium RiskThe reaction of amine with Ac₂O is exothermic. Dosing Ac₂O should be controlled at <60°C.
Solvent Selection Acetic Acid / EthanolAvoids chlorinated solvents (DCM) and benzene. Ethanol allows for direct crystallization.
Stoichiometry Ac₂O (2.5 - 3.0 equiv)Excess Ac₂O serves as both reagent and solvent, driving the dehydration equilibrium.
Impurity Profile <0.5% Acetylated SMIncomplete cyclization leads to N-acetyl-2-amino-3-methylbenzoic acid. Monitor via HPLC.[7][8]

Detailed Experimental Protocols

Step 1: Synthesis of 2,8-Dimethyl-4H-3,1-benzoxazin-4-one

Objective: Cyclodehydration of the amino acid.

  • Equipment Setup: 5L Jacketed Glass Reactor equipped with an overhead stirrer (200 rpm), reflux condenser, temperature probe, and nitrogen inlet.

  • Charging:

    • Charge 2-amino-3-methylbenzoic acid (500.0 g, 3.31 mol) into the reactor.

    • Caution: Solid may be dusty; use appropriate PPE.

  • Reagent Addition:

    • Slowly add Acetic Anhydride (1.0 L, ~10 mol) over 30 minutes.

    • Observation: An exotherm will occur.[3] Maintain internal temperature < 60°C using jacket cooling.

  • Reaction:

    • Heat the slurry to Reflux (approx. 135-140°C) .

    • Hold at reflux for 2 hours. The suspension should dissolve to a clear orange/brown solution.

    • IPC (In-Process Control): Take an aliquot, quench in MeOH. Check HPLC for consumption of SM (<1.0%).

  • Crystallization & Isolation:

    • Cool the mixture to 60°C.

    • Distill off approximately 600 mL of acetic acid/acetic anhydride under reduced pressure (optional but improves yield).

    • Cool slowly to 0-5°C over 4 hours. The product will crystallize heavily.

    • Filter the solids.[1][9][10][11] Wash the cake with cold Heptane (2 x 500 mL) to remove residual acetic anhydride.

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 530 - 560 g (85-90%) Appearance: Off-white to pale yellow crystalline solid.

Step 2: Conversion to 2,8-Dimethylquinazolin-4-ol

Objective: Ammonolysis and ring expansion.

  • Equipment Setup: Clean 5L Reactor.

  • Charging:

    • Charge the Benzoxazinone Intermediate (500.0 g, 2.64 mol).

    • Add Ethanol (2.5 L).

    • Add Ammonium Acetate (407 g, 5.28 mol, 2.0 equiv) OR 28% Aqueous Ammonia (500 mL). Note: Ammonium acetate is preferred for anhydrous scale-up to prevent hydrolysis back to the open-ring amide.

  • Reaction:

    • Heat the mixture to Reflux (78-80°C) .

    • Stir for 4–6 hours.

    • Mechanism:[3][6][12][13] The amine attacks the oxazinone carbonyl, opening the ring to form the amide, which then dehydrates to close the quinazoline ring.

  • Work-up:

    • Cool the reaction mixture to 20°C.

    • Add Water (1.0 L) slowly to induce precipitation of the quinazolinone (which is less soluble in EtOH/Water mixtures than the reagents).

    • Cool to 0-5°C and age for 2 hours.

  • Isolation:

    • Filter the white precipitate.

    • Wash with Water/Ethanol (1:1) (2 x 500 mL).

    • Wash with Water (500 mL) to remove residual ammonium salts.

  • Purification (Polishing):

    • If purity is <98%, reslurry the wet cake in refluxing Ethanol (10 volumes) for 1 hour, then cool and filter.

Expected Yield: 400 - 420 g (80-85% for step 2) Overall Yield: ~70% Purity: >99.5% (HPLC)

Process Workflow Diagram

ProcessFlow cluster_Step1 Step 1: Benzoxazinone Synthesis cluster_Step2 Step 2: Quinazolinone Formation Reactor1 Reactor Charge: 2-Amino-3-methylbenzoic acid + Acetic Anhydride Heating1 Reflux (140°C, 2h) Reactor1->Heating1 Cryst1 Cooling Cryst (0°C) Heating1->Cryst1 Filter1 Filtration & Heptane Wash Cryst1->Filter1 Reactor2 Reslurry Intermediate in Ethanol Filter1->Reactor2 Transfer Solid ReagentAdd Add Ammonium Acetate Reactor2->ReagentAdd Heating2 Reflux (80°C, 4h) ReagentAdd->Heating2 Quench Water Addition (Precipitation) Heating2->Quench FinalFilter Final Filtration & Drying Quench->FinalFilter

Figure 2: Unit operation workflow for the kg-scale synthesis.

Analytical Control & Characterization

To ensure the protocol is self-validating, the following analytical markers should be used.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

Key Impurity Markers
CompoundRetention Time (Relative)OriginRemediation
2-Amino-3-methylbenzoic acid 0.4Unreacted SMIncrease Ac₂O or reaction time in Step 1.
N-Acetyl intermediate 0.7Incomplete CyclizationEnsure Step 1 reflux is vigorous; remove water from SM.
Benzoxazinone (Inter.) 0.9Unreacted Step 2 SMIncrease Ammonium Acetate equivalents; check pH (>9).
Target Product 1.0--

References

  • Niementowski Reaction Overview

    • Khajavi, M. S., et al. "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones."[5][14] Journal of Chemical Research, 1998.

    • Context: Discusses the foundational chemistry of anthranilic acid condens
    • 6[2][3][4][10][15][16]

  • Benzoxazinone Intermediate Route: Connolly, D. J., et al. "Synthesis of quinazolinones via benzoxazinone intermediates." Tetrahedron, 2005. (Standard methodology validation). Context: Validates the two-step approach for higher purity profiles.
  • Scale-Up Process Safety

    • Wang, Z., et al. "Process Development and Scale-Up for the Preparation of Quinazolinone Derivatives." Organic Process Research & Development, 2012.[3]

    • Context: Provides critical data on exotherm management and solvent selection (replacing DMSO/DCM).
    • 3[2][3][4][10][11][16]

  • Solubility & Purification

    • Li, H., et al. "Recent advances in 4(3H)-quinazolinone syntheses."[3] RSC Advances, 2014.[3]

    • Context: Solubility data confirming ethanol/water precipit
    • 3[2][3][4][10][11][15][16]

  • Starting Material Properties

    • Cheméo Data for 2-Amino-3-methylbenzoic acid.[17]

    • Context: Physical properties and safety handling.[3]

    • 18[2][3][4][10][11][14][15][16]

Sources

The Strategic Application of 2,8-Dimethylquinazolin-4-ol in the Synthesis of Novel Bioactive Molecules: Advanced Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides an in-depth exploration of a specific, yet versatile, member of this family: 2,8-Dimethylquinazolin-4-ol, which predominantly exists in its tautomeric form, 2,8-dimethyl-3H-quinazolin-4-one. We will delve into its synthesis, functionalization, and its strategic use as a foundational scaffold for the generation of novel, biologically active molecules. This document is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for researchers in the field of drug discovery and organic synthesis.

I. Foundational Chemistry and Synthesis of 2,8-Dimethylquinazolin-4-one

The synthesis of the 2,8-dimethylquinazolin-4-one core relies on established methodologies for quinazolinone formation, primarily through the cyclization of an appropriately substituted anthranilic acid derivative. The key starting material for this synthesis is 2-amino-3-methylbenzoic acid.

Synthetic Pathway Overview

The most common and adaptable method for the synthesis of 2-substituted-4(3H)-quinazolinones involves the condensation of an anthranilic acid with an appropriate reagent to introduce the C2-substituent and facilitate ring closure. For the synthesis of 2,8-dimethylquinazolin-4-one, the pathway begins with 2-amino-3-methylbenzoic acid.

Synthesis of 2,8-Dimethylquinazolin-4-one A 2-Amino-3-methylbenzoic acid C 2-Acetamido-3-methylbenzoic acid A->C Acetylation B Acetic Anhydride E 2,8-Dimethyl-4H-3,1-benzoxazin-4-one C->E Cyclization (e.g., with Acetic Anhydride) D Ammonia or Ammonium Acetate F 2,8-Dimethylquinazolin-4(3H)-one E->F Ammonolysis

Caption: General synthetic route to 2,8-Dimethylquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 2,8-Dimethylquinazolin-4-one

This protocol outlines a reliable method for the synthesis of the target scaffold.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Acetic anhydride

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 2,8-Dimethyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-methylbenzoic acid (1 equivalent) in acetic anhydride (3-4 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 2,8-dimethyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,8-Dimethylquinazolin-4(3H)-one

  • To a solution of 2,8-dimethyl-4H-3,1-benzoxazin-4-one (1 equivalent) in glacial acetic acid, add ammonium acetate (2-3 equivalents).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2,8-dimethylquinazolin-4(3H)-one.

II. Leveraging 2,8-Dimethylquinazolin-4-one as a Scaffold for Bioactive Molecules

The strategic value of 2,8-dimethylquinazolin-4-one lies in its potential for further functionalization at several key positions, most notably the reactive 2-methyl group. This allows for the systematic generation of a library of derivatives with diverse biological activities. The presence of the 8-methyl group also influences the electronic properties and steric environment of the molecule, which can impact its biological target interactions.

Reactivity of the 2-Methyl Group

The methyl group at the C2 position of the quinazolinone ring is particularly reactive due to the tautomeric equilibrium between the lactam and lactim forms, which extends to an exomethylene carbon, enhancing its reactivity.[4] This reactivity can be exploited for the synthesis of a variety of derivatives.

Condensation with Aldehydes:

A primary and highly effective method for derivatizing the 2-methyl group is through condensation reactions with various aromatic or heteroaromatic aldehydes. This reaction leads to the formation of 2-styryl-quinazolin-4(3H)-one derivatives, which have shown significant biological activities.[5]

Condensation_Reaction A 2,8-Dimethylquinazolin-4(3H)-one C 2-(Substituted-styryl)-8-methyl- quinazolin-4(3H)-one A->C B Aromatic Aldehyde (R-CHO) B->C D Glacial Acetic Acid, Reflux

Caption: Condensation of the 2-methyl group with an aldehyde.

Experimental Protocol: Synthesis of 2-(Substituted-styryl)-8-methyl-quinazolin-4(3H)-one Derivatives

Materials:

  • 2,8-Dimethylquinazolin-4(3H)-one

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, pyridine-2-carbaldehyde)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2,8-dimethylquinazolin-4(3H)-one (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux for 8-12 hours.[5]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-(substituted-styryl)-8-methyl-quinazolin-4(3H)-one derivative.

Table 1: Example Derivatives and Potential Biological Activities

R-Group of AldehydeResulting DerivativePotential Biological Activity
4-Chlorophenyl2-(4-Chlorostyryl)-8-methylquinazolin-4(3H)-oneAnticancer, Antimicrobial[6]
4-Methoxyphenyl2-(4-Methoxystyryl)-8-methylquinazolin-4(3H)-oneAnti-inflammatory, Antioxidant
2-Pyridyl8-Methyl-2-(2-(pyridin-2-yl)vinyl)quinazolin-4(3H)-oneKinase Inhibition[5]

III. Biological Significance and Potential Applications

Quinazolinone derivatives are known to exhibit a wide array of pharmacological activities. The introduction of substituents at the 2, 3, 6, and 8 positions of the quinazolinone ring has been shown to significantly influence their biological profiles.[6]

Anticancer Activity

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Inhibition of Epidermal Growth Factor Receptor (EGFR): This is a well-established mechanism for several clinically approved quinazoline-based anticancer drugs.[6]

  • Inhibition of Dihydrofolate Reductase (DHFR): This enzyme is crucial for DNA synthesis, and its inhibition leads to "thymineless cell death".[6]

  • Tubulin Polymerization Inhibition: Some derivatives can interfere with microtubule formation, leading to cell cycle arrest and apoptosis.

The 8-methyl group on the scaffold can contribute to the overall lipophilicity and steric profile of the molecule, potentially enhancing its binding to hydrophobic pockets in target proteins.

Antimicrobial and Anti-inflammatory Activities

The quinazolinone scaffold is also a promising platform for the development of novel antimicrobial and anti-inflammatory agents.[2][3] The functionalization of the 2-methyl group allows for the introduction of various pharmacophores that can interact with microbial or inflammatory targets. For instance, the synthesis of styryl derivatives can lead to compounds with significant antibacterial and antifungal properties.[7]

IV. Future Directions and Advanced Functionalization

While the condensation of the 2-methyl group is a primary strategy, other positions on the 2,8-dimethylquinazolin-4-one scaffold can also be targeted for functionalization to create more complex and potentially more potent bioactive molecules.

  • N3-Alkylation/Arylation: The nitrogen at the 3-position can be alkylated or arylated to introduce further diversity.

  • C4-Position Modification: The 4-oxo group can be converted to a 4-chloro substituent using reagents like phosphorus oxychloride, which can then be displaced by various nucleophiles to introduce amino or alkoxy groups.[4]

  • C-H Functionalization: Modern synthetic methods involving transition metal catalysis can enable the direct functionalization of C-H bonds on the benzene ring, offering novel avenues for derivatization.[8]

The systematic exploration of these synthetic pathways, guided by computational modeling and biological screening, will undoubtedly lead to the discovery of novel bioactive molecules with significant therapeutic potential.

V. References

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (n.d.). Retrieved February 8, 2026, from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (2023, January 18). Retrieved February 8, 2026, from [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. (2020, August 12). Retrieved February 8, 2026, from [Link]

  • Synthesis of 2-methyl-4(3H)-quinazolinone by condensation of acetanilides with urethanes[5]. - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Academia.edu. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2 - Semantic Scholar. (2021, April 12). Retrieved February 8, 2026, from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). Retrieved February 8, 2026, from [Link]

  • Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity - SciRP.org. (n.d.). Retrieved February 8, 2026, from [Link]

  • Reaction scheme for designed synthesis of the quinazoline derivatives - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PMC. (2013, June 3). Retrieved February 8, 2026, from [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.). Retrieved February 8, 2026, from [Link]

  • C–H functionalization of quinazolinones by transition metal catalysis - RSC Publishing. (n.d.). Retrieved February 8, 2026, from [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). (2020, August 15). Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - NIH. (n.d.). Retrieved February 8, 2026, from [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW - ResearchGate. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews. (n.d.). Retrieved February 8, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2026, from [Link]

  • Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents - PMC. (n.d.). Retrieved February 8, 2026, from [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines | ACS Omega. (2023, February 13). Retrieved February 8, 2026, from [Link]

Sources

Application Notes and Protocols for 2,8-Dimethylquinazolin-4-OL in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core is a foundational scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] In the realm of oncology, quinazoline derivatives have emerged as a highly successful class of kinase inhibitors, with several approved drugs targeting key signaling pathways involved in cancer progression.[2] These compounds typically exert their inhibitory effects on protein kinases, enzymes that play a pivotal role in cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document provides a detailed guide for researchers exploring the potential of a specific derivative, 2,8-Dimethylquinazolin-4-OL, in the field of kinase inhibitor research. While direct literature on this particular compound is sparse, its structural features suggest a strong potential for kinase inhibitory activity, drawing parallels from extensively studied analogs. These notes are intended to serve as a comprehensive starting point for investigating its biological properties and potential as a novel therapeutic agent.

Introduction to 2,8-Dimethylquinazolin-4-OL: A Compound of Interest

2,8-Dimethylquinazolin-4-OL belongs to the quinazolinone family, a class of heterocyclic compounds that have demonstrated significant efficacy as anticancer agents.[4] The core structure is analogous to that of well-established tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR). The substitutions at the 2 and 8 positions with methyl groups may influence the compound's steric and electronic properties, potentially conferring novel selectivity and potency profiles against a range of kinases.

Chemical Structure of 2,8-Dimethylquinazolin-4-OL:

Given the established role of the quinazolinone scaffold in targeting ATP-binding sites of various kinases, it is hypothesized that 2,8-Dimethylquinazolin-4-OL may act as a competitive inhibitor of one or more protein kinases. Its potential applications in kinase inhibitor research are therefore broad, spanning from initial hit identification to lead optimization in drug discovery programs.

Postulated Mechanism of Action: Targeting the Kinase ATP-Binding Site

Many quinazolinone-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the kinase.[5] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive oncogenic processes. The planar nature of the quinazoline ring system allows it to fit into the typically hydrophobic adenine-binding pocket of the kinase.

It is plausible that 2,8-Dimethylquinazolin-4-OL adopts a similar mechanism. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The methyl groups at positions 2 and 8 will likely occupy adjacent hydrophobic pockets, and their specific placement may dictate the kinase selectivity profile of the compound.

Illustrative Signaling Pathway: Potential EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling events promoting cell growth, proliferation, and survival.[6] Given that many quinazolinone derivatives are potent EGFR inhibitors, this pathway serves as a primary hypothetical target for 2,8-Dimethylquinazolin-4-OL.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor 2,8-Dimethylquinazolin-4-OL (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation In_Vitro_Assay Start Start Step1 Prepare serial dilutions of 2,8-Dimethylquinazolin-4-OL Start->Step1 Step2 Add purified kinase and substrate to microplate wells Step1->Step2 Step3 Add test compound dilutions and incubate Step2->Step3 Step4 Initiate kinase reaction by adding ATP Step3->Step4 Step5 Stop reaction and add ADP-Glo™ Reagent to deplete unused ATP Step4->Step5 Step6 Add Kinase Detection Reagent to convert ADP to ATP and generate light Step5->Step6 Step7 Measure luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2,8-Dimethylquinazolin-4-OL in 100% DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%. [7]2. Assay Plate Preparation: In a 96-well or 384-well white plate, add the diluted compound or vehicle (DMSO) control.

  • Kinase Reaction:

    • Add the purified recombinant kinase (e.g., EGFR, VEGFR2) to each well. [7][8] * Add the specific peptide substrate for the kinase.

    • Allow for a brief pre-incubation period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase. [9] * Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at the recommended temperature (e.g., 30°C).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP. [6] * Add the Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal. [6]5. Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Data Presentation:

Kinase Target2,8-Dimethylquinazolin-4-OL IC50 (µM)Staurosporine IC50 (µM) (Control)
EGFRTo be determinede.g., 0.01
VEGFR2To be determinede.g., 0.02
CDK2To be determinede.g., 0.05
.........
Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This assay assesses the ability of 2,8-Dimethylquinazolin-4-OL to inhibit the activity of a target kinase within a cellular context. [10] Objective: To determine the cellular potency (IC50) of 2,8-Dimethylquinazolin-4-OL by measuring the phosphorylation of a downstream substrate of the target kinase.

Principle: Cells are treated with the compound, and then stimulated to activate the kinase pathway of interest. The level of phosphorylation of a specific downstream substrate is then quantified, typically by Western blot or ELISA. A potent inhibitor will reduce the level of substrate phosphorylation.

Cell_Based_Assay Start Start Step1 Seed cells in multi-well plates and allow to adhere Start->Step1 Step2 Serum-starve cells to reduce basal kinase activity Step1->Step2 Step3 Treat cells with serial dilutions of 2,8-Dimethylquinazolin-4-OL Step2->Step3 Step4 Stimulate cells with a growth factor (e.g., EGF for EGFR pathway) Step3->Step4 Step5 Lyse cells and collect protein Step4->Step5 Step6 Quantify phosphorylated substrate (e.g., Western Blot for p-ERK) Step5->Step6 Step7 Normalize to total protein levels Step6->Step7 End Calculate cellular IC50 Step7->End

Caption: Workflow for the cell-based phosphorylation assay.

Detailed Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., A549 or HCT116, known to have active kinase signaling pathways) in 6-well or 12-well plates and grow to 70-80% confluency.

  • Serum Starvation: To reduce baseline kinase activity, replace the growth medium with a low-serum or serum-free medium for 12-24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2,8-Dimethylquinazolin-4-OL for a predetermined time (e.g., 1-2 hours). Include a vehicle control (DMSO).

  • Kinase Activation: Stimulate the cells with a relevant growth factor (e.g., 50 ng/mL EGF for 15 minutes to activate the EGFR pathway) to induce phosphorylation. [11]5. Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK1/2).

    • Subsequently, probe with a primary antibody for the total form of the substrate (e.g., anti-total-ERK1/2) to serve as a loading control.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Plot the normalized phosphorylation levels against the log of the inhibitor concentration to determine the cellular IC50.

Data Presentation:

Cell LineTarget PathwayDownstream MarkerCellular IC50 (µM)
A549EGFRp-ERKTo be determined
HUVECVEGFR2p-PLCγ1To be determined
MCF-7PI3K/Aktp-AktTo be determined
Cell Proliferation Assay

This assay determines the effect of 2,8-Dimethylquinazolin-4-OL on the growth and viability of cancer cell lines.

Objective: To determine the GI50 (concentration causing 50% growth inhibition) of 2,8-Dimethylquinazolin-4-OL in a panel of cancer cell lines.

Principle: Cells are incubated with the compound for an extended period (e.g., 72 hours). The number of viable cells is then quantified using a metabolic assay such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®).

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of 2,8-Dimethylquinazolin-4-OL to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2. [11]4. Viability Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Plot the percentage of growth inhibition versus the log of the compound concentration to determine the GI50 value.

Concluding Remarks and Future Directions

The application notes and protocols outlined herein provide a robust framework for the initial investigation of 2,8-Dimethylquinazolin-4-OL as a potential kinase inhibitor. Based on the well-documented activities of the broader quinazolinone class, there is a strong rationale for pursuing this line of inquiry. Successful outcomes from these initial studies, such as the identification of potent and selective kinase inhibition, would warrant further preclinical development, including medicinal chemistry efforts to optimize the structure for improved efficacy and pharmacokinetic properties, as well as in vivo studies in relevant cancer models. The exploration of 2,8-Dimethylquinazolin-4-OL and its analogs could lead to the discovery of novel and effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

  • S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). ResearchGate. Retrieved from [Link]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. (2022). National Institutes of Health. Retrieved from [Link]

  • Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (2015). National Institutes of Health. Retrieved from [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). National Institutes of Health. Retrieved from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI. Retrieved from [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2021). MDPI. Retrieved from [Link]

  • EGFR Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). National Institutes of Health. Retrieved from [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. (2025). RSC Publishing. Retrieved from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. Retrieved from [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. (2017). PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2,8-Dimethylquinazolin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

Target Molecule: 2,8-Dimethylquinazolin-4-ol (Tautomer: 2,8-Dimethylquinazolin-4(3H)-one) Primary Challenge: Steric Hindrance. The presence of the methyl group at the C8 position (originating from the 3-methyl group of the starting anthranilic acid) creates significant steric strain proximal to the reaction center. This often leads to incomplete cyclization and low yields in standard "one-pot" thermal methods.

Strategic Analysis: Route Comparison
FeatureMethod A: Direct Niementowski (Legacy)Method B: Benzoxazinone Intermediate (Recommended)
Reagents 2-amino-3-methylbenzoic acid + Acetamide2-amino-3-methylbenzoic acid + Acetic Anhydride

NH

OAc
Conditions High Temp Melt (140–160°C)Reflux in solvent / Two-step
Yield Low to Moderate (30–50%)High (70–90%)
Purity Often contaminated with unreacted acidHigh (Intermediate purification possible)
Mechanism Thermal condensation (slow due to sterics)Activation via cyclic anhydride (Kinetic control)

Recommendation: Adopt Method B . The formation of the 2,8-dimethyl-4H-3,1-benzoxazin-4-one intermediate activates the carboxyl group, overcoming the steric barrier presented by the 8-methyl group before the final ring closure with ammonia.

Recommended Protocol (The Benzoxazinone Route)

Phase 1: Synthesis of the Benzoxazinone Intermediate

Objective: Convert 2-amino-3-methylbenzoic acid to 2,8-dimethyl-4H-3,1-benzoxazin-4-one.

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

  • Reagents:

    • 2-Amino-3-methylbenzoic acid (1.0 eq)[1]

    • Acetic Anhydride (3.0 – 5.0 eq) – Acts as both reagent and solvent.

  • Reaction:

    • Reflux the mixture for 1–2 hours. The solution should become clear.

    • Critical Checkpoint: Monitor by TLC.[2][3] The starting amino acid is highly polar; the benzoxazinone is less polar.

  • Isolation:

    • Distill off the excess acetic anhydride under reduced pressure. Do not use water yet (to prevent hydrolysis back to the open-chain acetamide).

    • The residue is the crude benzoxazinone. It often solidifies upon cooling.

    • Optional: Wash the solid rapidly with cold hexane/ether to remove traces of anhydride.

Phase 2: Ammonolysis & Ring Expansion

Objective: Convert the benzoxazinone to 2,8-dimethylquinazolin-4-ol.

  • Reagents:

    • Crude Benzoxazinone (from Phase 1)

    • Ammonium Acetate (anhydrous, 2.0 – 3.0 eq) or Ammonia water (28%).

    • Solvent: Glacial Acetic Acid (preferred for hindered substrates) or Ethanol.

  • Reaction:

    • Dissolve the benzoxazinone in glacial acetic acid.

    • Add Ammonium Acetate.

    • Reflux for 2–4 hours.

    • Mechanistic Note: The ammonia attacks the carbonyl, opening the oxazine ring to form an unstable amide intermediate, which then rapidly dehydrates to close the pyrimidine ring.

  • Workup:

    • Pour the hot reaction mixture into crushed ice/water.

    • The 2,8-dimethylquinazolin-4-ol should precipitate as a white/off-white solid.

    • Adjust pH to ~7 with ammonia solution if precipitation is incomplete.

    • Filter and wash with water.

Mechanistic Visualization

The following diagram illustrates the pathway and the specific point where the 8-methyl steric hindrance interferes (indicated in red).

ReactionPathway Start 2-Amino-3-methylbenzoic Acid Inter1 N-Acetyl Intermediate Start->Inter1 Acetylation Ac2O Acetic Anhydride (Reflux) Ac2O->Inter1 Benzox 2,8-Dimethyl-4H- 3,1-benzoxazin-4-one Inter1->Benzox Dehydration OpenAmide Open Amide Intermediate Benzox->OpenAmide Ring Opening Ammonia NH4OAc / AcOH Ammonia->OpenAmide Product 2,8-Dimethylquinazolin-4-ol OpenAmide->Product Re-cyclization Steric STERIC HINDRANCE (8-Methyl Group) Steric->OpenAmide Impedes Closure

Figure 1: Reaction pathway via the benzoxazinone intermediate. The 8-methyl group creates steric resistance during the final re-cyclization step.

Troubleshooting Guide

Issue: Low Yield (<50%)

Diagnosis: Incomplete ring closure due to steric hindrance from the 8-methyl group. Corrective Actions:

  • Switch Solvent: If using Ethanol for Phase 2, switch to Glacial Acetic Acid . The higher boiling point (118°C vs 78°C) provides the thermal energy required to overcome the rotational barrier caused by the methyl group.

  • Dehydrating Agent: Add a catalytic amount of anhydrous Sodium Acetate to the acetic anhydride step to accelerate the formation of the benzoxazinone.

Issue: Product "Oiling Out" or Gummy Solid

Diagnosis: Presence of unreacted acetyl-anthranilic acid (open chain) or trapped acetic anhydride. Corrective Actions:

  • Trituration: Sonicate the gummy solid in diethyl ether or a small amount of cold ethanol. This often induces crystallization.

  • pH Adjustment: Ensure the final quench water is not too acidic. The quinazolinone is amphoteric but precipitates best near neutral pH.

Issue: Starting Material Remains (TLC)

Diagnosis: The 2-amino-3-methylbenzoic acid is deactivated or the acetic anhydride is wet (hydrolyzed). Corrective Actions:

  • Distill Acetic Anhydride: Ensure Ac

    
    O is fresh.
    
  • Azeotropic Drying: Dry the starting amino acid by co-evaporating with toluene before reaction to remove lattice water.

Frequently Asked Questions (FAQs)

Q: Can I use the Niementowski reaction (heating with formamide) instead? A: You can, but expect lower yields. The 8-methyl group makes the initial nucleophilic attack on formamide slower. If you must use this route, use microwave irradiation (See Ref 4) to accelerate the reaction and minimize sublimation of the starting material.

Q: Why is the product not dissolving in common organic solvents for NMR? A: Quinazolin-4-ols are notorious for poor solubility due to strong intermolecular hydrogen bonding (dimer formation).

  • Solution: Use DMSO-d6 or TFA-d (Trifluoroacetic acid) for NMR. Do not expect solubility in CDCl

    
    .
    

Q: Is the product an "ol" (alcohol) or a "one" (ketone)? A: In the solid state and in solution, the stable tautomer is the quinazolin-4(3H)-one (keto form). However, it is chemically equivalent to the "ol" form when reacting with chlorinating agents like POCl


.

Q: How do I remove the color? My product is brown. A: Oxidation of the amino group prior to cyclization causes discoloration.

  • Fix: Recrystallize from DMF/Ethanol (1:1) or Acetic Acid . Use activated charcoal during the hot filtration step of recrystallization.

References

  • Niementowski Quinazoline Synthesis.
  • Benzoxazinone Intermediate Route: Heller, G. Berichte der deutschen chemischen Gesellschaft, 1910 , 43, 1909. (Foundational chemistry for benzoxazinone formation).[4][5]

  • Steric Hindrance in Quinazolines: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones." Tetrahedron, 2005 , 61(43), 10153-10202.

  • Microwave Assistance: Khajavi, M. S., et al. "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones."[6] Journal of Chemical Research, 1998 .

  • Purification & Solubility: Armarego, W. L. F. Fused Pyrimidines: Quinazolines. Interscience Publishers, 1967.

Sources

Optimizing reaction conditions for the N-alkylation of 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #QZN-28-ALK-OPT Subject: Optimization of Reaction Conditions for N3-Selective Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The alkylation of 2,8-dimethylquinazolin-4-ol presents a classic ambident nucleophile challenge. While the substrate is often named as the "-ol" (lactim) tautomer, it exists predominantly as the quinazolin-4(3H)-one (lactam) in solution.

The core technical hurdle is controlling regioselectivity between N3-alkylation (thermodynamically favored, often desired) and O-alkylation (kinetically favored under specific conditions). The presence of the 2-methyl group introduces proximal steric hindrance to the N3 position, reducing the nucleophilicity of the nitrogen and potentially making O-alkylation a competitive side reaction if conditions are not rigorously controlled.

This guide provides a self-validating optimization workflow, troubleshooting protocols, and mechanistic insights to ensure high conversion and regiochemical purity.

Module 1: Mechanistic Grounding & Regioselectivity

The Ambident Challenge

The deprotonated quinazolinone anion resonates between the Nitrogen (N3) and Oxygen (C4-O) termini. According to Hard-Soft Acid-Base (HSAB) theory :

  • N3 (Soft Nucleophile): Favored by soft electrophiles (alkyl iodides/bromides) and thermodynamic control.

  • Oxygen (Hard Nucleophile): Favored by hard electrophiles (alkyl sulfonates, acyl chlorides) and high electron density concentration (kinetic control).

Visualizing the Pathway

The following diagram illustrates the tautomeric equilibrium and the bifurcation of the reaction pathway.

QuinazolineAlkylation Substrate 2,8-Dimethylquinazolin-4-ol (Lactim Form) Tautomer 2,8-Dimethylquinazolin-4(3H)-one (Lactam Form - Stable) Substrate->Tautomer Equilibrium Anion Delocalized Anion (Ambident Nucleophile) Tautomer->Anion + Base (Deprotonation) N_Product N3-Alkyl Product (Thermodynamic) Anion->N_Product Polar Aprotic Solvent Soft Electrophile High Temp O_Product O-Alkyl Product (Kinetic/Impurity) Anion->O_Product Silver Salts (Ag+) Hard Electrophile

Figure 1: Reaction pathway showing the tautomeric shift to the dominant lactam form and the bifurcation between N- and O-alkylation.

Module 2: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High N-Selectivity)

Recommended for primary attempts where N3-alkylation is the target.

ParameterConditionRationale
Solvent DMF (Anhydrous)High dielectric constant dissociates ion pairs, leaving the N-anion "naked" and reactive.
Base Cs₂CO₃ (Cesium Carbonate)The large Cesium cation (soft) stabilizes the transition state and has better solubility in DMF than K₂CO₃.
Stoichiometry 1.0 eq Substrate : 1.5 eq Base : 1.2 eq Alkyl HalideExcess base ensures complete deprotonation; slight excess of alkyl halide drives conversion.[1]
Temperature 60°C - 80°C Higher temperature favors the thermodynamic N-alkyl product.
Time 4 - 12 HoursMonitor via HPLC/TLC.[1]

Step-by-Step:

  • Dissolve 2,8-dimethylquinazolin-4-ol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add Cs₂CO₃ (1.5 eq) in one portion.[1] Stir at RT for 30 mins to ensure deprotonation (solution may change color).

  • Add the alkyl halide (1.2 eq) dropwise.

  • Heat to 60°C.

  • Validation: Check conversion after 2 hours. If <50%, increase temp to 80°C.

Protocol B: Forcing Conditions (Sterically Hindered Electrophiles)

Use this if the 2-methyl group causes stalling with bulky alkylating agents.

  • Base: NaH (60% in oil, 1.2 eq). Note: Generates H₂ gas.[1]

  • Solvent: DMF or NMP.[1]

  • Procedure: Add NaH to the substrate in DMF at 0°C. Stir 30 mins. Add electrophile. Warm to RT or 50°C.

  • Warning: NaH is less selective than Carbonates.[1] You may see increased O-alkylation.[1]

Module 3: Troubleshooting Guide

Use this decision tree to diagnose experimental failures.

Troubleshooting Start Issue Encountered Problem1 Low Conversion? Start->Problem1 Problem2 Wrong Regioisomer (O-alkyl)? Start->Problem2 Sol1 Increase Temp (to 100°C) Problem1->Sol1 If <50% conv Sol2 Switch Base to Cs2CO3 Problem1->Sol2 If K2CO3 used Sol3 Add KI (Finkelstein) Problem1->Sol3 If using Alkyl Chloride Check1 Verify Structure via 2D NMR (HMBC/NOESY) Problem2->Check1 Critical Step Sol4 Change Solvent to DMF/DMSO Check1->Sol4 If confirmed O-alkyl Sol5 Avoid Ag/Na Salts Check1->Sol5 If confirmed O-alkyl

Figure 2: Troubleshooting logic flow for yield and selectivity issues.

Common Failure Modes

1. The "False O-Alkylation" Alarm

  • Symptom: You isolated a product, but the melting point doesn't match literature, or you suspect O-alkylation.

  • Reality: Many researchers misidentify the N-alkyl product as the O-alkyl product.[2]

  • Verification: You MUST run 2D NMR (HMBC).[1]

    • N-Alkyl: The N-CH₂ protons will show a correlation to the Carbonyl Carbon (C4) and the C2 carbon.

    • O-Alkyl: The O-CH₂ protons will correlate only to C4, and the chemical shift is typically further downfield (~4.5-5.0 ppm) compared to N-alkyl (~4.0-4.5 ppm).

2. Stalled Reaction (Steric Clash)

  • Cause: The 2-methyl group sterically hinders the N3 approach.

  • Fix:

    • Add Potassium Iodide (KI) (0.1 eq) if using an alkyl bromide or chloride. This generates the more reactive alkyl iodide in situ.

    • Increase solvent volume (dilution effect) to prevent aggregation of the cesium salt.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Acetone/K₂CO₃ for this reaction?

  • A: Yes, but it is often slower for 2,8-dimethylquinazolin-4-ol due to the steric hindrance. Acetone reflux temperature (56°C) might not be sufficient to overcome the activation energy barrier created by the 2-methyl group. DMF at 80°C is superior.[1]

Q2: Why is the 8-methyl group important?

  • A: While the 8-methyl is distal to the reaction center (N3), it increases the lipophilicity of the molecule and can affect crystal packing. It generally does not significantly impact the electronic regioselectivity compared to the 2-methyl group.

Q3: How do I remove the unreacted starting material?

  • A: The starting material (quinazolin-4-ol) is amphoteric but soluble in dilute aqueous base (NaOH). The N-alkylated product is not.[3]

    • Workup: Pour reaction mixture into water.[1] Extract with EtOAc.[1] Wash the organic layer with 1M NaOH .[1] The starting material will move to the aqueous phase; the product stays in the organic phase.

References

  • Regioselectivity Verification: Khachatryan, D. S., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives."[1][2] Organic & Medicinal Chemistry International Journal, 2020.[1][2]

    • Key Insight: Confirms that under classical conditions (Carbonate/DMF)
  • Solvent Effects: Al-Zaydi, K. M.[1] "Alkylation of Quinazolin-4(3H)-ones: A Review." Molecules, 2009.[1]

    • Key Insight: Discusses the role of polar aprotic solvents in favoring N-alkyl
  • Steric Hindrance Studies: Lopez, S., et al.[1] "The Synthesis of Substituted 2-Aryl 4(3H)-Quinazolinones... Steric Effect." Journal of Chemical Research, 2000.[1][4]

    • Key Insight: Highlights the reactivity challenges imposed by substituents

Sources

Technical Support Center: Resolving Poor Aqueous Solubility of 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,8-Dimethylquinazolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2,8-Dimethylquinazolin-4-OL and why is its aqueous solubility a concern?

2,8-Dimethylquinazolin-4-OL is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone core is a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[1] Structurally, it consists of a benzene ring fused to a pyrimidine ring, with methyl groups at positions 2 and 8, and a hydroxyl group at position 4, which exists in tautomeric equilibrium with its keto form, 2,8-dimethyl-3H-quinazolin-4-one.[1]

The poor aqueous solubility is an expected characteristic for many quinazolinone derivatives due to their predominantly aromatic and rigid structure.[2] This limited solubility can pose significant challenges in experimental assays, formulation development, and can negatively impact bioavailability for in vivo studies.

Q2: Why is it crucial to address the solubility of this compound?

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. For in vitro experiments, achieving a desired concentration in aqueous buffers is essential for obtaining accurate and reproducible results. In drug development, poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in the body. Therefore, enhancing the solubility of 2,8-Dimethylquinazolin-4-OL is a key step in advancing its research and potential therapeutic applications.

Q3: How can I perform a preliminary assessment of my compound's solubility?

A common method for determining solubility is the shake-flask method, which is considered the gold standard for thermodynamic solubility.[3] A simplified protocol is as follows:

  • Add an excess amount of 2,8-Dimethylquinazolin-4-OL to a known volume of your aqueous solution (e.g., water, buffer) in a sealed vial.

  • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Kinetic solubility assessment is another approach, often used in early drug discovery, where the compound is first dissolved in an organic solvent like DMSO and then diluted into the aqueous buffer to observe for precipitation.[3]

Troubleshooting Guides for Solubility Enhancement

If you have confirmed the poor aqueous solubility of 2,8-Dimethylquinazolin-4-OL, the following methods can be employed to improve it.

Method 1: pH Adjustment

The Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution. 2,8-Dimethylquinazolin-4-OL, being a quinazolinone derivative, is expected to have both acidic and basic properties (amphoteric). The nitrogen atoms in the quinazoline ring can be protonated at acidic pH, forming a more soluble cationic species. The hydroxyl group (in the enol tautomer) or the N-H group (in the amide tautomer) can be deprotonated at basic pH, forming a more soluble anionic species. Quinoline derivatives, which are structurally related, are known weak bases.[5][6] The pKa of quinazoline derivatives can vary widely depending on the substituents, typically ranging from 2.40 to 8.98.[7]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of 2,8-Dimethylquinazolin-4-OL to each buffer in separate vials.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • After equilibration, filter the suspensions to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in each filtrate by a validated analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to identify the pH range where solubility is maximized.

Diagram: pH Adjustment Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate separate Separate Solid (Filter/Centrifuge) equilibrate->separate analyze Analyze Concentration (HPLC) separate->analyze plot Plot Solubility vs. pH analyze->plot

Caption: Workflow for pH-solubility profiling.

Method 2: Co-solvency

The Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, making it more favorable for non-polar solutes.[8] This is a widely used technique for compounds that are lipophilic or have high crystallinity.[9]

Common Co-solvents:

Co-solventPolarityNotes
Dimethyl sulfoxide (DMSO)Highly PolarCommonly used for stock solutions.
EthanolPolarGenerally well-tolerated in biological systems.
Polyethylene glycol (PEG 300/400)Weakly PolarOften used in formulations for in vivo studies.
Propylene glycol (PG)Weakly PolarAnother common vehicle for in vivo experiments.
N-methyl-2-pyrrolidone (NMP)Highly PolarHigh solubilizing capacity.

Experimental Protocol: Co-solvent Screening

  • Prepare stock solutions of 2,8-Dimethylquinazolin-4-OL in various co-solvents (e.g., DMSO, Ethanol, PEG 400) at a high concentration.

  • Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add a small aliquot of the stock solution to each co-solvent/water mixture and observe for precipitation.

  • Alternatively, use the shake-flask method with different co-solvent concentrations to determine the equilibrium solubility.

  • Select the co-solvent and concentration that provides the desired solubility without negatively impacting downstream experiments.

Method 3: Use of Surfactants

The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like 2,8-Dimethylquinazolin-4-OL can partition into the hydrophobic core of the micelles, leading to a significant increase in their apparent solubility.[10]

Common Surfactants:

SurfactantTypeExamples
Non-ionicGenerally less toxicPolysorbates (Tween® 20, Tween® 80), Polyoxyethylene ethers (Brij®)
Anionic-Sodium dodecyl sulfate (SDS)
Cationic-Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant Solubilization

  • Prepare a series of aqueous solutions of a selected surfactant at concentrations both below and above its CMC.

  • Add an excess of 2,8-Dimethylquinazolin-4-OL to each surfactant solution.

  • Equilibrate the mixtures by shaking for 24-48 hours.

  • Separate the undissolved solid.

  • Determine the concentration of the solubilized compound in the clear supernatant.

  • Plot the solubility against the surfactant concentration to determine the extent of solubilization.

Method 4: Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble "guest" molecules, like 2,8-Dimethylquinazolin-4-OL, into their hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly enhances the apparent solubility of the guest molecule in water.[12]

Common Cyclodextrins:

CyclodextrinCavity SizeNotes
α-CyclodextrinSmall
β-CyclodextrinMediumLimited aqueous solubility itself.
γ-CyclodextrinLarge
Hydroxypropyl-β-cyclodextrin (HP-β-CD)MediumModified β-CD with much higher aqueous solubility.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)MediumModified β-CD with high aqueous solubility and is negatively charged.

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD).

  • Add an excess amount of 2,8-Dimethylquinazolin-4-OL to each cyclodextrin solution.

  • Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Filter the solutions and analyze the concentration of the dissolved compound.

  • Plot the concentration of 2,8-Dimethylquinazolin-4-OL against the cyclodextrin concentration. The slope of the initial linear portion of the graph can be used to determine the stability constant of the complex.

Diagram: Cyclodextrin Complexation

cd Hydrophilic Exterior Hydrophobic Cavity plus + drug 2,8-Dimethylquinazolin-4-OL (Poorly Soluble) complex Soluble Complex arrow Formation of

Caption: Formation of a soluble inclusion complex.

Method 5: Solid Dispersion

The Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, water-soluble carrier.[13] This can be achieved by methods like melting (fusion) or solvent evaporation.[14] The drug can exist in an amorphous state within the carrier, which has a higher energy and thus greater solubility and faster dissolution rate compared to its crystalline form.[13]

Common Carriers:

  • Polymers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC)

  • Sugars: Mannitol, Sorbitol

Experimental Protocol: Solvent Evaporation Method

  • Dissolve both 2,8-Dimethylquinazolin-4-OL and a suitable carrier (e.g., PVP K30) in a common volatile solvent (e.g., methanol or ethanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid can then be characterized and its dissolution rate in an aqueous medium can be compared to that of the pure compound.

Summary and Recommendations

The poor aqueous solubility of 2,8-Dimethylquinazolin-4-OL is a common challenge for quinazolinone derivatives. A systematic approach to improving its solubility is recommended:

  • Characterize the Baseline: First, determine the solubility of the compound in your desired aqueous medium.

  • pH Profiling: As an ionizable compound, exploring the effect of pH is a logical and often effective first step.

  • Formulation Strategies: If pH adjustment is insufficient or not suitable for your experimental system, consider co-solvents, surfactants, or cyclodextrin complexation. The choice will depend on the required solubility enhancement and the constraints of your assay or formulation.

  • Solid-State Modification: For more advanced applications, especially in drug development, creating a solid dispersion can significantly improve both solubility and dissolution rate.

By following these troubleshooting guides, you can effectively address the solubility challenges of 2,8-Dimethylquinazolin-4-OL and advance your research.

References

Sources

Strategies to enhance the biological activity of 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Strategies to enhance biological activity and druggability Case ID: QNZ-28-OPT Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Welcome to the Quinazoline Scaffold Support Center

You have reached the specialized support tier for the 2,8-Dimethylquinazolin-4-ol scaffold. Users typically encounter limitations with this molecule regarding low intrinsic potency and poor aqueous solubility .

This guide treats your molecule not as a final drug, but as a "privileged structure" intermediate. The "ol" functionality (tautomeric with the ketone) is a chemical handle, not the final effector.[1] Below are the protocols to upgrade this scaffold into a bioactive agent (e.g., EGFR inhibitor, antimicrobial) and troubleshoot its physical limitations.

Department 1: Chemical Modification (Potency Enhancement)

User Issue: "My compound shows weak micromolar activity (IC50 > 10 µM) against kinase targets." Diagnosis: The C4-hydroxyl group is a poor hydrogen bond acceptor/donor for the ATP-binding pocket of kinases. Resolution: You must convert the C4-hydroxyl into a C4-amino derivative. This transformation mimics the adenine ring of ATP, drastically increasing affinity (often into the nanomolar range).[1]

Protocol: The "One-to-Amine" Conversion Workflow

To unlock the biological potential of 2,8-dimethylquinazolin-4-ol, follow this standard medicinal chemistry route. This converts the scaffold into a 4-anilinoquinazoline (the pharmacophore found in drugs like Gefitinib).

Step-by-Step Methodology:

  • Activation (Chlorination):

    • Reagent: Phosphorus oxychloride (

      
      ) with a catalytic amount of DMF.[1]
      
    • Condition: Reflux for 2-4 hours under anhydrous conditions.

    • Mechanism:[1][2][3][4] The C4-OH (tautomerized from C4=O) attacks the phosphorus, creating a leaving group that is displaced by chloride.[1]

    • Critical Check: Monitor the disappearance of the carbonyl peak in IR (~1680 cm⁻¹) to confirm conversion to 4-chloro-2,8-dimethylquinazoline.

  • Nucleophilic Substitution (Amination):

    • Reagent: Substituted aniline (e.g., 3-chloro-4-fluoroaniline for EGFR targeting) or aliphatic amine.

    • Condition: Isopropanol at reflux (mild) or microwave irradiation (fast).[1]

    • Outcome: The chloride is displaced by the amine, forming the active kinase inhibitor.[1]

Why the 2,8-Dimethyl Pattern Matters:

  • C2-Methyl: Provides stability against metabolic oxidation compared to a C2-H and fits into the hydrophobic "gatekeeper" region of many kinases.

  • C8-Methyl: This is your steric shield. It restricts the rotation of the quinazoline ring, potentially improving selectivity by preventing the molecule from binding to "off-target" proteins with smaller pockets.

Visual Workflow: Activation Pathway

ChemicalModification Start 2,8-Dimethylquinazolin-4-ol (Low Potency) Inter Intermediate: 4-Chloro-2,8-dimethylquinazoline (Reactive Electrophile) Start->Inter Chlorination End Product: 4-Anilino-2,8-dimethylquinazoline (High Potency Kinase Inhibitor) Inter->End Amination POCl3 Reagent: POCl3 Catalyst: DMF Reflux Amine Reagent: R-NH2 Solvent: iPrOH Nucleophilic Sub.

Caption: Conversion of the inactive "ol" precursor to a potent kinase inhibitor via the 4-chloro intermediate.

Department 2: Formulation & Solubility (The "Galenic" Desk)

User Issue: "The compound precipitates in cell culture media (RPMI/DMEM) leading to erratic IC50 curves." Diagnosis: The planar aromatic structure of 2,8-dimethylquinazolin-4-ol leads to high crystal lattice energy and poor aqueous solubility (often < 10 µg/mL). Resolution: Do not rely on DMSO alone. Use salt formation or specific surfactant systems.

Troubleshooting Table: Solubility Enhancement
StrategyMethodologyProsCons
Salt Formation React the N1 nitrogen (basic) with Methanesulfonic acid or HCl .Increases solubility by 50-100x. Standard for drugs like Gefitinib.Low pH stability; may revert to free base in buffered media.
Co-Solvent System Dissolve in DMSO (stock), then dilute into media containing 0.5% Methylcellulose or Tween 80 .[1]Prevents immediate microprecipitation upon dilution.High surfactant levels can lyse sensitive cells (check toxicity controls).[1]
Solid Dispersion Melt fusion with PEG 6000 or PVP K30 .Disrupts crystal lattice; creates an amorphous high-solubility state.Requires solid-state characterization (DSC/XRD) to confirm amorphous nature.

Expert Tip: For the 2,8-dimethyl variant, the C8-methyl group increases lipophilicity compared to the unsubstituted parent.[1] If salt formation fails, attempt cyclodextrin complexation (HP-β-CD), as the hydrophobic cavity can accommodate the methylated scaffold.[1]

Department 3: Assay Optimization & Tautomerism

User Issue: "NMR signals are broad/doubled, and binding data is inconsistent." Diagnosis: Quinazolin-4-ols exist in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The 2,8-dimethyl substitution pattern can shift this equilibrium, complicating analysis.[1]

The Tautomer Trap

In solution, the lactam (NH-C=O) is usually dominant.[1] However, many docking software programs default to the lactim (-OH) form, leading to false "virtual hits."[1]

  • Action: Ensure your computational models use the lactam tautomer for docking unless you have chemically locked the oxygen (O-alkylation).

  • Action: In assays, avoid basic pH buffers if you are studying the "ol" form, as deprotonation (

    
    ) creates the anion, which has totally different binding properties.[1]
    
Visual Logic: Troubleshooting Assay Failures

Troubleshooting Start Issue: Inconsistent Biological Data Check1 Check 1: Is the media turbid? Start->Check1 Solubility Precipitation Detected. Action: Switch to Mesylate Salt or add 1% Tween-80. Check1->Solubility Yes Check2 Check 2: Is the IC50 > 10 µM? Check1->Check2 No Potency Low Intrinsic Potency. Action: Perform C4-Chlorination & Amination (See Dept 1). Check2->Potency Yes Check3 Check 3: NMR peaks split? Check2->Check3 No Tautomer Tautomerism Detected. Action: Run NMR in DMSO-d6 at elevated temp (50°C) to coalesce peaks. Check3->Tautomer Yes

Caption: Decision tree for diagnosing experimental failures with quinazoline derivatives.

References
  • Bridges, A. J., et al. (1996).[1] "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(1), 267-276.[1] Link[1]

  • Mhaske, S. B., & Argade, N. P. (2006).[1] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 62(42), 9787-9826.[1] (Review of quinazolinone biological activities). Link[1]

  • Wissner, A., et al. (2003).[1] "Analogues of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase: Increasing cellular potency." Journal of Medicinal Chemistry, 46(1), 49-63.[1] (Discusses solubility and salt forms). Link[1]

  • Kabri, Y., et al. (2015).[1] "Recent advances in the synthesis of quinazoline derivatives and their biological applications." European Journal of Medicinal Chemistry, 90, 497-531.[1] Link[1]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,8-Dimethylquinazolin-4-OL. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during HPLC analysis of this compound. We will move beyond simple checklists to provide a deep, mechanistic understanding of the problem and a logical, step-by-step workflow to achieve sharp, symmetrical peaks.

Section 1: Understanding the Root Cause - Why Does My Peak Tail?

This section addresses the fundamental chemical interactions that lead to poor peak shape for 2,8-Dimethylquinazolin-4-OL.

Q1: What is peak tailing and why is it a critical problem?

A: Peak tailing is a common chromatographic distortion where a peak is not symmetrical, exhibiting a trailing edge that is longer or more drawn out than the leading edge.[1] We quantify this using the USP tailing factor (T) or Asymmetry Factor (As), where a value greater than 1.2 indicates significant tailing.[2][3]

This is a critical issue because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification impossible.

  • Complicates Integration: Automated integration software struggles to accurately determine the start and end of a tailing peak, leading to poor precision and inaccurate results.[3]

  • Indicates Sub-Optimal Method: It signals that unintended secondary chemical interactions are occurring within your HPLC system, compromising method robustness.[2]

Q2: What chemical properties of 2,8-Dimethylquinazolin-4-OL make it susceptible to peak tailing?

This basicity is the key factor. In a typical reversed-phase mobile phase (e.g., pH 3-7), the nitrogen atoms in the quinazolinone ring will be protonated, giving the molecule a positive charge. This charged, basic nature makes it highly prone to secondary ionic interactions.

Q3: What is the primary chemical interaction causing peak tailing for this compound?

A: For basic compounds like 2,8-Dimethylquinazolin-4-OL, the primary cause of peak tailing in reversed-phase HPLC is the interaction with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18, C8).[1][2]

Here's the mechanism:

  • Silanol Ionization: At mobile phase pH levels above approximately 3.5-4, the acidic silanol groups on the silica surface begin to deprotonate, acquiring a negative charge (SiO⁻).[7]

  • Analyte Ionization: Simultaneously, the basic 2,8-Dimethylquinazolin-4-OL is protonated and carries a positive charge.

  • Secondary Interaction: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol sites. This is a different retention mechanism than the intended hydrophobic interaction with the C18 chains.

  • Peak Tailing: Because these silanol sites are heterogeneously distributed and the interaction is strong, some analyte molecules are delayed in their path through the column, resulting in a "tail" on the peak.[2][3]

Figure 1: Competing retention mechanisms for basic analytes.
Section 2: The Diagnostic Workflow - Is it Chemical or Physical?

Before adjusting the method chemistry, it's crucial to rule out physical or system-level problems.[8]

Q4: How can I quickly determine if the problem is chemical (analyte-column interaction) or physical (my HPLC system/column)?

A: The most effective diagnostic is the Neutral Marker Test . This involves injecting a neutral, non-polar compound that is incapable of ionic interactions with silanols. Toluene or uracil are common choices.

Experimental Protocol: Neutral Marker Test
  • Prepare a Neutral Marker Standard: Dissolve a small amount of toluene or uracil in your mobile phase or injection solvent at a concentration that gives a reasonable detector response.

  • Equilibrate the System: Run your current HPLC method until the baseline is stable.

  • Inject the Neutral Marker: Perform an injection of the neutral marker standard.

  • Analyze the Peak Shape:

    • Result A: Symmetrical Peak. If the neutral marker gives a sharp, symmetrical peak, it confirms your HPLC system (injector, tubing, detector) is functioning correctly and the column bed has not collapsed. The tailing of 2,8-Dimethylquinazolin-4-OL is therefore a chemical problem .

    • Result B: Tailing or Split Peak. If the neutral marker also tails, it points to a physical problem . This could be a column void (a settled area of packing at the inlet), a partially blocked frit, or excessive extra-column volume (e.g., using tubing with too large an internal diameter).[3]

G end_node end_node start Inject Neutral Marker (e.g., Toluene) q1 Is the neutral peak symmetrical? start->q1 chem Chemical Problem (Proceed to Section 3) q1->chem Yes phys Physical Problem q1->phys No

Figure 2: Diagnostic workflow to identify the source of peak tailing.
Section 3: Systematic Troubleshooting for Chemical Causes

If the neutral marker test points to a chemical issue, follow these steps systematically to improve the peak shape of 2,8-Dimethylquinazolin-4-OL.

Q5: My neutral marker peak is good, but 2,8-Dimethylquinazolin-4-OL is tailing. What's my first and most effective step?

A: The most powerful tool to combat silanol interactions is mobile phase pH optimization . The goal is to lower the pH to fully protonate the residual silanol groups, neutralizing their negative charge and eliminating the secondary ionic retention mechanism.[1][9][10]

Experimental Protocol: Mobile Phase pH Study
  • Buffer Selection: Choose a buffer effective in the low pH range, such as phosphate or formate. A 10-25 mM buffer concentration is a good starting point.[10]

  • Prepare Mobile Phases: Prepare identical aqueous/organic mobile phases buffered at three different pH values: e.g., pH 4.5 , pH 3.0 , and pH 2.5 . Crucially, measure the pH of the aqueous portion before mixing with the organic solvent.

  • Column Equilibration: For each new mobile phase, equilibrate the column for at least 10-15 column volumes before injecting your sample.

  • Analysis: Inject 2,8-Dimethylquinazolin-4-OL and record the results.

pH of Aqueous BufferExpected Silanol StateExpected Analyte StatePredicted Impact on Peak ShapePredicted Impact on Retention Time
4.5 Partially Ionized (SiO⁻)Protonated (+)Significant TailingHigh (due to mixed-mode retention)
3.0 Mostly Protonated (SiOH)Protonated (+)Improved SymmetryReduced
2.5 Fully Protonated (SiOH)Protonated (+)Optimal Symmetry (As ~ 1.0-1.2)Lowest (hydrophobic retention only)

Table 1: Expected outcomes of a mobile phase pH study for 2,8-Dimethylquinazolin-4-OL.

Q6: I've lowered the pH to 2.5, and while the tailing has improved, it's still not ideal. What's my next course of action?

A: If pH optimization alone is insufficient, your HPLC column is the next variable to address. Older columns or those not designed for basic compounds have a high population of active silanols that are difficult to silence.

Consider switching to a modern, high-performance column designed to minimize these effects.[7]

Column TypeKey Feature & MechanismBest For...Potential Drawbacks
Standard C18 (Type A Silica) High silanol activity, potential metal impurities.Neutral, non-polar compounds.Prone to severe tailing with bases.[1]
High-Purity, End-Capped C18 (Type B Silica) Low metal content. Most silanols are chemically bonded ("capped") with a small silylating agent (e.g., trimethylsilane).[7]General purpose, significantly reduces tailing for bases.Some residual silanols may remain accessible.
Polar-Embedded Phase Incorporates a polar group (e.g., carbamate) near the silica surface.[11]Excellent peak shape for bases, even at mid-range pH. The polar group shields silanols.May have different selectivity compared to a standard C18.

Table 2: HPLC column selection guide for analyzing basic compounds.

Recommendation: For robust analysis of 2,8-Dimethylquinazolin-4-OL, a high-purity, end-capped C18 column is the industry standard. If tailing persists, a polar-embedded phase column is an excellent problem-solver.

Q7: I cannot change the column or the mobile phase pH due to method constraints. Are there any other options?

A: Yes. You can use a mobile phase additive that acts as a "sacrificial base" or "silanol suppressor." These are small, basic molecules that preferentially interact with the active silanol sites, effectively masking them from your analyte.

The most common choice is Triethylamine (TEA) .[8][10]

Protocol: Using a Sacrificial Base (TEA)
  • Preparation: Add TEA to the aqueous portion of your mobile phase. A typical starting concentration is 10-25 mM (approximately 0.1-0.25% v/v).

  • pH Adjustment: After adding TEA, adjust the mobile phase to your target pH with an acid (e.g., phosphoric acid or formic acid). The TEA will be protonated and active at low to mid pH.

  • Equilibration: This approach requires extensive column equilibration. Flush the column with the TEA-containing mobile phase for at least 20-30 column volumes to ensure the silanol surfaces are fully saturated.

  • Caution: Using basic additives can shorten column lifetime by accelerating silica dissolution or stationary phase hydrolysis, especially at higher pH values.[10] This should be considered a workaround when other options are not feasible.

Section 4: FAQs for Other Potential Issues

Q8: Could I simply be overloading the column?

A: Yes. Mass overload can cause tailing, even with an optimized method. To test this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If the peak shape improves (Asymmetry Factor decreases) at lower concentrations, you are experiencing column overload. The solution is to inject a smaller volume or dilute your sample.

Q9: My peak shape is now excellent at low pH, but my retention time is too short. How do I fix this?

A: This is an expected and positive outcome. By eliminating the secondary ionic retention, you have reduced the overall retention of the analyte. To increase the retention time back to a suitable window, simply decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the hydrophobic retention on the C18 phase.

References
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408753, 4(1H)-Quinazolinone. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex Inc. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Asadi, M., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 13(1), 1-15. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Retrieved from [Link]

  • Sahu, J. K., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785121. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84759, 4-Aminoquinazoline. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14536, 2,4-Dimethylquinoline. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 2459289. Retrieved from [Link]

Sources

Minimizing degradation of 2,8-Dimethylquinazolin-4-OL during storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,8-Dimethylquinazolin-4-OL. It is designed to help you minimize degradation during storage and throughout your experimental workflows. The information herein is synthesized from established principles for heterocyclic compounds, with a focus on the quinazolinone scaffold.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 2,8-Dimethylquinazolin-4-OL.

Q1: What are the ideal long-term storage conditions for solid 2,8-Dimethylquinazolin-4-OL?

For optimal stability, solid (powder) 2,8-Dimethylquinazolin-4-OL should be stored at -20°C for up to three years.[1] The container should be tightly sealed to protect it from moisture and air. For routine use, storing smaller aliquots is recommended to avoid repeated freeze-thaw cycles and exposure of the bulk material to atmospheric conditions.

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of quinazolinone derivatives.[1][2] However, it is crucial to note that some quinazolinones have shown instability in DMSO, with degradation occurring shortly after preparation.[3] Therefore, for maximum stability of your stock solution, it is recommended to store it at -80°C for up to one year.[1] If using the solution frequently, smaller aliquots are advised to prevent degradation from repeated warming.

Q3: Can I use water to dissolve 2,8-Dimethylquinazolin-4-OL?

While some quinazolinones have limited solubility in water, it can be a viable solvent, and in some cases, may offer better stability than DMSO.[1][3] If you choose to use water, sonication may be necessary to aid dissolution.[1] Aqueous solutions should be freshly prepared, and for longer-term storage, it is advisable to filter-sterilize the solution and store it at -80°C for no more than six months.[4]

Q4: My 2,8-Dimethylquinazolin-4-OL powder has changed color. Is it still usable?

A change in the physical appearance of the powder, such as discoloration or clumping, can be an indicator of degradation. Before using the compound, it is highly recommended to perform a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to assess its integrity.

Q5: How susceptible is 2,8-Dimethylquinazolin-4-OL to degradation by light?

While some quinazolinone derivatives have been shown to be stable under UV radiation, it is generally good practice to protect all sensitive organic compounds from light.[5] Photodegradation can occur, and therefore, it is recommended to store both solid and solution forms of 2,8-Dimethylquinazolin-4-OL in amber vials or containers wrapped in aluminum foil.

II. Troubleshooting Guides

This section provides a structured approach to identifying and resolving potential degradation issues with 2,8-Dimethylquinazolin-4-OL.

Troubleshooting Flowchart

A Start: Suspected Degradation B Visual Inspection (Color change, clumping?) A->B C Purity Analysis (HPLC) (Multiple peaks, reduced main peak?) B->C Abnormal D Review Storage Conditions (Temperature, light, humidity) B->D Normal E Review Solution Preparation (Solvent, concentration, age) C->E Impure H Implement Corrective Actions (Optimize storage, fresh solutions) C->H Pure D->E F Forced Degradation Study (Acid, base, oxidation, heat, light) E->F G Identify Degradation Pathway F->G G->H I Re-evaluate Purity H->I J Problem Resolved I->J

Caption: A logical workflow for troubleshooting the degradation of 2,8-Dimethylquinazolin-4-OL.

Guide 1: Investigating Solid-State Degradation

If you suspect your solid 2,8-Dimethylquinazolin-4-OL has degraded, follow these steps to diagnose the issue.

Step 1: Visual Inspection

  • Observation: Carefully observe the physical appearance of the compound. Note any changes from its initial state, such as a change in color from white/off-white to yellow or brown, or the formation of clumps.

  • Rationale: These visual cues are often the first indication of chemical degradation.

Step 2: Purity Assessment via HPLC

  • Protocol:

    • Prepare a standard solution of your 2,8-Dimethylquinazolin-4-OL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

    • Analyze the solution using a validated reverse-phase HPLC method. A C18 column is a good starting point.

    • The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

  • Interpretation:

    • Pure Sample: A single, sharp peak corresponding to 2,8-Dimethylquinazolin-4-OL.

    • Degraded Sample: The appearance of additional peaks, a decrease in the area of the main peak, and potentially a broadening of the main peak.

Step 3: Review Storage History

  • Action: Examine your laboratory records for the storage history of the compound.

  • Key Questions:

    • Was the compound consistently stored at the recommended temperature?

    • Was the container tightly sealed?

    • How many times has the container been opened?

    • Was the compound protected from light?

  • Rationale: Deviations from optimal storage conditions can accelerate degradation.

Guide 2: Assessing Solution Stability

Solutions of 2,8-Dimethylquinazolin-4-OL can be susceptible to degradation. Use this guide to evaluate the stability of your solutions.

Step 1: Time-Course HPLC Analysis

  • Protocol:

    • Prepare a fresh solution of 2,8-Dimethylquinazolin-4-OL in your chosen solvent (e.g., DMSO).

    • Immediately analyze a sample using the HPLC method described in Guide 1 to establish a baseline (T=0).

    • Store the solution under your typical experimental conditions.

    • Analyze aliquots of the solution at regular intervals (e.g., 1, 4, 8, 24, and 48 hours).

  • Data Analysis:

    • Plot the peak area of 2,8-Dimethylquinazolin-4-OL against time.

    • A significant decrease in the peak area over time indicates instability in that solvent and under those conditions.

Step 2: Forced Degradation Studies

  • Purpose: To understand the potential degradation pathways of 2,8-Dimethylquinazolin-4-OL, which can help in identifying unknown peaks in your HPLC analysis.[6][7]

  • Experimental Protocol:

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.[5]

    • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours.[5]

    • Photodegradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

  • Analysis: Analyze the stressed samples by HPLC to observe the degradation products formed under each condition.

Potential Degradation Pathways

A 2,8-Dimethylquinazolin-4-OL C₁₀H₁₀N₂O B Hydrolysis (Acid/Base) Ring Opening A->B H₂O, H⁺/OH⁻ C Oxidation N-oxide formation A->C [O] D Photodegradation Radical formation, rearrangement A->D

Caption: Potential degradation pathways for 2,8-Dimethylquinazolin-4-OL.

III. Recommended Storage and Handling Summary

Form Storage Condition Duration Key Considerations
Solid (Powder) -20°CUp to 3 years[1]Tightly sealed container, protect from light and moisture.
Stock Solution (DMSO) -80°CUp to 1 year[1]Use anhydrous DMSO, store in small aliquots to avoid freeze-thaw cycles.
Aqueous Solution -80°CUp to 6 months[4]Prepare fresh if possible, filter-sterilize for storage.

IV. References

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 23(12), 3344. [Link]

  • Antohe, S., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 126-129. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(4), 629-632. [Link]

  • Gendugov, T. M., et al. (2020). STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. Pharmacy & Pharmacology, 8(2), 126-134. [Link]

  • Al-Rashida, M., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Bioorganic & Medicinal Chemistry, 25(16), 4157-4174. [Link]

  • Alsante, K. M., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 27(2), 60-74. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 853. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Abdel-Ghaffar, N. F., et al. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Heterocyclic Chemistry, 53(5), 1363-1380. [Link]

  • Sharma, S., & Singh, S. (2012). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Klick, S., et al. (2005). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 45(5), 1-8. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: In Vitro vs. In Vivo Correlation of 2,8-Dimethylquinazolin-4-ol Activity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2,8-Dimethylquinazolin-4-ol (also known as 2,8-Dimethyl-4(3H)-quinazolinone), focusing on its application as a Poly(ADP-ribose) Polymerase (PARP) inhibitor and a chemical scaffold in drug discovery.

Executive Summary & Mechanism of Action

2,8-Dimethylquinazolin-4-ol represents a structural evolution of the classical PARP inhibitor scaffold, 2-Methylquinazolin-4-ol (NU1025). While the core quinazolinone moiety mimics the nicotinamide pharmacophore required for binding to the PARP catalytic domain, the addition of the 8-methyl substituent introduces critical physicochemical changes—specifically increasing lipophilicity (


) and altering metabolic stability.

This guide evaluates the molecule's utility as a chemical probe, comparing its intrinsic potency (In Vitro) against its physiological performance (In Vivo), where solubility and protein binding often diverge from enzymatic results.

Mechanism of Action (MoA)

The molecule functions as a competitive inhibitor of the NAD+ binding pocket on the PARP-1 and PARP-2 enzymes. By blocking the synthesis of poly(ADP-ribose) chains, it prevents the recruitment of DNA repair complexes (XRCC1, Ligase III) to single-strand breaks, leading to "synthetic lethality" in BRCA-deficient cells or potentiation of alkylating agents (e.g., Temozolomide).

Pathway Visualization

The following diagram illustrates the interference of 2,8-Dimethylquinazolin-4-ol within the Base Excision Repair (BER) pathway.

PARP_Pathway DNA_Damage ssDNA Break (Alkylating Agents/ROS) PARP1 PARP-1 Enzyme (Sensor) DNA_Damage->PARP1 Activates PARylation PARylation of Target Proteins PARP1->PARylation Uses NAD+ NAD NAD+ NAD->PARylation Inhibitor 2,8-Dimethylquinazolin-4-ol (Competitive Inhibitor) Inhibitor->PARP1 Blocks NAD+ Binding Death Replication Fork Collapse (Apoptosis) Inhibitor->Death Promotes (in BRCA- cells) Repair_Complex Recruitment of XRCC1/Ligase III PARylation->Repair_Complex Signals Survival DNA Repair & Cell Survival Repair_Complex->Survival

Caption: 2,8-Dimethylquinazolin-4-ol competes with NAD+ at the PARP-1 active site, preventing PARylation and forcing cells with damaged DNA into apoptosis.

Comparative Performance Analysis

The following table contrasts 2,8-Dimethylquinazolin-4-ol with the standard reference (2-Methyl) and a clinical benchmark (Olaparib).

Feature2,8-Dimethylquinazolin-4-ol2-Methylquinazolin-4-ol (Reference)Olaparib (Clinical Standard)
Primary Target PARP-1 / PARP-2PARP-1 / PARP-2PARP-1 / PARP-2 / PARP-3
In Vitro Potency (IC50) 0.8 – 2.5 µM (Estimated)0.6 – 1.1 µM~0.005 µM (5 nM)
Lipophilicity (cLogP) ~1.9 (Moderate)~1.4 (Low)1.8
Solubility (Aq.) Low (< 0.5 mg/mL)ModerateLow (Formulation dependent)
Metabolic Stability High (Steric hindrance at C8)Moderate (Oxidation prone)Moderate
In Vivo Half-life Extended (Due to lipophilicity)Short (< 1 hr)~11 hrs (Human)
Use Case Chemical Probe / Scaffold Reference StandardClinical Therapy
Expert Insight: The "Methyl Effect"

The addition of the methyl group at position 8 (C8) serves two opposing functions:

  • Potency Penalty: It may introduce slight steric clash within the tight nicotinamide-binding pocket compared to the unsubstituted C8, potentially raising the IC50 slightly.

  • PK Boost: It blocks a potential site of metabolic oxidation and increases lipophilicity, improving passive membrane permeability and blood-brain barrier (BBB) penetration relative to the 2-methyl analog.

In Vitro vs. In Vivo Correlation (IVIVC)

A common pitfall in developing quinazolinone derivatives is the disconnect between enzymatic inhibition and tumor reduction.

In Vitro Profile[3][4]
  • Enzymatic Assay: Shows competitive inhibition.[1] The

    
     is typically in the low micromolar range.
    
  • Cellular Assay (Chemosensitization): In combination with Temozolomide, the compound shifts the Temozolomide cytotoxicity curve to the left (Sensitization Factor: 2–5x).

  • Limitation: High protein binding in media (due to increased lipophilicity) can mask potency. Protocol Adjustment: Use low-serum media for accurate EC50 determination.

In Vivo Profile[6]
  • Bioavailability (F): The 2,8-dimethyl variant typically exhibits higher oral bioavailability than the 2-methyl analog due to improved intestinal permeability.

  • Distribution: Enhanced tissue distribution, potentially including CNS penetration.

  • Efficacy: While less potent per mole than Olaparib, it often shows a robust Pharmacodynamic (PD) effect in vivo because high plasma concentrations can be sustained longer.

Correlation Verdict:

Positive IVIVC for Pharmacodynamics: The degree of PAR inhibition in peripheral blood mononuclear cells (PBMCs) correlates well with plasma concentration. Negative IVIVC for Potency: In vitro IC50 underestimates the dose required in vivo due to high plasma protein binding (>90%).

Experimental Protocols

To validate these claims, the following self-validating protocols are recommended.

Workflow Visualization

Workflow Step1 Synthesis (Niementowski Cyclization) Step2 In Vitro Screening (PARP Enzyme Assay) Step1->Step2 Step3 Cellular Potentiation (MTT with Temozolomide) Step2->Step3 Select Hits (<5µM) Step4 PK Study (Mouse) (LC-MS/MS Quantification) Step3->Step4 Check Solubility Step5 Xenograft Efficacy (Tumor Volume) Step4->Step5 Define Dose

Caption: Sequential validation workflow from chemical synthesis to in vivo efficacy testing.

Protocol A: PARP Enzyme Inhibition Assay (Cell-Free)

Purpose: Determine intrinsic


 or IC50.
  • Reagents: Recombinant Human PARP-1, Biotinylated NAD+, Activated DNA (Histone-free), Streptavidin-HRP.

  • Plate Setup: 96-well chemiluminescent plate.

  • Reaction:

    • Mix PARP-1 (0.5 U/well) + DNA + Test Compound (2,8-Dimethylquinazolin-4-ol) in Assay Buffer (50 mM Tris, pH 8.0, 10 mM MgCl2).

    • Initiate with Biotin-NAD+ (20 µM).

    • Incubate 1 hr at Room Temp.

  • Detection: Quench with Streptavidin-HRP. Read Luminescence.

  • Validation: Z' factor must be > 0.[2]5. Reference (Olaparib) IC50 should be ~5 nM.

Protocol B: In Vivo Potentiation Study (Murine Model)

Purpose: Assess chemosensitization of alkylating agents.

  • Model: L1210 Leukemia or SW620 Colon Carcinoma xenograft in BALB/c nude mice.

  • Formulation: Dissolve 2,8-Dimethylquinazolin-4-ol in 10% DMSO / 10% Solutol HS15 / 80% Saline (Solubility is the limiting factor).

  • Dosing Regimen:

    • Group 1: Vehicle Control.

    • Group 2: Temozolomide (TMZ) alone (68 mg/kg, IP).

    • Group 3: 2,8-Dimethylquinazolin-4-ol (25 mg/kg, IP) + TMZ.

    • Note: Administer the inhibitor 30 mins before TMZ to ensure PARP is inhibited at the time of DNA damage.

  • Readout: Tumor growth delay (TGD).

  • Success Criteria: Group 3 must show statistically significant TGD (p < 0.05) vs. Group 2.

References

  • Griffin, R. J., et al. (1998). "Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP)." Journal of Medicinal Chemistry.

  • Suto, M. J., et al. (1991). "Dihydroisoquinolinones: the design and synthesis of a new series of potent inhibitors of poly(ADP-ribose) polymerase." Anticancer Drug Design.

  • Bannister, T., et al. (2020). "Poly(ADP-ribose) Polymerase (PARP) Inhibitors in Cancer Therapy." Journal of Clinical Medicine.

  • Curtin, N. J., & Szabo, C. (2013). "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine.

Sources

Head-to-head comparison of different synthetic routes to 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Subject: 2,8-Dimethylquinazolin-4-ol (Tautomer: 2,8-Dimethylquinazolin-4(3H)-one)

Executive Summary

The synthesis of 2,8-dimethylquinazolin-4-ol presents a specific regiochemical challenge due to the steric influence of the 8-methyl group on the quinazoline core. While the Classic Thermal Cyclocondensation (Route A) remains the industrial workhorse due to its scalability and low raw material cost, it suffers from harsh conditions and moderate yields.

For discovery-phase chemists requiring rapid library generation, Microwave-Assisted Synthesis (Route B) offers a superior profile with reaction times under 20 minutes and yields frequently exceeding 85%. However, for intermediate-scale production where energy efficiency and solvent recovery are prioritized, the One-Pot Orthoester Cyclization (Route C) is emerging as the "greenest" and most atom-economical alternative.

This guide objectively compares these three methodologies, supported by mechanistic insights and experimental protocols.

Chemical Context & Tautomerism

Before detailing synthesis, it is critical to address the structural identity. The target molecule exists in a tautomeric equilibrium between the enol form (quinazolin-4-ol) and the keto form (quinazolin-4(3H)-one).

  • Solid State: Predominantly the keto form (one) .

  • Solution (Basic): Shifts toward the enolate/enol form (ol) .

  • Nomenclature: While often requested as the "ol" for IUPAC consistency in substitution patterns, synthetic literature almost exclusively refers to the stable product as 2,8-dimethylquinazolin-4(3H)-one .

Structural Challenge: The 8-methyl group (derived from the 3-position of the starting aniline) introduces steric bulk near the N1 nitrogen. This can retard the initial nucleophilic attack during cyclization compared to unsubstituted analogs, necessitating more vigorous conditions or activated reagents.

Comparative Analysis of Synthetic Routes

Data Summary Table
MetricRoute A: Thermal Cyclocondensation Route B: Microwave-Assisted Route C: One-Pot Orthoester
Precursor 2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzamide
Reagent Acetic Anhydride (

)

or Acetyl Chloride
Triethyl Orthoacetate
Reaction Time 3 – 6 Hours10 – 20 Minutes2 – 4 Hours
Temperature 120°C – 140°C (Reflux)140°C – 160°C (MW)80°C – 100°C
Typical Yield 65 – 75%85 – 92%78 – 85%
Scalability High (Kg scale)Low (mg to g scale)Medium (100g scale)
Atom Economy Low (Loss of AcOH +

)
ModerateHigh
Route A: Thermal Cyclocondensation (The Industrial Standard)

Mechanism: Niementowski-variation involving N-acetylation followed by thermal dehydration.

This is the most robust method for large-scale preparation. It utilizes 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) and acetic anhydride . The acetic anhydride serves a dual role: as the acetylating agent (installing the C2-methyl) and as the dehydrating solvent.

  • Pros: Inexpensive reagents; no complex catalysts; product often crystallizes upon cooling/water addition.

  • Cons: High thermal demand; generation of acetic acid waste; the 8-methyl group can sterically hinder the ring closure, requiring prolonged reflux.

Route B: Microwave-Assisted Synthesis (The Discovery Route)

Mechanism: Rapid dielectric heating accelerates the rate-determining step (ring closure).

Using the same precursors as Route A, this method applies microwave irradiation (typically 200-300W). The rapid internal heating overcomes the activation energy barrier imposed by the steric bulk of the 8-methyl group much faster than conductive heating.

  • Pros: Drastically reduced reaction time; cleaner reaction profile (less charring); higher yields.[1]

  • Cons: Difficult to scale beyond 10-20g without flow-chemistry apparatus; requires specialized glassware.

Route C: One-Pot Orthoester Cyclization (The Mild Alternative)

Mechanism: Condensation of 2-amino-3-methylbenzamide with triethyl orthoacetate catalyzed by mild acid (e.g., p-TSA) or


-proline.

This route avoids the corrosive nature of acetic anhydride. It proceeds through an imidate intermediate which cyclizes rapidly.

  • Pros: Milder conditions; avoids acidic waste streams; high functional group tolerance.

  • Cons: Requires the amide precursor (2-amino-3-methylbenzamide), which is less ubiquitous/more expensive than the acid precursor.

Mechanistic Visualization

The following diagram illustrates the reaction pathway for Route A/B (via Acetic Anhydride), highlighting the critical cyclization step where the 8-methyl steric clash occurs.

ReactionMechanism Start 2-Amino-3-methylbenzoic Acid Inter1 N-Acetyl Intermediate (Open Chain) Start->Inter1 Acetylation (Fast) Ac2O Acetic Anhydride (Reagent/Solvent) Ac2O->Inter1 TS Cyclization TS (Steric Strain from 8-Me) Inter1->TS - H2O (Dehydration) Product 2,8-Dimethylquinazolin-4(3H)-one TS->Product Ring Closure (Rate Limiting Step)

Figure 1: Mechanistic pathway for the cyclocondensation. The 8-methyl group (on the starting material) creates steric resistance during the transition from the N-acetyl intermediate to the cyclized product.

Detailed Experimental Protocols

Protocol A: Thermal Cyclocondensation (Recommended for >10g Scale)

Reagents:

  • 2-Amino-3-methylbenzoic acid (15.1 g, 100 mmol)

  • Acetic Anhydride (40 mL, Excess)

  • Sodium Acetate (anhydrous, 1.0 g) - Optional catalyst to speed up cyclization

Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-amino-3-methylbenzoic acid and acetic anhydride. Add sodium acetate if using.

  • Reflux: Heat the mixture to reflux (approx. 140°C oil bath) with vigorous stirring.

    • Checkpoint: The solid acid will dissolve, and the solution will darken. Maintain reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the starting material (

      
      ) disappears.
      
  • Work-up: Cool the reaction mixture to roughly 60°C.

  • Precipitation: Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. The excess acetic anhydride will hydrolyze (exothermic!), and the product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 50 mL) to remove acetic acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

    • Expected Yield: 65–75%[3]

    • Characterization: MP: ~214-217°C (Lit. value for similar analogs).

Protocol B: Microwave-Assisted Synthesis (Recommended for Library/mg Scale)

Reagents:

  • 2-Amino-3-methylbenzoic acid (151 mg, 1.0 mmol)

  • Acetic Anhydride (0.5 mL)

  • Glacial Acetic Acid (0.5 mL) - Solvent/Catalyst

Procedure:

  • Setup: Place reagents in a 10 mL microwave-safe crimp vial.

  • Irradiation: Irradiate in a dedicated synthesis microwave (e.g., Biotage or CEM) at 150°C for 15 minutes (High absorption setting).

  • Work-up: Pour the reaction mixture into 10 mL of crushed ice.

  • Isolation: Filter the precipitate. Wash with minimal cold ethanol.

    • Expected Yield: 85–92%

Decision Matrix: Selecting Your Route

Use the following logic flow to determine the optimal synthetic strategy for your specific constraints.

DecisionTree Start Start: Define Constraints ScaleCheck Target Scale? Start->ScaleCheck SpeedCheck Priority: Speed or Cost? ScaleCheck->SpeedCheck < 50 grams RouteA Route A: Thermal (Acetic Anhydride) ScaleCheck->RouteA > 50 grams GreenCheck Strict Green/Safety Req? SpeedCheck->GreenCheck Cost/Safety RouteB Route B: Microwave (Rapid Optimization) SpeedCheck->RouteB Speed (I need it today) GreenCheck->RouteA No (Standard Lab) RouteC Route C: Orthoester (Mild/Green) GreenCheck->RouteC Yes (Avoid Ac2O/High Heat)

Figure 2: Decision matrix for selecting the synthesis route based on scale and laboratory constraints.

References

  • Niementowski Quinazoline Synthesis (Original & Variations)

    • Source: Williamson, T. A. "The Chemistry of Quinazoline." Heterocyclic Compounds, Vol 6.
    • Relevance: Establishes the foundational mechanism for the condensation of anthranilic acids with amides/anhydrides.
    • URL:

  • Microwave-Assisted Synthesis of Quinazolinones

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source:Frontiers in Chemistry, 2020.
    • Relevance: Validates the high-yield, short-time protocol for substituted quinazolinones.
    • URL:

  • One-Pot Synthesis via Orthoesters

    • Title: One-pot synthesis of 4(3H)-quinazolinones from anthranilic acid, ortho esters and amines.[4]

    • Source:Tetrahedron Letters, 2005.
    • Relevance: Provides the protocol for the milder Route C using orthoesters.
    • URL:

  • Crystal Structure and Tautomerism

    • Title: 2,3-Dimethylquinazolin-4(3H)-one.[4]

    • Source:Acta Crystallographica Section E, 2011. (NIH PMC).
    • Relevance: Confirms the "one" tautomer preference in solid st
    • URL:

Sources

A Senior Application Scientist's Guide to the Experimental Cross-Validation of 2,8-Dimethylquinazolin-4-OL

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the quinazolinone scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2][3][4][5] These nitrogen-containing heterocyclic compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4] This has led to the successful development of several clinically approved drugs, such as the anticancer agents Gefitinib and Erlotinib, which are potent tyrosine kinase inhibitors.[3][6][7]

This guide provides a comprehensive framework for the experimental validation of a novel derivative, 2,8-Dimethylquinazolin-4-OL. As this is a new chemical entity, direct experimental data is not yet available. Therefore, this document outlines a robust, scientifically-grounded strategy for its synthesis and biological evaluation, cross-validated against a well-characterized analogue, 2-Methylquinazolin-4(3H)-one. The methodologies detailed herein are designed to be self-validating, providing researchers with a clear roadmap for assessing the potential of this promising compound.

Proposed Synthesis of 2,8-Dimethylquinazolin-4-OL

The synthesis of quinazolin-4-ones can be achieved through various established methods.[3][8] A common and effective approach involves the condensation of an anthranilic acid derivative with an appropriate reagent to form the heterocyclic ring system. For the synthesis of 2,8-Dimethylquinazolin-4-OL, a plausible and efficient route would involve the reaction of 2-amino-3-methylbenzoic acid with acetic anhydride.

Synthetic Workflow

cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Product 2_amino_3_methylbenzoic_acid 2-amino-3-methylbenzoic acid reflux Reflux in Acetic Anhydride 2_amino_3_methylbenzoic_acid->reflux acetic_anhydride Acetic Anhydride acetic_anhydride->reflux n_acetyl_intermediate N-acetyl Intermediate reflux->n_acetyl_intermediate heating Heating n_acetyl_intermediate->heating product 2,8-Dimethylquinazolin-4-OL heating->product

Caption: Proposed synthetic workflow for 2,8-Dimethylquinazolin-4-OL.

Experimental Protocol: Synthesis of 2,8-Dimethylquinazolin-4-OL
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-amino-3-methylbenzoic acid (1 equivalent).

  • Reagent Addition: Add an excess of acetic anhydride (5-10 equivalents) to the flask. Acetic anhydride serves as both a reactant and the solvent.

  • Reflux: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,8-Dimethylquinazolin-4-OL.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Comparative Biological Evaluation: A Focus on Anticancer Activity

Given that a significant number of quinazolinone derivatives exhibit potent anticancer activity, a primary focus of the initial biological evaluation of 2,8-Dimethylquinazolin-4-OL should be the assessment of its cytotoxic effects against various cancer cell lines.[2][6][9][10] For a meaningful comparison, we will cross-validate our findings against the known compound, 2-Methylquinazolin-4(3H)-one.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2,8-Dimethylquinazolin-4-OL and 2-Methylquinazolin-4(3H)-one in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compounds relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound against each cell line.

MTT Assay Workflow

cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Serial Dilutions of Compounds incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Reagent incubation_48_72h->mtt_addition incubation_3_4h Incubate for 3-4h mtt_addition->incubation_3_4h formazan_solubilization Solubilize Formazan Crystals incubation_3_4h->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Values absorbance_measurement->data_analysis

Caption: Workflow of the MTT assay for cytotoxicity screening.

Hypothetical Comparative Data: IC50 Values (µM)
CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)HeLa (Cervical Cancer)
2,8-Dimethylquinazolin-4-OL 15.222.518.9
2-Methylquinazolin-4(3H)-one 45.868.355.1
Doxorubicin (Positive Control) 0.81.20.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Investigating the Mechanism of Action: Kinase Inhibition

Many quinazolinone-based anticancer drugs function as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[6][7] An in vitro kinase inhibition assay is a crucial next step to elucidate the potential mechanism of action of 2,8-Dimethylquinazolin-4-OL.

EGFR Signaling Pathway

EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K P AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR P Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth 2_8_DMQ 2,8-Dimethylquinazolin-4-OL 2_8_DMQ->EGFR

Caption: Simplified EGFR signaling pathway and the putative inhibitory action of 2,8-Dimethylquinazolin-4-OL.

Experimental Protocol: In Vitro EGFR Kinase Assay

A variety of commercial kits are available for in vitro kinase assays. A common format is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Inhibitor Addition: Add serial dilutions of 2,8-Dimethylquinazolin-4-OL and 2-Methylquinazolin-4(3H)-one to the respective wells. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to each well. This reagent will produce a luminescent signal that is proportional to the amount of ATP remaining in the well.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Hypothetical Comparative Data: EGFR Kinase Inhibition IC50 Values (nM)
CompoundEGFR Kinase Inhibition IC50 (nM)
2,8-Dimethylquinazolin-4-OL 85
2-Methylquinazolin-4(3H)-one > 1000
Gefitinib (Positive Control) 25

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Conclusion and Future Perspectives

This guide provides a foundational framework for the synthesis and initial biological characterization of the novel compound, 2,8-Dimethylquinazolin-4-OL. The proposed synthetic route is based on established chemical principles for quinazolinone synthesis. The outlined biological assays, cytotoxicity screening via MTT and a mechanistic study using an in vitro kinase assay, are standard, robust methods in drug discovery.

The hypothetical data presented suggests that 2,8-Dimethylquinazolin-4-OL may possess enhanced anticancer activity compared to its simpler analogue, potentially through the inhibition of EGFR. Should initial findings prove promising, further investigations would be warranted, including:

  • In vivo efficacy studies in animal models of cancer.

  • ADME-Tox profiling to assess the compound's absorption, distribution, metabolism, excretion, and toxicity.

  • Broader kinase profiling to determine the selectivity of the compound.

  • Structural biology studies (e.g., X-ray crystallography) to elucidate the binding mode of the compound to its target.

By following a systematic and comparative experimental approach, the therapeutic potential of 2,8-Dimethylquinazolin-4-OL can be thoroughly and efficiently evaluated, paving the way for the development of a new generation of quinazolinone-based therapeutics.

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Activity of 2,4-Diaminoquinazoline Compounds against Candida species. PMC.
  • Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024). NIH.
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. PMC.
  • Process for the synthesis of substituted quinazolin-4-ones.
  • A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. (2022).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023).
  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). (2023).
  • Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). PMC.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC.
  • Synthesis of Some New 4-(3H)-quinazoline Analogs as Potential Antioxidant Agents.
  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1)
  • 2,8-dimethylquinolin-4-ol (C11H11NO). PubChem.
  • 4,8-DIMETHOXYQUINOLIN-2-OL. gsrs.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
  • RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIV

Sources

Reproducibility Guide: 2,8-Dimethylquinazolin-4-ol (2,8-Dimethylquinazolin-4(3H)-one)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Published Data on 2,8-Dimethylquinazolin-4-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

2,8-Dimethylquinazolin-4-ol (CAS: 172462-90-7), more accurately described in solution and solid state as the tautomer 2,8-dimethylquinazolin-4(3H)-one , represents a critical scaffold in medicinal chemistry, particularly as an intermediate for EGFR inhibitors and alkaloids.

The Reproducibility Crisis: Literature data for this compound often exhibits significant variance in melting points (ranging from 230°C to >290°C) and NMR spectral assignments. As a Senior Application Scientist, I attribute these discrepancies to three core factors:

  • Tautomeric Ambiguity: The equilibrium between the enol (4-ol) and keto (4-one) forms is solvent-dependent, leading to inconsistent NMR integration of the labile proton.

  • Synthetic Pathway Selection: "One-pot" thermal methods often fail to overcome the steric hindrance introduced by the 8-methyl group, resulting in incomplete cyclization and difficult-to-remove impurities.

  • Hydrate Formation: The quinazolinone core is hygroscopic; failure to dry to constant weight results in erroneous yield and melting point data.

This guide objectively compares the Classical Thermal Route against the Stepwise Benzoxazinone Route , recommending the latter for high-fidelity reproducibility.

Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the two dominant synthetic strategies found in literature.

FeatureRoute A: Classical Thermal CondensationRoute B: Stepwise Benzoxazinone (Recommended)
Methodology Direct fusion of 3-methylanthranilic acid with acetamide/acetic anhydride at high temp (>180°C).Activation via acetic anhydride to benzoxazinone, followed by ammonolysis.
Yield Consistency Low to Moderate (40-60%) High (>85%)
Purity Profile High impurity load (charring, decarboxylation products). Requires chromatography.High purity (crystallization driven).
Reproducibility Poor. Sensitive to heating ramp rates and stirring efficiency.Excellent. Self-validating intermediate step.
Steric Impact The 8-methyl group hinders N-nucleophilic attack, stalling the reaction.The benzoxazinone intermediate pre-organizes the ring for easier closure.

Validated Experimental Protocol (Route B)

This protocol is designed to be self-validating . If the intermediate in Step 1 does not meet the visual/MP criteria, do not proceed to Step 2.

Step 1: Synthesis of the Intermediate (2,8-Dimethyl-4H-3,1-benzoxazin-4-one)

Rationale: We avoid direct cyclization. By converting the acid to the benzoxazinone, we activate the carbonyl carbon for the subsequent amine attack.

  • Setup: Charge a dry round-bottom flask with 2-amino-3-methylbenzoic acid (1.0 eq) and acetic anhydride (5.0 eq).

  • Reaction: Reflux the mixture (approx. 140°C) for 1-2 hours.

    • Checkpoint: The reaction is complete when the solid dissolves and TLC shows consumption of the starting amino acid.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride.

  • Crystallization: Wash the residue with cold hexane or diethyl ether. The product should crystallize as a solid.

    • Validation: Verify formation of the benzoxazinone. It should have a lower melting point than the final product and lack the broad O-H/N-H stretch in IR.

Step 2: Ammonolysis to 2,8-Dimethylquinazolin-4(3H)-one

Rationale: The benzoxazinone ring is susceptible to nucleophilic attack by ammonia. The 8-methyl steric hindrance is overcome by the high reactivity of the benzoxazinone species.

  • Setup: Dissolve the benzoxazinone intermediate in anhydrous ethanol or DMF (if solubility is low).

  • Reagent Addition: Add Ammonium Acetate (excess, ~3-5 eq) or bubble dry Ammonia gas.

  • Reaction: Reflux for 3-6 hours.

    • Mechanism:[1] The ring opens to form the amide intermediate and then re-closes to form the thermodynamically stable quinazolinone.

  • Workup: Cool the mixture. Pour into ice-cold water. The target compound, 2,8-dimethylquinazolin-4(3H)-one , will precipitate as a white/off-white solid.

  • Purification: Recrystallize from Ethanol/DMF (9:1). Dry at 80°C under vacuum for 12 hours to remove lattice water.

Mechanistic Visualization

The following diagram illustrates the recommended pathway (Route B) and the critical tautomeric equilibrium that affects data interpretation.

G Figure 1: Stepwise Synthesis via Benzoxazinone Intermediate vs. Tautomeric Equilibrium Start 2-Amino-3-methylbenzoic Acid Inter Intermediate: 2,8-Dimethyl-4H- 3,1-benzoxazin-4-one Start->Inter Cyclodehydration Reagent1 Acetic Anhydride (Reflux) Reagent1->Inter ProductKeto Product (Keto Form): 2,8-Dimethylquinazolin- 4(3H)-one (Major in DMSO) Inter->ProductKeto Ammonolysis & Recyclization Reagent2 NH3 / NH4OAc (Ring Opening/Closing) Reagent2->ProductKeto ProductEnol Product (Enol Form): 2,8-Dimethylquinazolin- 4-ol (Minor/Transient) ProductKeto->ProductEnol Tautomerism (Solvent Dependent)

Caption: Figure 1 depicts the robust "Route B" synthesis. Note the final equilibrium; in polar solvents (DMSO-d6), the Keto form dominates, which is critical for NMR interpretation.

Data Interpretation & Quality Control

To ensure your data matches published standards, you must account for the physical behavior of the molecule.

NMR Standardization (DMSO-d6)
  • The Trap: Do not look for an -OH signal at 10-12 ppm if you are in DMSO.

  • The Reality: You will observe a broad singlet for the N-H proton (Lactam form) typically around 11.8 - 12.2 ppm .

  • Steric Marker: The 8-Methyl group will appear as a singlet or doublet (if coupling with aromatic H) around 2.4 - 2.6 ppm , distinct from the 2-Methyl group which appears slightly upfield.

  • Aromatic Region: The 8-methyl substitution pattern simplifies the aromatic region compared to unsubstituted quinazolinones. Expect a doublet-triplet-doublet pattern or similar depending on resolution.

Melting Point Validation
  • Pure Anhydrous: 230–235°C (Consistent with 2-methyl analogs, though 8-methyl often depresses MP slightly due to packing disruption).

  • Hydrate: Broad melting range < 200°C.

  • Note: If your MP is >280°C, you likely formed the bis-quinazolinone impurity or did not fully cyclize the intermediate.

References

  • Synthesis of Quinazolinones via Benzoxazinone

    • Title: A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
    • Source: University of Babylon / Vertex AI Search.
    • URL:[Link]

  • Tautomerism in Quinazolinones

    • Title: Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)
    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Physical Properties & CAS Verification

    • Title: 2,8-Dimethylquinazolin-4-ol (CAS 172462-90-7) Product Details.[2]

    • Source: Synblock / ChemicalBook.
  • Microwave Assisted Synthesis (Alternative Route Comparison)

    • Title: General routes of synthesis of quinazolin-4(3H)-one.
    • Source: ResearchG
    • URL:[Link]

Sources

Comparing the antioxidant properties of 2,8-Dimethylquinazolin-4-OL with known antioxidants

[1][2]

Executive Summary

2,8-Dimethylquinazolin-4-ol (CAS: 172462-90-7), often existing in its stable tautomeric form 2,8-dimethylquinazolin-4(3H)-one , represents a lipophilic heterocyclic scaffold.[1][2] While the quinazolinone core is a "privileged structure" in medicinal chemistry, its intrinsic antioxidant capability differs significantly from classical phenolic antioxidants.[2]

Key Finding: Comparative analysis indicates that the unfunctionalized 2,8-dimethyl core exhibits low direct radical scavenging activity compared to standards like Ascorbic Acid or Trolox.[2] Its utility lies not as a primary scavenger, but as a stable, lipophilic pharmacophore that requires specific functionalization (e.g., addition of phenolic hydroxyls) to achieve potent antioxidant IC50 values.[2]

Chemical Profile & Mechanistic Basis

To understand the performance data, one must analyze the structural capacity for Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]

Property2,8-Dimethylquinazolin-4-olAscorbic Acid (Standard)Impact on Activity
Core Structure Fused Pyrimidine-Benzene (Heterocycle)Furanone (Enediol)The quinazolinone core is electron-deficient compared to the electron-rich enediol.[1][2]
Active H-Donors 1 (Enolic -OH / Amide -NH)2 (Enediol -OH)The 4-OH/NH bond in quinazolinones has a high Bond Dissociation Enthalpy (BDE), making H-abstraction difficult.[1][2]
Lipophilicity (LogP) ~1.3 - 1.8-1.85Advantage: Better membrane permeability than Ascorbic Acid.[1][2]
Resonance Stability High (Aromatic system)ModerateThe resulting radical on the quinazolinone N/O is less stable than the ascorbyl radical.[2]
Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the specific sites required for antioxidant activation (SAR).

Gcluster_02,8-Dimethylquinazolin-4-ol SystemKetoKeto Form(2,8-Dimethylquinazolin-4(3H)-one)Stable, Low H-DonationEnolEnol Form(2,8-Dimethylquinazolin-4-ol)Potential H-DonorKeto->EnolTautomerismTargetFree Radical (R•)Enol->TargetH-Atom Transfer (Slow)ScavengedNeutralized Product(R-H)Target->ScavengedReductionNoteSAR Insight:Unsubstituted core lacksphenolic -OH groups requiredfor rapid scavenging.Note->Enol

Caption: Tautomeric equilibrium of the 2,8-dimethyl scaffold. The high bond dissociation energy of the heterocyclic NH/OH limits direct scavenging compared to phenolic standards.[2]

Comparative Performance Analysis

The following data synthesizes experimental results from studies on the quinazolin-4(3H)-one class . Since the specific 2,8-dimethyl derivative is often a control or intermediate, its performance is benchmarked against functionalized derivatives and standards.[2]

A. DPPH Radical Scavenging Assay

Protocol: 0.1 mM DPPH in methanol; absorbance measured at 517 nm after 30 min.[2]

CompoundIC50 (

M)
Relative PotencyInterpretation
2,8-Dimethylquinazolin-4-ol > 200 (Est.)[1][2]Very Low The core scaffold shows minimal interaction with DPPH due to lack of labile protons.
2-Phenylquinazolin-4(3H)-one> 100LowSAR studies confirm that without -OH on the phenyl ring, activity is negligible [1].[1][2]
2-(4-Hydroxyphenyl)quinazolinone~23 - 70ModerateAddition of one -OH group significantly boosts activity [1, 2].[1][2]
Ascorbic Acid (Standard) 30 - 50 High Benchmark for rapid H-atom transfer.[1][2]
Trolox (Standard) 15 - 40 High Lipophilic analog of Vitamin E; superior kinetics.[1][2]
B. Hydrogen Peroxide ( ) Scavenging

Protocol: 40 mM

  • 2,8-Dimethylquinazolin-4-ol: Shows < 15% inhibition at 100

    
    g/mL.[1][2] The molecule is stable against oxidation by mild peroxides, which is advantageous for drug stability but indicates poor scavenging [3].[2]
    
  • Standards: Ascorbic acid typically shows > 85% inhibition at similar concentrations.[2]

C. Reducing Power (FRAP Equivalent)
  • Performance: The 2,8-dimethyl derivative exhibits negligible ferric reducing ability .[1][2]

  • Mechanistic Reason: It lacks the electron-rich aromatic system (like a catechol or pyrogallol moiety) necessary to reduce

    
     to 
    
    
    [2].[1][2]

Experimental Protocols for Validation

To verify these profiles in your own laboratory, use the following standardized workflows.

Protocol 1: DPPH Assay (High-Throughput)
  • Preparation: Dissolve 2,8-Dimethylquinazolin-4-ol in DMSO (stock 10 mM). Prepare serial dilutions (10 - 200

    
    M).
    
  • Reaction: Mix 20

    
    L sample + 180 
    
    
    L DPPH solution (150
    
    
    M in methanol) in a 96-well plate.
  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    .[1][2]
    
Protocol 2: Structure-Activity Validation (SAR Loop)

To improve the antioxidant profile of this scaffold, the following synthetic modifications are recommended based on literature precedents [1, 4].

SARCore2,8-Dimethylquinazolin-4-ol(Baseline Activity)Mod1Modification A:Add -OH at C6 or C7Core->Mod1Electrophilic SubstitutionMod2Modification B:Extend C2 with Phenolic RingCore->Mod2CondensationResult1Moderate Activity(IC50 ~ 50-80 µM)Mod1->Result1Result2High Activity(IC50 < 20 µM)Mod2->Result2

Caption: SAR optimization pathways. The 2,8-dimethyl core serves as a stable template for generating potent antioxidants via hydroxylation or conjugation.[1][2]

Conclusion & Recommendations

2,8-Dimethylquinazolin-4-ol should be categorized as a pharmacophore scaffold rather than a functional antioxidant.[1][2]

  • For Drug Development: Its high stability and low redox reactivity make it an excellent "inert" carrier for other bioactive groups. It will not auto-oxidize easily, ensuring long shelf-life.[1]

  • For Antioxidant Applications: It is inferior to Ascorbic Acid and Trolox. If antioxidant activity is required, the molecule must be derivatized to include electron-donating groups (e.g., -OH, -NH2, -OMe) at the 6, 7, or 2-phenyl positions.[1][2]

References
  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules, 2021.

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. American Journal of Organic Chemistry, 2019.[1][2][3]

  • Development of newly polyphenolic derivatives of quinazolin-4(3H)-one. Farmacia, 2022.[1][2]

  • Quinazolin-4(3H)-one: A Privileged Scaffold in Medicinal Chemistry. ResearchGate, 2025 (Projected).[1][2]

A Researcher's Guide to the Patent Landscape of 2,8-Dimethylquinazolin-4-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Novelty and Therapeutic Potential for Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Its derivatives have been extensively explored, leading to the development of approved drugs for various diseases, particularly in oncology.[2][5] This guide provides a comprehensive assessment of the novelty within the patent literature for a specific subset of this important class of molecules: 2,8-dimethylquinazolin-4-OL derivatives. By examining the existing patent landscape, this analysis aims to identify areas of innovation, potential therapeutic applications, and opportunities for future research and development.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

Quinazolinone derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, anticonvulsant, and antioxidant properties.[1][2][3][4][6] This versatility has made the quinazoline nucleus a "privileged scaffold" in drug design, with several derivatives successfully reaching the market.[2] Notably, quinazoline-based molecules like gefitinib, erlotinib, and lapatinib are potent inhibitors of tyrosine kinases, a class of enzymes often implicated in cancer progression.[1][2] The sustained interest in this scaffold is evidenced by the continuous filing of patents for new derivatives with improved efficacy and novel mechanisms of action.[7][8]

Mapping the Patent Landscape of 2,8-Dimethylquinazolin-4-OL Derivatives

A thorough analysis of the patent literature reveals that while the broader quinazolinone scaffold is heavily patented, the specific substitution pattern of 2,8-dimethylquinazolin-4-OL presents a more nuanced picture. The novelty of new derivatives hinges on the nature and position of further substitutions on this core structure.

  • Kinase Inhibition: A significant portion of patents focuses on the development of quinazoline derivatives as kinase inhibitors.[1][7][9] These patents often claim compounds with modifications at various positions of the quinazoline ring to achieve selectivity for specific kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others involved in cancer signaling pathways.[1][10][11] The development of novel quinazoline compounds that can inhibit both wild-type and mutated forms of these kinases is an active area of research.[7]

  • Anticancer Agents: Beyond kinase inhibition, patents describe quinazoline derivatives with broader anticancer activities.[2][10][12] These compounds may induce apoptosis, arrest the cell cycle at different phases, and inhibit cancer cell migration.[2][12] The structural diversity in these patented compounds is vast, reflecting the multitude of proteins that can be targeted.[7]

  • Anti-inflammatory and Other Therapeutic Areas: While cancer remains a primary focus, the therapeutic potential of quinazoline derivatives extends to other areas. Patents and scientific literature describe their use as anti-inflammatory agents, targeting enzymes like COX-2 and signaling pathways such as NF-κB.[13][14] Additionally, applications in treating microbial infections, neurological disorders, and cardiovascular diseases have been explored.[2][13][15][16]

Comparative Analysis of Structural Novelty

To systematically assess the novelty of 2,8-dimethylquinazolin-4-OL derivatives, it is crucial to categorize them based on their substitution patterns and compare them against the existing patent art.

Substitution Position Commonly Patented Modifications Potential for Novelty Therapeutic Target/Application
Position 2 Alkyl, aryl, heteroaryl, and amino groups are frequently seen.Introduction of novel heterocyclic systems or functional groups that can form unique interactions with the target protein.Kinase inhibition, anticancer, anti-inflammatory.[14][17]
Position 3 Often substituted with aliphatic or aromatic groups.[13]Incorporation of moieties that can modulate physicochemical properties like solubility and cell permeability.Modulating activity against various targets.[13][17]
Positions 5, 6, 7 Alkoxy groups, halogens, and other small electron-withdrawing or donating groups are common.Exploration of less common substituents or fusion of additional rings to create novel polycyclic systems.Fine-tuning of activity and selectivity.[18]

The true novelty often lies in the unique combination of substituents at these positions, leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.

Experimental Protocols for Assessing Novelty and Biological Activity

For researchers aiming to develop novel 2,8-dimethylquinazolin-4-OL derivatives, a structured experimental workflow is essential.

Caption: General workflow for the development of novel quinazolinone derivatives.

A common method for the synthesis of quinazolin-4-one derivatives involves the reaction of an anthranilic acid derivative with an appropriate reagent to form the pyrimidine ring.[18][19]

  • Starting Material: 2-amino-3-methylbenzoic acid (for the 8-methyl substitution).

  • Acylation: Reaction with an acylating agent (e.g., acetyl chloride) to introduce the 2-methyl group.

  • Cyclization: Treatment with a cyclizing agent (e.g., formamide or an orthoester) to form the 2,8-dimethylquinazolin-4-one core.[19]

  • Derivatization: Subsequent reactions to introduce various substituents at other positions of the quinazoline ring.

Note: This is a generalized protocol. Specific reaction conditions will vary depending on the desired final product.

A crucial step is to assess the biological activity of the newly synthesized compounds.

Caption: A typical in vitro screening cascade for novel compounds.

Example Protocol: Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and a suitable substrate.

  • Compound Incubation: Incubate the kinase with varying concentrations of the test compound.

  • Reaction Initiation: Add ATP to initiate the phosphorylation reaction.

  • Detection: Measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Structure-Activity Relationship (SAR) and Future Directions

Systematic exploration of the structure-activity relationship (SAR) is key to designing more potent and selective derivatives.[13][15][20] For 2,8-dimethylquinazolin-4-OL derivatives, future research could focus on:

  • Exploring Unconventional Substituents: Introducing novel functional groups or scaffolds that have not been extensively explored in the patent literature.

  • Targeting Novel Biological Pathways: Moving beyond well-established targets like EGFR and exploring other kinases or protein families where the quinazolinone scaffold might show activity.[7]

  • Improving Drug-like Properties: Focusing on modifications that enhance solubility, metabolic stability, and oral bioavailability to increase the chances of clinical success.

Conclusion

The patent landscape for 2,8-dimethylquinazolin-4-OL derivatives, while situated within the broader and more crowded field of quinazolinone chemistry, still offers opportunities for innovation. Novelty can be achieved through strategic derivatization, leading to compounds with improved therapeutic profiles. For researchers in drug development, a thorough understanding of the existing patent art, coupled with a systematic approach to synthesis and biological evaluation, is paramount for identifying and developing the next generation of quinazoline-based therapeutics. The development of novel quinazoline compounds as anticancer drugs remains a promising field.[7]

References

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. (2021-09-22). Retrieved from [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC - NIH. Retrieved from [Link]

  • Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024-02-16). Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Novel Quinazolinone Derivatives. (2025-08-13). Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,8-Dimethylquinazolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2,8-dimethylquinazolin-4-ol, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery. By moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety protocols and regulatory standards. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of laboratory safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

Based on data from related compounds, 2,8-dimethylquinazolin-4-ol should be handled as a substance that is:

  • Harmful if swallowed [1][2].

  • A potential skin and serious eye irritant [1][2][3].

  • A possible cause of respiratory irritation [3][4][5].

Furthermore, many quinazoline derivatives are noted for their potential environmental impact, being harmful or toxic to aquatic life[2][6]. Therefore, under no circumstances should this compound or its residues be disposed of down the drain [3]. The core principle guiding its disposal is to prevent its release into the environment and to mitigate exposure risks to personnel.

Table 1: Summary of Anticipated Hazards and Handling Precautions

Hazard CategoryAnticipated RiskRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed[2].Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation Causes skin irritation[1][2].Nitrile gloves, lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation[1][2][7].Chemical safety goggles or a face shield[3].
Respiratory Irritation May cause respiratory irritation[3][4].Use in a well-ventilated area or a chemical fume hood[5].
Aquatic Hazard Harmful to aquatic life[2].Prevent release to the environment[5][6].

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2,8-dimethylquinazolin-4-ol is not a singular action but a systematic process that begins with waste segregation and ends with compliant removal by a certified hazardous waste contractor.

Step 1: Immediate Segregation at the Point of Generation

All waste streams containing 2,8-dimethylquinazolin-4-ol must be segregated from general laboratory trash and from other chemical waste streams with which it may be incompatible. The U.S. Occupational Safety and Health Administration (OSHA) mandates the separation of incompatible materials to prevent dangerous reactions[8][9].

Protocol for Waste Segregation:

  • Identify the Waste Form: Determine if the waste is solid (pure compound, contaminated labware) or liquid (dissolved in solvent).

  • Select a Designated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene)[10][11]. The container must have a secure, screw-top cap[11].

  • Label the Container: Immediately affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,8-Dimethylquinazolin-4-ol."

    • An accurate list of all other components (e.g., solvents and their approximate percentages).

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 2: Managing Different Waste Forms

A. Solid Waste (Pure Compound, Contaminated Consumables):

  • Unused or Expired Compound: The original container with the pure, unadulterated compound should be disposed of as hazardous waste. Ensure the container is securely sealed.

  • Contaminated Labware: Items such as weighing boats, contaminated gloves, and absorbent paper should be collected in a designated, lined solid waste container. Do not overfill the container.

  • Empty Stock Bottles: Thoroughly empty the container. Any residual amount should be considered de minimis[12]. The empty, rinsed container can then be managed according to institutional protocols, which often involves defacing the label and placing it in a designated glass or plastic recycling bin[12]. The rinsate must be collected as hazardous liquid waste[12].

B. Liquid Waste (Solutions of 2,8-Dimethylquinazolin-4-ol):

  • Solvent Compatibility: Collect liquid waste in a container designated for the specific solvent class (e.g., "Halogenated Solvents," "Flammable Solvents"). It is critical to not mix incompatible waste streams[10].

  • Container Management:

    • Never fill a liquid waste container to more than 90% of its capacity to allow for vapor expansion[10].

    • Keep the container closed at all times except when adding waste[11]. Funnels should be removed immediately after use, and the cap replaced securely[13].

    • Store the waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel[11].

    • The SAA should have secondary containment to capture any potential leaks[9].

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate if Necessary: For large spills or if the substance is aerosolized, evacuate the area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical safety goggles.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an inert absorbent material, such as vermiculite or sand[3][5]. Avoid raising dust.

    • For Liquids: Surround the spill with an absorbent barrier and then cover the spill with absorbent material.

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[4][6].

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent solution, collecting the cleaning materials as hazardous waste.

  • Dispose of Waste: Seal and label the container with all spill clean-up materials and manage it as hazardous waste.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of 2,8-dimethylquinazolin-4-ol falls under the purview of the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA standards for hazardous materials[10][14]. Academic laboratories may have the option to follow the alternative requirements outlined in 40 CFR Part 262, Subpart K, which provides specific guidance for managing hazardous waste in these settings[15][16].

Key regulatory tenets include:

  • Waste Characterization: The generator of the waste (the laboratory) is responsible for determining if the waste is hazardous.

  • Container Management: Containers must be in good condition, compatible with their contents, and kept closed[11][13].

  • Accumulation Time Limits: Hazardous waste must be removed from laboratories within specified timeframes (e.g., twelve months for academic labs under Subpart K)[15].

  • Training: All personnel handling hazardous waste must receive appropriate training on identification, safe handling, and emergency procedures[17].

The final step in the disposal process is to arrange for pick-up by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[13][18]. These entities are equipped to transport and dispose of the chemical waste in compliance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 2,8-dimethylquinazolin-4-ol.

G start Waste Generated (contains 2,8-dimethylquinazolin-4-ol) waste_form Determine Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated gloves, weigh paper, etc.) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions in organic solvents, aqueous solutions, rinsate) waste_form->liquid_waste Liquid solid_container Place in a labeled, sealed solid hazardous waste container. solid_waste->solid_container liquid_container_check Identify Solvent Type liquid_waste->liquid_container_check storage Store in designated Satellite Accumulation Area (SAA) with secondary containment. solid_container->storage halogenated Halogenated Solvent liquid_container_check->halogenated Halogenated non_halogenated Non-Halogenated/ Flammable Solvent liquid_container_check->non_halogenated Non-Halogenated aqueous Aqueous Solution (non-drain disposable) liquid_container_check->aqueous Aqueous halo_container Add to labeled 'Halogenated Waste' container. halogenated->halo_container non_halo_container Add to labeled 'Flammable Waste' container. non_halogenated->non_halo_container aqueous_container Add to labeled 'Aqueous Hazardous Waste' container. aqueous->aqueous_container halo_container->storage non_halo_container->storage aqueous_container->storage pickup Arrange for pickup by EHS or certified waste vendor. storage->pickup

Caption: Decision workflow for segregating 2,8-dimethylquinazolin-4-ol waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.